molecular formula C₁₇H₁₆O₅ B1141493 Farrerol CAS No. 95403-16-0

Farrerol

Numéro de catalogue: B1141493
Numéro CAS: 95403-16-0
Poids moléculaire: 300.31
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Farrerol, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₆O₅ and its molecular weight is 300.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

95403-16-0

Formule moléculaire

C₁₇H₁₆O₅

Poids moléculaire

300.31

Synonymes

(±)-4’,5,7-Trihydroxy-6,8-dimethyl-flavanone;  (±)-Farrerol;  rac-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4H-1-Benzopyran-4-one

Origine du produit

United States

Foundational & Exploratory

What is Farrerol and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farrerol (B190892) is a natural flavanone (B1672756) predominantly isolated from the leaves of Rhododendron dauricum L.[1], a plant with a history of use in traditional medicine for respiratory ailments.[1] Modern pharmacological research has revealed a broader spectrum of biological activities, including potent anti-inflammatory, antioxidant, antitumor, and neuroprotective effects.[1] These properties are attributed to its ability to modulate key cellular signaling pathways, such as the NF-κB, Nrf2/Keap1, Akt/mTOR, and MAPK pathways. This technical guide provides an in-depth overview of this compound, its chemical properties, and its multifaceted pharmacological effects, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.

Chemical Structure and Properties

This compound, a dihydroflavonoid, possesses a characteristic flavanone core structure.[2] It is chemically known as (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one.[3]

Identifier Value
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one[3]
Molecular Formula C₁₇H₁₆O₅[3]
Molecular Weight 300.30 g/mol [3]
CAS Number 24211-30-1[3]
SMILES CC1=C(C(=C2C(=C1O)C(=O)C--INVALID-LINK--C3=CC=C(C=C3)O)C)O[3]
InChI InChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1[3]

Pharmacological Activities and Quantitative Data

This compound exhibits a wide range of biological effects, many of which have been quantified in various experimental models.

Antiproliferative and Cytotoxic Activity

This compound has demonstrated inhibitory effects on the proliferation of several cancer cell lines.

Cell Line Assay IC₅₀ Value Incubation Time
HCT116 (colorectal cancer)CCK-872.11 µmol/L24 h[4]
HT-29 (colorectal cancer)CCK-8Not specified, but showed growth inhibitory effectsNot specified[5]
MCF-7 (breast cancer)MTTDose-dependent decrease in viability at 40, 80, 160 µM24h and 48h[6]
Enzyme Inhibition

This compound and its enantiomers have been shown to inhibit various cytochrome P450 (CYP) enzymes, which has implications for drug metabolism and potential drug-drug interactions.

Enzyme Inhibitor IC₅₀ Value (µmol/L)
CYP1A2(+)-farrerol0.588[5]
CYP1A2(-)-farrerol1.02[5]
CYP2C9(+)-farrerol1.97[5]
CYP2C9(-)-farrerol1.57[5]
CYP2C19(+)-farrerol1.61[5]
CYP2C19(-)-farrerol2.07[5]
CYP3A4/5(-)-farrerol20.9[5]
Pharmacokinetic Parameters

Pharmacokinetic studies in rats have revealed stereoselective disposition of this compound enantiomers.

Parameter (+)-farrerol (-)-farrerol Notes
Cₘₐₓ (liver) Lower than (-)-farrerol148.4 µg/gFollowing oral administration.[5]
AUC₀₋₂₄ (liver) Lower than (-)-farrerol1200.9 µg/g*hFollowing oral administration.[5]
Cₘₐₓ (plasma) 2662.74 ng/mLLower than (+)-farrerolFollowing intravenous administration of 4 mg/kg racemate.[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

Nrf2/Keap1 Signaling Pathway

This compound is a known activator of the Nrf2/Keap1 pathway, a key regulator of cellular antioxidant responses.[3][7][8]

Nrf2_Keap1_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters and promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Caption: this compound activates the Nrf2/Keap1 pathway.

NF-κB Signaling Pathway

This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[1][9]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_cyto NF-κB (cytoplasm) IkB->NFkB_cyto releases NFkB_nucleus NF-κB (nucleus) NFkB_cyto->NFkB_nucleus translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Proinflammatory_Genes activates transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway, crucial for cell growth and proliferation, is also modulated by this compound.

Akt_mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates This compound This compound This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation promotes

Caption: this compound modulates the Akt/mTOR signaling pathway.

MAPK Signaling Pathway

This compound has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in various cellular processes including inflammation and apoptosis.

MAPK_Pathway Stress_Stimuli Stress Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK activates This compound This compound This compound->MAPKKK modulates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) MAPK->Cellular_Response regulates

Caption: this compound modulates the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plates Add_Compound Add this compound dilutions to cells Cell_Seeding->Add_Compound Compound_Prep Prepare serial dilutions of this compound Incubation Incubate for 24-48 hours Add_Compound->Incubation Add_MTT Add MTT solution (0.5 mg/mL) Incubation->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add DMSO to dissolve formazan (B1609692) crystals Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression and phosphorylation of specific proteins in signaling pathways.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis Cell_Treatment Treat cells with This compound Cell_Lysis Lyse cells in RIPA buffer Cell_Treatment->Cell_Lysis Protein_Quant Quantify protein concentration (BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% non-fat milk or BSA Transfer->Blocking Primary_Ab Incubate with primary antibody (overnight at 4°C) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab ECL_Detection Detect signal with ECL substrate Secondary_Ab->ECL_Detection Imaging Image blot ECL_Detection->Imaging Densitometry Quantify band intensity Imaging->Densitometry

Caption: General workflow for Western blot analysis.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Animal Model of Obstructive Uropathy (Unilateral Ureteral Obstruction - UUO)

This model is used to investigate the protective effects of this compound against renal injury and fibrosis.[10]

Protocol:

  • Animals: Use male C57BL/6J mice (7 weeks old).[10]

  • UUO Surgery: Anesthetize the mice and, under sterile conditions, ligate the left ureter at two points with 4-0 silk suture. For the sham group, mobilize the ureter without ligation.

  • This compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle intraperitoneally daily for a specified period (e.g., 8 consecutive days).[10]

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and kidney tissues.

  • Analysis: Analyze serum for markers of renal function (e.g., BUN). Process kidney tissues for histology (H&E and Masson's trichrome staining), immunohistochemistry (e.g., for α-SMA), and western blotting to assess markers of fibrosis, inflammation, and apoptosis.[10]

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological activities, supported by a growing body of scientific evidence. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation underscores its therapeutic potential for a variety of diseases. This technical guide provides a solid foundation of its chemical properties, quantitative biological data, and detailed experimental protocols to facilitate further research and development of this compound-based therapeutics. Future studies should focus on its clinical efficacy, safety profile, and pharmacokinetic properties in humans.

References

Farrerol: A Comprehensive Technical Guide to its Natural Sources and Isolation from Rhododendron dauricum L.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farrerol (B190892), a naturally occurring flavanone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its isolation and purification from the leaves of Rhododendron dauricum L. Detailed experimental protocols for various extraction and chromatographic techniques are presented, alongside a quantitative comparison of their efficiencies. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and drug development professionals exploring its therapeutic potential.

Natural Sources of this compound

This compound is predominantly found in plants of the Rhododendron genus. The primary and most well-documented source is ** Rhododendron dauricum L.**, a medicinal plant known in traditional Chinese medicine as "Man-shan-hong".[1][2] Its leaves are a rich reservoir of this bioactive compound.

Other Rhododendron species have also been identified as sources of this compound and its derivatives, including:

  • Rhododendron aganniphum

  • Rhododendron mariesii[3]

  • Rhododendron concinnum

  • Rhododendron fortunei

The concentration of this compound can vary depending on the plant species, geographical location, and the time of harvest.

Isolation and Purification of this compound from Rhododendron dauricum L.

The isolation of this compound from Rhododendron dauricum leaves involves two main stages: extraction of the crude flavonoid fraction and subsequent purification of this compound. Various methods can be employed for each stage, with differing efficiencies and yields.

Extraction Methodologies

The initial step in isolating this compound is the extraction of total flavonoids from the dried and powdered leaves of Rhododendron dauricum. The choice of extraction method significantly impacts the yield and purity of the crude extract.

2.1.1. Solvent Extraction

Conventional solvent extraction is a widely used method. The selection of the solvent is critical and is based on the polarity of this compound.

  • Methanol and Ethanol (B145695): These polar solvents are effective in extracting a broad range of flavonoids, including this compound.[4]

  • Ethyl Acetate (B1210297): This solvent of medium polarity can also be used for extraction.

  • Hot Water Extraction: This method involves boiling the plant material in water, followed by further processing to isolate the flavonoids.

2.1.2. Advanced Extraction Techniques

To enhance extraction efficiency and reduce solvent consumption and extraction time, modern techniques can be employed.

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt the plant cell walls, facilitating the release of intracellular components.[2]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more efficient extraction process.

  • Supercritical Fluid Extraction (SFE): This "green" technique often uses supercritical carbon dioxide, sometimes with a co-solvent like ethanol, to extract compounds with high selectivity.[5]

Purification Techniques

Following extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound to a high degree of purity.

2.2.1. Column Chromatography

Column chromatography is a fundamental technique for the separation of compounds from a mixture.

  • Silica (B1680970) Gel Column Chromatography: This is a common method for separating compounds based on their polarity. A solvent system, such as a hexane-ethyl acetate gradient, is typically used for elution.

  • Polyamide Column Chromatography: Polyamide is a particularly effective stationary phase for the separation of flavonoids due to the hydrogen bonding interactions between the polyamide and the hydroxyl groups of the flavonoids.

2.2.2. High-Performance Liquid Chromatography (HPLC)

For high-purity isolation and analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Preparative Reverse-Phase HPLC (RP-HPLC): This technique is highly effective for the final purification of this compound. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.

Quantitative Data on this compound Isolation

The yield of this compound is dependent on the chosen extraction and purification methods. The following tables summarize available quantitative data.

Table 1: Comparison of Extraction Methods for Total Flavonoids from Rhododendron Species

Extraction MethodSolventPlant MaterialTotal Flavonoid Yield (%)Reference
MacerationMethanolRhododendron arboreum flowers10.42[6]
MacerationWaterRhododendron arboreum leaves10.78[6]
Ultrasound-Assisted80% EthanolRhododendron pulchrum flowersNot Specified
Hot WaterWaterRhododendron aganniphum leavesNot Specified[2]

Note: Data on the specific yield of this compound from these methods is limited in the reviewed literature. The table reflects the yield of total flavonoids or general extracts, which provides an indication of the efficiency of the initial extraction step.

Table 2: this compound Content in Rhododendron dauricum Extracts

Extraction MethodPurification MethodThis compound Content (%)Reference
Not SpecifiedPolyamide Resin Column0.4 - 8.0
80% EthanolColumn Chromatography (Silica Gel)Not Specified[4]

Note: The significant range in this compound content highlights the influence of the specific extraction and purification protocols employed.

Detailed Experimental Protocols

The following are detailed protocols for the isolation and purification of this compound from Rhododendron dauricum leaves, based on established methodologies.

Protocol 1: Hot Water Extraction and Polyamide Column Chromatography

This protocol is a conventional and effective method for obtaining a flavonoid-rich fraction.

4.1.1. Materials and Equipment

  • Dried and powdered leaves of Rhododendron dauricum

  • Distilled water

  • 95% Ethanol

  • Polyamide resin

  • Glass column for chromatography

  • Rotary evaporator

  • Filtration apparatus

4.1.2. Procedure

  • Extraction:

    • Weigh 300 g of powdered Rhododendron dauricum leaves.

    • Add 3000 mL of distilled water and heat the mixture at 80-100°C for 2 hours.

    • Filter the extract while hot. Repeat the extraction process with the residue.

    • Combine the filtrates and concentrate to approximately 1800 mL using a rotary evaporator at 50-60°C.[2]

  • Ethanol Precipitation:

    • To the concentrated aqueous extract, add three volumes of 95% ethanol while stirring to precipitate polysaccharides and other impurities.

    • Allow the mixture to stand overnight and then filter.

    • Concentrate the ethanolic solution under reduced pressure.[2]

  • Polyamide Column Chromatography:

    • Pack a glass column with polyamide resin (e.g., 400 mL volume).

    • Load the concentrated extract onto the column.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify this compound-containing fractions.

    • Combine the fractions rich in this compound and concentrate to obtain the purified product.

Protocol 2: Solvent Extraction and Multi-Step Chromatography

This protocol utilizes organic solvents for extraction and a combination of chromatographic techniques for high-purity isolation.

4.2.1. Materials and Equipment

  • Dried and powdered leaves of Rhododendron dauricum

  • 80% Ethanol

  • Hexane, Chloroform, Ethyl Acetate, n-Butanol

  • Silica gel for column chromatography

  • Preparative HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Formic acid or Phosphoric acid

  • Rotary evaporator

  • TLC plates and developing chamber

4.2.2. Procedure

  • Extraction:

    • Extract 200 g of powdered Rhododendron dauricum leaves with 80% ethanol at 80°C for a suitable duration (e.g., 2 hours), repeated multiple times.[4]

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with hexane, chloroform, ethyl acetate, and n-butanol to separate compounds based on polarity. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.[4]

  • Silica Gel Column Chromatography:

    • Subject the this compound-rich fraction (e.g., the ethyl acetate fraction) to silica gel column chromatography.

    • Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

    • Monitor the fractions by TLC and combine those containing this compound.

  • Preparative RP-HPLC:

    • Further purify the this compound-containing fraction using a preparative RP-HPLC system with a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.

    • The elution can be monitored by a UV detector at a wavelength of approximately 288 nm.

    • Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its therapeutic application.

Anti-inflammatory Pathways

This compound has been shown to inhibit key inflammatory pathways:

  • NF-κB Signaling: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1]

  • PI3K/Akt Signaling: By inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, this compound can attenuate inflammatory responses.[1]

anti_inflammatory_pathway LPS LPS/Stimuli TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Cytokines Nucleus->Inflammation This compound This compound This compound->PI3K This compound->Akt This compound->NFkB

Caption: this compound's anti-inflammatory mechanism via inhibition of PI3K/Akt and NF-κB pathways.

Antioxidant Pathways

This compound enhances the cellular antioxidant defense system through:

  • Nrf2-ARE Signaling: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

antioxidant_pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes This compound This compound This compound->Keap1

Caption: this compound's antioxidant effect through activation of the Nrf2-ARE signaling pathway.

Experimental Workflow for Isolation and Purification

The general workflow for isolating this compound from Rhododendron dauricum is a multi-step process.

experimental_workflow PlantMaterial Rhododendron dauricum (Dried Leaves) Grinding Grinding PlantMaterial->Grinding Extraction Extraction (e.g., Solvent, UAE, MAE) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (Liquid-Liquid Partition) CrudeExtract->Fractionation FarrerolRich This compound-Rich Fraction Fractionation->FarrerolRich ColumnChrom Column Chromatography (Silica Gel or Polyamide) FarrerolRich->ColumnChrom Purifiedthis compound Partially Purified this compound ColumnChrom->Purifiedthis compound HPLC Preparative HPLC Purifiedthis compound->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: General experimental workflow for the isolation and purification of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide provides a comprehensive resource for its isolation from its primary natural source, Rhododendron dauricum L. The detailed protocols and comparative data aim to assist researchers in efficiently obtaining high-purity this compound for further pharmacological investigation and drug development endeavors. The elucidation of its mechanisms of action through various signaling pathways further underscores its importance as a lead compound for addressing a range of pathological conditions. Further research focusing on optimizing extraction and purification yields is warranted to facilitate its broader scientific and clinical exploration.

References

Physical and chemical properties of Farrerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol (B190892) is a natural flavanone, a type of flavonoid, predominantly isolated from the leaves of Rhododendron dauricum L., a traditional Chinese herb.[1] Chemically known as 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone, it is a key bioactive constituent responsible for many of the herb's therapeutic effects.[1] this compound has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and anti-tumor properties.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for evaluating its biological activities, and a summary of the key signaling pathways it modulates.

Physical and Chemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

PropertyValueSource(s)
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one[4]
Molecular Formula C₁₇H₁₆O₅[4][5]
Molecular Weight 300.31 g/mol [6][7]
CAS Number 24211-30-1[4][5][8]
Appearance White to light yellow solid[2]
Purity ≥98% (by HPLC)[5][8]
Solubility Soluble in DMSO[2][8]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is fundamental to its therapeutic application.

Antioxidant Activity via the Nrf2/Keap1 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[3][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of various antioxidant enzymes, thereby protecting cells from oxidative stress.[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2_released Nrf2 Keap1_Nrf2->Nrf2_released Releases Nrf2_nucleus Nrf2 Nrf2_released->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes

This compound's activation of the Nrf2 antioxidant pathway.
Anti-inflammatory Effects via Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of this compound are largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] this compound inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as IL-1β, IL-6, and TNF-α.[7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα NFkB_released NF-κB (p50/p65) IkBa_NFkB->NFkB_released Releases NF-κB NFkB_nucleus NF-κB (p50/p65) NFkB_released->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nucleus->Inflammatory_Genes Promotes Transcription PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream This compound This compound This compound->PI3K Inhibits

References

Therapeutic Potential of Farrerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Farrerol (B190892) is a naturally occurring flavanone, a type of flavonoid, predominantly isolated from the leaves of Rhododendron dauricum L.[1][2]. As a bioactive compound, it has garnered significant attention within the scientific community for its diverse pharmacological activities. Numerous preclinical studies have demonstrated its potent anti-inflammatory, antioxidant, anti-cancer, and protective effects in various disease models[3][4]. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its molecular mechanisms, experimental validation in various disease models, and detailed protocols for researchers in drug discovery and development.

Core Mechanisms of Action & Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways integral to cellular homeostasis, inflammation, oxidative stress, and proliferation.

Anti-inflammatory Activity

This compound demonstrates robust anti-inflammatory properties primarily by inhibiting the NF-κB and NLRP3 inflammasome pathways.

  • NF-κB Signaling Pathway: this compound effectively suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses. It has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB[1][5]. This blockade leads to a significant reduction in the expression of pro-inflammatory mediators, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in various cell types stimulated with agents like lipopolysaccharide (LPS) or IL-1β[6][7][8][9]. The inhibition is often mediated upstream through the suppression of the PI3K/Akt signaling cascade[5][6][8].

Caption: this compound inhibits the NF-κB pathway by blocking Akt phosphorylation.

  • NLRP3 Inflammasome: In the context of myocardial ischemia-reperfusion (I/R) injury, this compound has been found to inhibit the activation of the NLRP3 inflammasome in macrophages[2][10][11]. It achieves this by blocking the interaction between NEK7 and NLRP3, which is a critical step for the assembly and activation of the inflammasome complex. This action prevents the cleavage of pro-caspase-1 into active caspase-1, thereby reducing the maturation and secretion of IL-1β[2][11].

Antioxidant Activity

This compound's antioxidant effects are predominantly mediated by the activation of the Nrf2 signaling pathway.

  • Nrf2/Keap1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound promotes the dissociation of Nrf2 from Keap1 and its translocation into the nucleus[3][12]. In some models, this is achieved by targeting and inhibiting GSK-3β, a kinase that promotes Nrf2 degradation[3][13]. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This includes enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), superoxide (B77818) dismutase (SOD), and components of glutathione (B108866) synthesis (GCLC, GCLM)[3][6][14][15]. This mechanism allows this compound to protect cells from oxidative damage induced by reactive oxygen species (ROS) in diverse conditions such as neuroinflammation, nephrotoxicity, and hepatotoxicity[3][12][15].

Caption: this compound activates the Nrf2 pathway, boosting antioxidant defenses.

Cell Proliferation and Survival Pathways

This compound exhibits bidirectional modulation of key survival pathways like PI3K/Akt/mTOR and MAPK, depending on the cellular context (e.g., normal vs. cancer cells).

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. In models of vascular smooth muscle cell (VSMC) proliferation, which contributes to neointima formation, this compound inhibits the PI3K/Akt/mTOR pathway to suppress proliferation and induce cell cycle arrest[16][17]. Conversely, in models where cells are under oxidative stress (e.g., H₂O₂-induced injury), this compound can activate this pathway to promote cell survival[3][16]. In cancer cells, this compound generally inhibits this pathway to suppress tumor growth[3][6].

  • MAPK Pathways (ERK, JNK, p38): The Mitogen-Activated Protein Kinase (MAPK) pathways regulate diverse cellular processes. This compound's effect is context-dependent.

    • ERK1/2: In vascular disease models, this compound inhibits serum-induced ERK1/2 phosphorylation to maintain the contractile phenotype of VSMCs[3][18]. In some cancer models, however, sustained activation of ERK by this compound can lead to G₀/G₁ phase cell cycle arrest and apoptosis[3][19].

    • JNK & p38: this compound has been shown to inhibit the phosphorylation of JNK and p38 in models of inflammation and vascular disease, contributing to its protective effects[7][18].

Therapeutic Applications in Disease Models

This compound has been investigated in a wide array of disease models, demonstrating significant therapeutic potential.

Cardiovascular Diseases

This compound shows promise in treating several cardiovascular conditions, including myocardial I/R injury, hypertension, and atherosclerosis.[4][6].

Disease ModelKey FindingsEffective Concentration/DoseReference
Myocardial I/R Injury (Mouse) Reduced infarct size; Decreased serum CK-MB, LDH, IL-1β, IL-6, TNF-α; Inhibited NLRP3 inflammasome activation.40 mg/kg (in vivo, i.p.)[2][10]
Angiotensin II-Induced Cardiac Remodeling (Mouse) Inhibited cardiac hypertrophy, fibrosis, inflammation, and oxidative stress.Not specified in abstract[4]
Vascular Smooth Muscle Cell (VSMC) Proliferation (Rat A7r5 cells) Inhibited serum-induced proliferation; Induced G₀/G₁ cell cycle arrest; Suppressed PI3K/Akt/mTOR activation.0.3, 3, 30 µM (in vitro)[16][17]
VSMC Phenotypic Modulation (Rat Thoracic Aorta SMCs) Maintained contractile phenotype by inactivating ERK1/2 and p38 MAPK signaling.3, 10, 30 µM (in vitro)[18]

Representative Experimental Protocol: Myocardial Ischemia/Reperfusion (I/R) Injury (Based on methodology described in Zhou et al., 2022)[2][20]

  • Animal Model: Male C57BL/6J mice (8-10 weeks old) are used.

  • This compound Administration: Mice are pretreated with this compound (40 mg/kg) or vehicle (e.g., saline with DMSO) via intraperitoneal (i.p.) injection daily for 7 consecutive days before the surgical procedure.

  • Surgical Procedure:

    • Anesthetize mice (e.g., with pentobarbital (B6593769) sodium).

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 7-0 silk) to induce ischemia. Ischemia is confirmed by observing the pallor of the anterior ventricular wall.

    • After 30-45 minutes of ischemia, remove the ligature to allow for reperfusion.

    • Close the chest cavity and allow the animal to recover.

  • Endpoint Analysis (24h post-reperfusion):

    • Infarct Size Measurement: Hearts are excised, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

    • Serum Biomarkers: Blood is collected to measure levels of cardiac injury markers (CK-MB, LDH, Troponin-I) and inflammatory cytokines (IL-1β, IL-6, TNF-α) using ELISA kits.

    • Western Blotting: Heart tissue lysates are used to analyze the protein expression levels of NLRP3, Caspase-1, pro-IL-1β, etc.

Neurodegenerative and Neurological Disorders

This compound's ability to cross the blood-brain barrier and exert anti-inflammatory and antioxidant effects makes it a candidate for treating neurodegenerative diseases.

Disease ModelKey FindingsEffective Concentration/DoseReference
Parkinson's Disease (LPS-induced, Rat) Alleviated microglial activation and dopaminergic neuronal death; Improved motor deficits by inhibiting NF-κB and Akt phosphorylation.Not specified in abstract[9]
Alzheimer's Disease (Aβ-induced BV-2 microglia) Attenuated Aβ-induced oxidative stress (reduced ROS, MDA) and inflammation (reduced IL-6, IL-1β, TNF-α) via Nrf2/Keap1 pathway activation.Not specified in abstract
Hypoxic-Ischemic Encephalopathy (Neonatal Rat) Reduced cerebral infarct volume and iron accumulation; Inhibited ferroptosis by activating the Nrf2 pathway.Not specified in abstract
Cerebral Ischemia-Reperfusion Injury (Mouse) Reduced brain injury and neuronal death; Decreased neuroinflammation by upregulating CREB expression.Not specified in abstract[21]

Representative Experimental Protocol: Aβ-Induced Microglial Inflammation (Based on methodology described in Cui et al., 2019)[12]

  • Cell Culture: Mouse microglial BV-2 cells are cultured in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • This compound Pretreatment: Cells are seeded in plates and allowed to adhere. They are then pretreated with various concentrations of this compound for 1 hour.

  • Aβ Stimulation: Following pretreatment, cells are exposed to aggregated β-amyloid (Aβ) peptide (e.g., Aβ₂₅₋₃₅) for 24 hours to induce an inflammatory and oxidative response.

  • Endpoint Analysis:

    • Cell Viability: Assessed using an MTT assay to measure mitochondrial metabolic activity.

    • Oxidative Stress Markers: Cellular lysates and media are used to measure ROS production (e.g., with DCFH-DA), malondialdehyde (MDA) levels, and superoxide dismutase (SOD) activity using commercial kits.

    • Inflammatory Cytokines: The secretion and mRNA levels of IL-1β, IL-6, and TNF-α are measured by ELISA and qRT-PCR, respectively.

    • Western Blotting: Cell lysates are analyzed for the expression of Nrf2, Keap1, HO-1, and NQO1 to confirm the activation of the Nrf2 pathway.

Cancer

This compound has demonstrated anti-cancer activity in several cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.

Cancer ModelKey FindingsEffective Concentration/DoseReference
Lung Adenocarcinoma (A549 cells, Xenograft mouse) Reduced cell viability and colony formation; Induced G0/G1 phase arrest and apoptosis via the mitochondrial pathway (upregulated Bak, cleaved caspase-3/9; downregulated Bcl-2).Not specified in abstract[22]
Ovarian Cancer (SKOV3 cells) Decreased cell viability; Induced G2/M cell cycle arrest and apoptosis via ERK/MAPK pathway activation.160 µM (in vitro)[19]
Colorectal Cancer (HCT116, SW480 cells) Inhibited proliferation and migration, potentially via the VEGF signaling pathway.Not specified in abstract[23]
Laryngeal Squamous Cell Carcinoma Suppressed migration and invasion; Induced apoptosis.Not specified in abstract[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model of inflammatory disease.

Caption: A generalized workflow for testing this compound in animal disease models.

Conclusion and Future Directions

This compound has consistently demonstrated significant therapeutic potential across a wide range of preclinical disease models, including cardiovascular, neurodegenerative, inflammatory, and oncological conditions. Its multifaceted mechanism of action, centered on the modulation of fundamental signaling pathways like NF-κB, Nrf2, PI3K/Akt, and MAPK, makes it a highly promising drug candidate.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile to optimize dosing and delivery.

  • Safety and Toxicology: Comprehensive long-term toxicity studies are required before consideration for clinical trials.

  • Clinical Trials: Given the robust preclinical evidence, well-designed clinical trials are the necessary next step to validate its efficacy and safety in human populations.

  • Combination Therapies: Investigating this compound in combination with existing standard-of-care drugs could reveal synergistic effects and potentially lower required dosages, reducing side effects.

This guide summarizes the current state of this compound research, providing a solid foundation for scientists and drug developers to build upon in harnessing its full therapeutic potential.

References

Stereoselectivity of Farrerol Enantiomers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereoselective Pharmacokinetics, Metabolism, and Target Interactions of (+)-Farrerol and (-)-Farrerol

Executive Summary

Farrerol (B190892), a flavanone (B1672756) found in Rhododendron dauricum, is a chiral molecule with recognized anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] It exists as two enantiomers, (+)-farrerol and (-)-farrerol. Although often studied as a racemic mixture, emerging evidence reveals significant stereoselectivity in its biological disposition and molecular interactions. This technical guide provides a comprehensive overview of the current understanding of the stereoselective properties of this compound enantiomers, presenting key data on their differential pharmacokinetics, metabolism, and binding to protein targets. This information is critical for researchers, scientists, and drug development professionals seeking to optimize the therapeutic potential of this compound by focusing on the more active and safer enantiomer.

Introduction to this compound and Stereoisomerism

This compound possesses a single chiral center, giving rise to two non-superimposable mirror-image isomers: (+)-farrerol and (-)-farrerol.[1] While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes, receptors, and other proteins—can differ substantially.[1][2] This can lead to stereoselective differences in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (therapeutic effects and toxicity).[1] Understanding these differences is paramount for the development of chiral drugs, as it can lead to improved efficacy, a better safety profile, and a more predictable dose-response relationship.

Stereoselective Pharmacokinetics

Recent studies in rats have demonstrated significant stereoselectivity in the pharmacokinetic profiles of this compound enantiomers following oral administration.[1][3]

Plasma Pharmacokinetics

Following oral administration of racemic this compound, the (+)-enantiomer exhibits significantly greater bioavailability in rat plasma compared to the (-)-enantiomer.[1] This suggests potential stereoselectivity in absorption or first-pass metabolism. Notably, no chiral inversion (conversion of one enantiomer to the other) has been observed in rat plasma.[1][3]

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Rat Plasma after Oral Administration of Racemic this compound (75 mg/kg) [1]

Parameter(+)-Farrerol(-)-Farrerol
Cmax (µg/L) 1005.4 ± 243.6639.8 ± 110.1
AUC₀₋₂₄ (µg/L*h) 7118.9 ± 1243.24361.2 ± 814.7
Tmax (h) 1.0 ± 0.01.3 ± 0.5
t₁/₂ (h) 5.3 ± 1.34.9 ± 0.8

Data are presented as mean ± SD (n=5). Cmax: Maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; Tmax: Time to reach Cmax; t₁/₂: Elimination half-life.

Tissue Distribution

In contrast to the plasma, (-)-farrerol shows higher concentrations in the liver and kidney.[1][3] This differential tissue distribution has important implications for both the therapeutic efficacy and potential toxicity of the individual enantiomers, particularly in organs that are major sites of drug metabolism and elimination.

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rat Liver and Kidney after Oral Administration [1]

TissueParameter(+)-Farrerol(-)-Farrerol
Liver Cmax (µg/g) 103.8 ± 19.9148.4 ± 29.1
AUC₀₋₂₄ (µg/gh) 973.9 ± 197.61200.9 ± 245.8
Kidney Cmax (µg/g) 34.3 ± 7.945.1 ± 10.2
AUC₀₋₂₄ (µg/gh) 298.7 ± 68.4389.1 ± 88.7

Data are presented as mean ± SD. Cmax: Maximum tissue concentration; AUC₀₋₂₄: Area under the tissue concentration-time curve from 0 to 24 hours.

G Oral Administration Oral Administration GI Tract Gastrointestinal Tract Oral Administration->GI Tract Systemic Circulation Systemic Circulation ((+)-Farrerol > (-)-Farrerol) GI Tract->Systemic Circulation Liver Liver ((-)-Farrerol > (+)-Farrerol) Systemic Circulation->Liver Kidney Kidney ((-)-Farrerol > (+)-Farrerol) Systemic Circulation->Kidney Metabolism & Excretion Metabolism & Excretion Liver->Metabolism & Excretion Kidney->Metabolism & Excretion

Caption: Stereoselective Distribution of this compound Enantiomers.

Stereoselective Metabolism

The observed differences in pharmacokinetics are likely driven by stereoselective metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][3] In vitro studies using human liver microsomes have revealed that (+)-farrerol and (-)-farrerol exhibit distinct inhibitory profiles against various CYP isoforms.[1]

Table 3: Stereoselective Inhibition of Human CYP Enzymes by this compound Enantiomers (IC₅₀ values in µM) [1][2]

CYP Isoform(+)-Farrerol(-)-Farrerol
CYP1A2 > 501.02
CYP2C9 1.971.57
CYP2C19 1.612.07
CYP3A4/5 > 5020.9
CYP2D6 > 50> 50
CYP2A6 > 50> 50
CYP2E1 > 50> 50

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate stronger inhibition.

These findings indicate that (-)-farrerol is a more potent inhibitor of CYP1A2, while both enantiomers show moderate inhibition of CYP2C9 and CYP2C19.[1][2] This differential inhibition can lead to stereoselective drug-drug interactions and may explain the higher accumulation of (-)-farrerol in the liver.

Stereoselective Interactions with Protein Targets

While comprehensive pharmacodynamic studies comparing the enantiomers are still lacking, molecular docking simulations have provided initial insights into their stereoselective binding to potential therapeutic targets.[1] These studies suggest that the chirality of this compound plays a significant role in its interaction with protein binding pockets.[1]

Table 4: Predicted Binding Affinities of this compound Enantiomers to Anti-proliferative Targets [1]

Protein Target(+)-Farrerol (kcal/mol)(-)-Farrerol (kcal/mol)
UCHL3 -7.8-8.5
STAT3β -7.1-7.3
PTP1B -7.5-7.6
GSK3β -7.9-8.3

Lower binding energy values indicate a more favorable interaction.

The molecular docking results suggest that (-)-farrerol may have a higher binding affinity for targets such as Ubiquitin C-terminal hydrolase L3 (UCHL3) and Glycogen synthase kinase-3 beta (GSK3β), both of which are implicated in various diseases, including cancer and neurodegenerative disorders.[1] This suggests that (-)-farrerol could be the more biologically active enantiomer for certain therapeutic applications.

Signaling Pathways Modulated by this compound (Racemate)

Studies on racemic this compound have identified several key signaling pathways involved in its anti-inflammatory and antioxidant effects. While the specific contributions of each enantiomer are yet to be fully elucidated, understanding these pathways provides a framework for future stereoselective investigations.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[4] It can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, leading to a reduction in the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[4]

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->IKK inhibits G This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Gene Expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene Expression G Dosing Oral Administration of this compound Enantiomers to Rats Sampling Serial Blood and Terminal Tissue Sampling Dosing->Sampling Analysis Chiral LC-MS/MS Analysis Sampling->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation

References

Pharmacokinetics and in vivo metabolism of Farrerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and In Vivo Metabolism of Farrerol (B190892)

Introduction

This compound is a natural bioactive flavonoid, specifically a flavanone, predominantly isolated from the leaves of Rhododendron dauricum L.[1][2], a plant utilized in traditional Chinese medicine. It is recognized for a wide spectrum of biological and pharmacological activities, including anti-inflammatory, antioxidant, anti-bacterial, and anti-angiogenic effects[1][2]. These properties give this compound high potential for development as a therapeutic agent for conditions such as colitis, cancer, and cardiovascular diseases[1]. Structurally, this compound possesses an asymmetric carbon, meaning it exists as a pair of enantiomers, (+)-farrerol and (−)-farrerol, which can exhibit different pharmacokinetic behaviors and biological activities[3][4]. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its development and safe clinical application[1][2]. This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, detailing its metabolic pathways, the analytical methods for its study, and the experimental protocols employed.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The study of what the body does to a drug is fundamental to assessing its efficacy and safety[5]. For this compound, in vivo studies, primarily in rats, have revealed a complex pharmacokinetic profile characterized by rapid absorption and extensive metabolism[1][6].

Absorption

Following oral administration in rats, this compound is absorbed rapidly[1]. However, its overall bioavailability is limited due to extensive first-pass metabolism in the gut and liver[6][7]. Studies have shown that over 70% of orally administered this compound is absorbed, albeit slowly, and then quickly metabolized[6].

Pharmacokinetic studies have also revealed stereoselectivity in the absorption of its enantiomers. The (+)-farrerol enantiomer has been shown to have significantly greater bioavailability in rat plasma compared to the (−)-farrerol enantiomer, indicating that the oral pharmacokinetic processes are stereoselective[3]. Importantly, no chiral inversion between the enantiomers was observed in rat plasma after oral administration[3][8].

Distribution

Once in systemic circulation, this compound and its metabolites distribute to various tissues. While the parent drug is distributed, the levels are generally low[6]. Studies focusing on the enantiomers have found that despite the lower plasma bioavailability of (−)-farrerol, it accumulates at higher concentrations in the liver and kidneys of rats after oral administration compared to (+)-farrerol[3]. The volume of distribution (Vd) is a key parameter used to quantify the extent of a drug's distribution within the body.

Metabolism

This compound undergoes extensive and complex biotransformation in the body. Metabolism occurs through both Phase I and Phase II reactions, converting the parent compound into various metabolites[1][9]. In vivo metabolism is significantly more complex than what is observed in in vitro systems like rat liver microsomes[1][6].

In Vivo Metabolite Profile: A comprehensive study identified 42 distinct metabolites in vivo in rats from samples of blood, bile, urine, and feces[1][2][10]. The primary metabolic reactions include:

  • Phase I Reactions : Oxidation, reduction, and (de)methylation[1][2][10]. These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes[11][12].

  • Phase II Reactions : Conjugation is the predominant metabolic pathway for this compound in vivo[1]. This includes glucuronide conjugation, sulfate (B86663) conjugation, glucose conjugation, N-acetylation, and N-acetylcysteine conjugation[1][2][10].

Sulfate and glucuronide conjugates are the most abundant metabolites found. In a semi-quantitative analysis, sulfate conjugates accounted for a significant portion of the metabolites in plasma (79.99%), bile (77.28%), and feces (67.19%), while both sulfate (28.94%) and glucuronide (23.38%) conjugates were major metabolites in urine[6].

In Vitro vs. In Vivo Metabolism: In vitro studies using rat liver microsomes identified only 15 metabolites, primarily products of Phase I oxidation reactions[1][10]. In contrast, in vivo metabolism involves a much broader range of both Phase I and Phase II reactions. Notably, certain conjugation reactions, such as sulfation and N-acetylcysteine conjugation, were only observed in vivo, highlighting the importance of whole-organism studies[6].

Enzymes Involved in Metabolism: The metabolism of this compound, particularly its Phase I reactions, is mediated by Cytochrome P450 enzymes. Studies have shown stereoselective inhibition of various CYP isoforms by the this compound enantiomers[3][8]:

  • CYP1A2, CYP2C9, and CYP2C19 show activity toward (+)-farrerol[3].

  • CYP1A2, CYP2C9, CYP2C19, and CYP3A4/5 are involved in the metabolism of (−)-farrerol[3].

These differences in enzyme interaction likely contribute to the observed stereoselectivity in the hepatic metabolism and overall pharmacokinetics of the enantiomers[3][8].

Excretion

This compound and its numerous metabolites are eliminated from the body through urine and feces[1]. The parent drug is excreted in very low amounts, indicating that the vast majority is eliminated in the form of its metabolites[6].

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from pharmacokinetic studies of this compound and its interactions with metabolic enzymes.

Table 1: Stereoselective Inhibition of Human Cytochrome P450 Enzymes by this compound Enantiomers

Enantiomer CYP Isoform IC₅₀ (µmol/L) Inhibition Potency
(+)-farrerol CYP1A2 0.588 Potent[3]
CYP2C9 1.97 Moderate[4]
CYP2C19 1.61 Moderate[4]
(−)-farrerol CYP1A2 1.02 Moderate[4]
CYP2C9 1.57 Moderate[4]
CYP2C19 2.07 Moderate[4]

| | CYP3A4/5 | 20.9 | Weaker[4] |

Table 2: Semi-Quantitative Distribution of this compound and its Major Conjugated Metabolites In Vivo (Rat)

Sample This compound (%) Sulfate Conjugates (%) Glucuronide Conjugates (%)
Blood (Plasma) 3.12 79.99 15.98
Bile 0.42 77.28 18.12
Urine 28.91 28.94 23.38
Feces 15.77 67.19 10.34

Data derived from a semi-quantitative analysis reported in the literature[6].

Experimental Protocols

The characterization of this compound's pharmacokinetics and metabolism relies on specific and detailed experimental procedures.

Animal Studies
  • Animal Model : Sprague-Dawley rats are commonly used for pharmacokinetic, bioavailability, and metabolism studies of this compound[13]. For tissue distribution studies, rats were divided into groups for specific time points of sample collection[14].

  • Administration :

    • Oral (Intragastric) Administration : this compound racemate has been administered to rats at doses ranging from 40 mg/kg to 150 mg/kg for pharmacokinetic and tissue distribution studies[4][15].

    • Intravenous Administration : For bioavailability studies, this compound racemate was administered via the caudal vein at a dose of 4 mg/kg[4][15].

Sample Collection and Preparation
  • Biological Samples : To gain a complete metabolic profile, studies have collected blood, urine, bile, and feces from rats post-administration[1][16].

  • Sample Preparation : A liquid-liquid extraction using ethyl ether has been successfully employed for preparing rat plasma samples for analysis[13][17]. This step is crucial for removing interferences before instrumental analysis.

Analytical Methodology
  • Instrumentation : Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the primary analytical technique for the sensitive and selective quantification of this compound in biological matrices like rat plasma[1][13].

  • Metabolite Identification : For the identification of unknown metabolites, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) is used. This high-resolution technique allows for the accurate mass measurement of parent and fragment ions, which is essential for elucidating the structures of metabolites[1][10].

  • Method Validation : Analytical methods are validated to ensure reliability. For this compound quantification in rat plasma, a validated UHPLC-MS/MS method demonstrated linearity in the concentration range of 2.88–1440 ng/mL, with acceptable intra- and inter-day precision (<11.6%) and accuracy (-13.9% to 11.9%)[13][17].

Visualizations: Pathways and Workflows

In Vivo Metabolic Pathways of this compound

The metabolic fate of this compound is complex, involving numerous Phase I and Phase II transformations. The following diagram illustrates the major metabolic pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation (Hydroxylation) This compound->Oxidation CYP450s Reduction Reduction This compound->Reduction Methylation Methylation / Demethylation This compound->Methylation Glucuronidation Glucuronide Conjugation This compound->Glucuronidation UGTs Sulfation Sulfate Conjugation This compound->Sulfation SULTs OtherConj Other Conjugates (Glucose, N-acetyl, N-acetylcysteine) This compound->OtherConj Oxidation->Methylation Oxidation->Glucuronidation e.g., Oxidation + Glucuronide Conj. Reduction->Glucuronidation

Caption: Major in vivo metabolic pathways of this compound.[1][10][6]

Experimental Workflow for Metabolite Identification

The process of identifying this compound metabolites involves several distinct stages, from sample collection to data analysis.

G Admin Drug Administration (Oral / IV to Rats) Collection Biological Sample Collection (Blood, Bile, Urine, Feces) Admin->Collection Preparation Sample Preparation (e.g., Liquid-Liquid Extraction) Collection->Preparation Analysis UHPLC-Q-TOF-MS/MS Analysis Preparation->Analysis DataProc Data Post-Processing (Mass Defect Filtering, Background Subtraction) Analysis->DataProc Identification Metabolite Identification & Structural Elucidation DataProc->Identification

Caption: Workflow for in vivo metabolite identification of this compound.[1]

This compound's Influence on the Nrf2/Keap1 Antioxidant Pathway

This compound exerts some of its pharmacological effects, such as its antioxidant activity, by modulating key cellular signaling pathways. One of the most cited is the Nrf2/Keap1 pathway.

G This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) This compound->Keap1_Nrf2 Inhibits Keap1 Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes Induces Transcription Response Cellular Protection (Antioxidant Effect) Enzymes->Response

Caption: this compound activates the Nrf2/Keap1 antioxidant signaling pathway.[18][19][20]

Conclusion

The pharmacokinetics of this compound are characterized by rapid absorption followed by extensive and complex in vivo metabolism, leading to low bioavailability of the parent compound. Metabolism proceeds through a wide array of Phase I and Phase II reactions, with sulfation and glucuronidation being the predominant pathways. A significant number of metabolites (42 identified in vivo) are produced, highlighting the comprehensive biotransformation the compound undergoes. The pharmacokinetics are also stereoselective, with the (+)- and (−)-enantiomers showing differences in bioavailability and tissue distribution, which are likely driven by stereoselective interactions with metabolic CYP450 enzymes. The detailed understanding of these pharmacokinetic and metabolic processes, facilitated by advanced analytical techniques like UHPLC-MS/MS, is essential for the continued investigation and potential clinical development of this compound as a therapeutic agent.

References

Farrerol's Modulation of Core Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms of Farrerol, a natural flavanone, with a specific focus on its effects on the Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in inflammatory and oxidative stress-related diseases.

Executive Summary

This compound, a bioactive compound isolated from Rhododendron dauricum, has demonstrated significant anti-inflammatory and antioxidant properties.[1] These effects are primarily attributed to its ability to modulate key cellular signaling pathways. This guide summarizes the current understanding of how this compound impacts the NF-κB and Nrf2 pathways, presenting quantitative data from various in vitro and in vivo studies, detailed experimental methodologies, and visual representations of the underlying molecular interactions. The evidence suggests that this compound inhibits the pro-inflammatory NF-κB pathway while activating the cytoprotective Nrf2 pathway, highlighting its potential as a multi-target therapeutic agent.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. This compound has been shown to effectively suppress this pathway at multiple points.

Mechanism of Action

This compound's inhibitory effect on the NF-κB pathway is largely mediated through the suppression of IκBα phosphorylation and subsequent degradation.[2] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[3][4] Upstream, this compound has also been observed to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a known activator of NF-κB.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key components and downstream targets of the NF-κB signaling pathway.

Table 1: Effect of this compound on NF-κB Pathway Protein Phosphorylation and Expression

Cell/Tissue ModelTreatmentTarget ProteinConcentration of this compound% Change vs. Stimulated ControlReference
LPS-stimulated RAW264.7 cells1 hr pre-treatmentp-NF-κB p65100 µM↓ ~50%[3]
LPS-stimulated RAW264.7 cells1 hr pre-treatmentp-Akt100 µM↓ ~60%[3]
Kidneys of UUO miceIn vivop-IκBαNot specified↓ ~40%[6]
Kidneys of UUO miceIn vivop-NF-κB p65Not specified↓ ~55%[6]

Table 2: Effect of this compound on Pro-inflammatory Gene and Protein Expression

Cell/Tissue ModelTreatmentTargetConcentration of this compound% Change vs. Stimulated ControlReference
LPS-stimulated RAW264.7 cells1 hr pre-treatmentIL-1β mRNA100 µM↓ ~70%[3]
LPS-stimulated RAW264.7 cells1 hr pre-treatmentIL-6 mRNA100 µM↓ ~80%[3]
LPS-stimulated RAW264.7 cells1 hr pre-treatmentTNF-α mRNA100 µM↓ ~60%[3]
LPS-stimulated RAW264.7 cells1 hr pre-treatmentiNOS protein100 µM↓ ~75%[3]
LPS-stimulated RAW264.7 cells1 hr pre-treatmentCOX-2 protein100 µM↓ ~65%[3]

Signaling Pathway Diagram

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt activates Ikk IKK Complex Akt->Ikk activates IkBa IκBα Ikk->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (IL-6, TNF-α, iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription of This compound This compound This compound->PI3K inhibits This compound->Ikk inhibits IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa releases IkBa_NFkB->NFkB_active releases

This compound's inhibition of the NF-κB signaling pathway.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Mechanism of Action

This compound activates the Nrf2 pathway by promoting the nuclear translocation of Nrf2.[1][7] This leads to the upregulation of downstream antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px).[1][8] The activation of Nrf2 by this compound has been linked to the modulation of upstream kinases such as Akt and Mitogen-Activated Protein Kinases (MAPKs).[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key components and downstream targets of the Nrf2 signaling pathway.

Table 3: Effect of this compound on Nrf2 Translocation and Expression

Cell/Tissue ModelTreatmentTargetConcentration of this compound% Change vs. ControlReference
ARPE-19 cells24 hr treatmentNuclear Nrf220 mg/L↑ ~150%[1]
EA.hy926 cellsNot specifiedNuclear Nrf240 µM↑ (qualitative)[9]

Table 4: Effect of this compound on Antioxidant Gene and Protein Expression

Cell/Tissue ModelTreatmentTargetConcentration of this compound% Change vs. ControlReference
ARPE-19 cells24 hr treatmentHO-1 protein20 mg/L↑ ~200%[1]
ARPE-19 cells24 hr treatmentNQO1 protein20 mg/L↑ ~180%[1]
ARPE-19 cells24 hr treatmentGCLM protein20 mg/L↑ ~120%[1]
EA.hy926 cellsNot specifiedHO-1 mRNA40 µM↑ ~300%[9]
EA.hy926 cellsNot specifiedNQO1 mRNA40 µM↑ ~250%[9]

Signaling Pathway Diagram

Nrf2_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates This compound This compound Akt_MAPK Akt/MAPK This compound->Akt_MAPK activates Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 destabilizes Nrf2 Nrf2 Akt_MAPK->Nrf2 promotes dissociation from Keap1 Nrf2_active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, GSH-Px) ARE->Antioxidant_Genes activates transcription of Keap1_Nrf2->Nrf2_active releases

This compound's activation of the Nrf2 signaling pathway.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide. Specific parameters may vary between studies.

Cell Culture and Treatment
  • Cell Lines: RAW264.7 (murine macrophage), ARPE-19 (human retinal pigment epithelial), EA.hy926 (human endothelial).

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations. Cells are often pre-treated with this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory or oxidative agent.

  • Stimulation: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response and activate the NF-κB pathway. Hydrogen peroxide (H₂O₂) is frequently used to induce oxidative stress and activate the Nrf2 pathway.

Western Blot Analysis

Western blotting is used to quantify the expression levels of specific proteins.

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, Nrf2, HO-1, β-actin) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of target genes.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using a thermal cycler with SYBR Green master mix and gene-specific primers.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Immunofluorescence

Immunofluorescence is utilized to visualize the subcellular localization of proteins.

  • Cell Preparation: Cells are grown on coverslips, fixed with paraformaldehyde, and permeabilized with Triton X-100.

  • Staining: Cells are incubated with a primary antibody against the protein of interest (e.g., NF-κB p65) followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging: Images are captured using a fluorescence or confocal microscope.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW264.7, ARPE-19) Farrerol_Treatment This compound Pre-treatment Cell_Culture->Farrerol_Treatment Stimulation Stimulation (LPS or H₂O₂) Farrerol_Treatment->Stimulation Harvesting Cell/Tissue Harvesting Stimulation->Harvesting Protein_Analysis Protein Analysis Harvesting->Protein_Analysis RNA_Analysis RNA Analysis Harvesting->RNA_Analysis Imaging_Analysis Imaging Analysis Harvesting->Imaging_Analysis Western_Blot Western Blot Protein_Analysis->Western_Blot qRT_PCR qRT-PCR RNA_Analysis->qRT_PCR Immunofluorescence Immunofluorescence Imaging_Analysis->Immunofluorescence

A generalized workflow for in vitro experiments.

Conclusion

This compound demonstrates a dual regulatory role by concurrently inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2 pathway. This multifaceted mechanism of action makes this compound a compelling candidate for further investigation in the development of novel therapeutics for a range of diseases characterized by inflammation and oxidative stress. The data and protocols presented in this guide offer a comprehensive resource for researchers to design and execute further studies to elucidate the full therapeutic potential of this promising natural compound.

References

Farrerol: A Technical Guide to its Anti-inflammatory and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farrerol (B190892), a flavanone (B1672756) isolated from Rhododendron dauricum, has demonstrated significant potential as a therapeutic agent due to its potent anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the core mechanisms of action, supported by quantitative data from preclinical studies. It details the experimental protocols utilized to evaluate its efficacy and visualizes the key signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation and oxidative stress are interconnected pathological processes that underpin a wide range of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory bowel disease. This compound has emerged as a promising natural compound that mitigates these processes. Its multifaceted mechanism of action involves the modulation of critical signaling pathways, leading to the suppression of pro-inflammatory mediators and the enhancement of endogenous antioxidant defenses.

Quantitative Data on Anti-inflammatory and Antioxidant Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in mitigating inflammation and oxidative stress.

Table 1: In Vitro Anti-inflammatory Activity of this compound
Cell LineInducerThis compound ConcentrationMeasured Parameter% Inhibition / ReductionReference
RAW 264.7LPS (1 µg/mL)25, 50, 100 µMIL-1β ProductionDose-dependent reduction[1]
RAW 264.7LPS (1 µg/mL)25, 50, 100 µMIL-6 ProductionDose-dependent reduction[1]
RAW 264.7LPS (1 µg/mL)25, 50, 100 µMTNF-α ProductionDose-dependent reduction[1]
BV-2Not specifiedIL-1β SecretionSignificant reduction[2]
BV-2Not specifiedIL-6 SecretionSignificant reduction[2]
BV-2Not specifiedTNF-α SecretionSignificant reduction[2]
Human Gingival FibroblastsLPSNot specifiedIL-6 ExpressionSignificant inhibition[3]
Human Gingival FibroblastsLPSNot specifiedIL-8 ExpressionSignificant inhibition[3]
Table 2: In Vivo Anti-inflammatory Activity of this compound
Animal ModelInducerThis compound DosageMeasured Parameter% ReductionReference
MiceTNBSNot specifiedInflammatory CytokinesMarkedly decreased[1]
Mice (UUO)Unilateral Ureteral Obstruction20 mg/kgRenal TNF-α mRNA~52%[4][5]
Mice (UUO)Unilateral Ureteral Obstruction20 mg/kgRenal IL-6 mRNA~51%[4][5]
Mice (UUO)Unilateral Ureteral Obstruction20 mg/kgRenal IL-1β mRNA~54%[4][5]
Mice (UUO)Unilateral Ureteral Obstruction20 mg/kgSerum TNF-αSignificant reduction[4][5]
Mice (UUO)Unilateral Ureteral Obstruction20 mg/kgSerum IL-6Significant reduction[4][5]
Table 3: In Vitro Antioxidant Activity of this compound
Cell LineInducerThis compound ConcentrationMeasured ParameterObservationReference
BV-2Not specifiedROS ProductionAttenuated[2]
BV-2Not specifiedMDA ProductionAttenuated[2]
BV-2Not specifiedSOD ActivityRestored[2]
EA.hy926H₂O₂Not specifiedIntracellular MDAInhibited[6]
EA.hy926H₂O₂Not specifiedIntracellular ROSInhibited[6]
EA.hy926H₂O₂Not specifiedSOD ActivityEnhanced[6]
EA.hy926H₂O₂Not specifiedGSH-Px ActivityEnhanced[6]
Table 4: In Vivo Antioxidant Activity of this compound
Animal ModelInducerThis compound DosageMeasured ParameterObservationReference
Neonatal RatsHypoxic-Ischemic EncephalopathyNot specifiedMDA LevelsReduced[7]
Neonatal RatsHypoxic-Ischemic EncephalopathyNot specifiedROS LevelsReduced[7]
Neonatal RatsHypoxic-Ischemic EncephalopathyNot specifiedSOD LevelsIncreased[7]
Neonatal RatsHypoxic-Ischemic EncephalopathyNot specifiedGSH-Px LevelsIncreased[7]
Mice (UUO)Unilateral Ureteral Obstruction20 mg/kgRenal 4-HNE ExpressionReduced by ~60%[4][5]
Mice (UUO)Unilateral Ureteral Obstruction20 mg/kgRenal MDA LevelsReduced by ~46%[4][5]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and antioxidant effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses.[1][4] By preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, this compound suppresses the transcription of pro-inflammatory genes.[3][4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkBa IκBα IKK->IkBa p p65_p50 NF-κB (p65/p50) IkBa_p p-IκBα p65_p50_n NF-κB (p65/p50) p65_p50->p65_p50_n Translocation Farrerol_node This compound Farrerol_node->IKK Inhibits IkBa_p->p65_p50 Releases Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, iNOS, COX-2) p65_p50_n->Inflammatory_Genes Activates

This compound's inhibition of the NF-κB signaling pathway.
Activation of Nrf2 Antioxidant Pathway

This compound enhances the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][7] It promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][8]

This compound's activation of the Nrf2 antioxidant pathway.
Modulation of MAPK Signaling Pathways

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, which are involved in both inflammatory and oxidative stress responses. The specific effects of this compound on MAPK pathways can be context-dependent.[1][3]

MAPK_Pathway cluster_mapk MAPK Cascades Stimuli Cellular Stress (LPS, Oxidative Stress) ERK ERK1/2 Stimuli->ERK JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Farrerol_node This compound Farrerol_node->ERK Modulates Farrerol_node->JNK Modulates Farrerol_node->p38 Modulates AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK->AP1 p38->AP1 Inflammation_Apoptosis Inflammation & Apoptosis AP1->Inflammation_Apoptosis Regulates LPS_Workflow Cell_Culture 1. Culture RAW 264.7 cells to 80% confluency. Pretreatment 2. Pretreat cells with various concentrations of this compound for 1-2 hours. Cell_Culture->Pretreatment Stimulation 3. Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours. Pretreatment->Stimulation Supernatant_Collection 4. Collect cell culture supernatant. Stimulation->Supernatant_Collection Analysis 5. Analyze supernatant for inflammatory mediators (e.g., NO, TNF-α, IL-6, IL-1β). Supernatant_Collection->Analysis Assays Griess Assay for NO ELISA for Cytokines Analysis->Assays

References

The Antitumor Potential of Farrerol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol (B190892), a flavanone (B1672756) predominantly isolated from the leaves of Rhododendron dauricum L., has emerged as a compound of significant interest in oncology research. Traditionally used in Chinese medicine for its anti-inflammatory and expectorant properties, recent scientific investigations have unveiled its potent antitumor activities across a spectrum of cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings, providing a comparative analysis of its efficacy.

Table 1: Inhibition of Cancer Cell Viability by this compound
Cancer TypeCell LineIC50 Value (µM)Treatment Duration (hours)Citation
Gastric CancerSGC-790140.424[1]
Ovarian CancerSKOV3Not explicitly stated, but significant viability decrease at 40, 80, and 160 µM24 and 48[2][3]
Colorectal CancerHCT11672.1124[4]
Lung AdenocarcinomaA549, H1299Not explicitly stated, but significant viability decrease observedNot specified[5]
Laryngeal Squamous Cell CarcinomaTU212, FaDuNot explicitly stated, but significant viability decrease observed with increasing concentrationsNot specified[6]
Table 2: Induction of Apoptosis by this compound
Cancer TypeCell LineThis compound Concentration (µM)Apoptotic Cells (%)Treatment Duration (hours)Citation
Ovarian CancerSKOV380Increased significantly24[7]
Ovarian CancerSKOV3160Increased significantly24 and 48[7]
Lung AdenocarcinomaNot specifiedNot specifiedSignificantly increasedNot specified[5]
Laryngeal Squamous Cell CarcinomaNot specified10, 20, 50Increased in a dose-dependent mannerNot specified[6]
Table 3: Effect of this compound on Cell Cycle Distribution
Cancer TypeCell LineThis compound Concentration (µM)% of Cells in G0/G1 Phase% of Cells in G2/M PhaseTreatment Duration (hours)Citation
Gastric CancerSGC-79015Increased-24[1]
Gastric CancerSGC-790140Increased-24[1]
Gastric CancerSGC-7901160Increased-24[1]
Ovarian CancerSKOV34051.717.724[7]
Ovarian CancerSKOV38044.623.824[7]
Ovarian CancerSKOV316021.539.924[7]
Lung AdenocarcinomaNot specifiedNot specifiedG0/G1 arrest-Not specified[5]
Laryngeal Squamous Cell CarcinomaNot specified10, 20, 50Not specified, but cell cycle progression was inhibitedNot specifiedNot specified[6]

Key Signaling Pathways Modulated by this compound

This compound exerts its antitumor effects by modulating several critical signaling pathways that govern cell proliferation, survival, and apoptosis.

ERK/MAPK Signaling Pathway

In several cancer cell lines, this compound has been shown to induce sustained activation of the Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. This prolonged activation, contrary to the transient activation often associated with cell proliferation, leads to cell cycle arrest and apoptosis.[1][3]

ERK_MAPK_Pathway This compound This compound MEK1_2 MEK1/2 This compound->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 p27 p27KIP1 ERK1_2->p27 Upregulation Apoptosis Apoptosis ERK1_2->Apoptosis Sustained Activation G0_G1_Arrest G0/G1 Phase Cell Cycle Arrest p27->G0_G1_Arrest

This compound-induced sustained ERK activation leading to cell cycle arrest and apoptosis.
Mitochondrial Apoptosis Pathway

This compound is a potent inducer of the intrinsic, or mitochondrial, pathway of apoptosis. It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptotic cell death.[5][6]

Mitochondrial_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulation Bax Bax This compound->Bax Upregulation Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Disrupts membrane potential CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Induction of the mitochondrial apoptosis pathway by this compound.
VEGF Signaling Pathway

In colorectal cancer cells, this compound has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It reduces the expression of both VEGFA and its receptor, VEGFR2 (KDR), as well as the phosphorylation of VEGFR2. This inhibition of the VEGF pathway likely contributes to the anti-proliferative and anti-migratory effects of this compound.[4]

VEGF_Signaling_Pathway This compound This compound VEGFA VEGFA This compound->VEGFA Downregulation VEGFR2 VEGFR2 (KDR) This compound->VEGFR2 Downregulation pVEGFR2 p-VEGFR2 This compound->pVEGFR2 Inhibition VEGFA->VEGFR2 Binds to VEGFR2->pVEGFR2 Phosphorylation Proliferation Cell Proliferation pVEGFR2->Proliferation Migration Cell Migration pVEGFR2->Migration

Inhibition of the VEGF signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 160 µM) for the desired time periods (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with This compound Incubate_24h->Treat_this compound Incubate_Treatment Incubate for 24/48h Treat_this compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the MTT assay.

  • After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described previously.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, VEGFA, p-VEGFR2, VEGFR2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

The collective evidence strongly supports the potential of this compound as a promising candidate for anticancer drug development. Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, through the modulation of key signaling pathways such as ERK/MAPK and the mitochondrial apoptosis pathway, underscores its multifaceted antitumor activity. Furthermore, its inhibitory effects on the VEGF signaling pathway suggest a potential role in targeting tumor angiogenesis.

While the in vitro data are compelling, further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound. Future research should focus on:

  • In vivo efficacy studies in animal models of different cancers.

  • Pharmacokinetic and pharmacodynamic profiling of this compound.

  • Investigation of potential synergistic effects with existing chemotherapeutic agents.

  • Identification of predictive biomarkers to identify patient populations most likely to respond to this compound treatment.

The comprehensive data and protocols presented in this guide aim to facilitate further research into the promising antitumor effects of this compound, with the ultimate goal of translating these findings into novel and effective cancer therapies.

References

Vasoactive and antimicrobial effects of Farrerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Vasoactive and Antimicrobial Effects of Farrerol (B190892)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural flavanone (B1672756) predominantly isolated from Rhododendron dauricum L., a traditional Chinese herb.[1][2][3][4] It has been historically used for its phlegm-reducing and cough-relieving properties in treating bronchitis and asthma.[1][2][3][4] Modern pharmacological research has unveiled a broader spectrum of its bioactivities, including anti-inflammatory, antioxidant, antitumor, vasoactive, and antimicrobial effects.[1][2][3][4][5] This technical guide provides a comprehensive overview of the vasoactive and antimicrobial properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Vasoactive Effects of this compound

This compound exhibits significant vasoactive properties, primarily by inducing vasodilation and inhibiting vascular smooth muscle cell (VSMC) proliferation. These effects are crucial for its potential therapeutic applications in cardiovascular diseases such as hypertension and atherosclerosis.[1][6]

Effects on Vascular Tone and Smooth Muscle Cells

This compound induces relaxation in rat aortic rings pre-contracted by agents like phenylephrine (B352888) (PE) and KCl in a concentration-dependent manner.[7][8] This effect is endothelium-independent, suggesting a direct action on VSMCs.[7] The underlying mechanisms involve the modulation of intracellular calcium ([Ca²⁺]in) levels and the regulation of key signaling pathways that control VSMC contraction and proliferation.[7][9]

Specifically, this compound has been shown to:

  • Inhibit Ca²⁺ influx through L-type voltage-gated Ca²⁺ channels (LVGC) and receptor-operative Ca²⁺ channels (ROCC).[7]

  • Block Ca²⁺ release from the sarcoplasmic reticulum, potentially by inhibiting ryanodine (B192298) receptors.[1]

  • Attenuate Angiotensin II (Ang II)-induced VSMC contraction.[9]

  • Inhibit fetal bovine serum (FBS)-induced VSMC proliferation by arresting the cell cycle in the G0/G1 phase.[6]

  • Protect VSMCs from oxidative injury.[10]

Quantitative Data on Vasoactive Effects

The following table summarizes the quantitative data from various studies on the vasoactive effects of this compound.

Effect MeasuredModel / Cell LineThis compound Concentration(s)ResultReference
Inhibition of Phenylephrine (PE)-induced contractionEndothelium-denuded rat aortic rings14.02 µMDepressed maximal contraction to 53.90% ± 6.67%[7]
Inhibition of extracellular CaCl₂-induced contractionPE-stimulated, Ca²⁺-free rat aortic rings35.94 µMDecreased maximum contraction to 51.43% ± 7.87%[7]
Inhibition of VSMC Proliferation10% FBS-induced A7r5 cells0.3, 3, 30 µMConcentration-dependent inhibition of proliferation[10]
Cell Cycle Arrest5% FBS-stimulated VSMCs3 and 10 µmol/LIncreased proportion of cells in G₀/G₁ phase, decreased S phase population[6]
Inhibition of Cardiac HypertrophyAng II-treated mice10 mg/kg/day (in vivo)Decreased heart weight/tibia ratio[11]
Inhibition of Cardiac HypertrophyAng II-treated cardiomyocytes20 µM (in vitro)Inhibited Ang II-induced hypertrophy[11]
Signaling Pathways in Vasoactive Effects

This compound's vasoactive effects are mediated by a complex interplay of signaling pathways. It modulates several key kinases and proteins involved in cell proliferation, contraction, and phenotype switching. The primary pathways identified include the inhibition of ERK1/2, p38 MAPK, and PI3K/Akt/mTOR signaling, alongside the activation of the α1D-adrenoceptor gene.[1][9][10] this compound has been shown to reduce the phosphorylation of ERK, Akt, mTOR, Jak2, and Stat3, while increasing levels of endothelial nitric oxide synthase (eNOS), which is critical for vasodilation.[1][2][3][4][12]

G cluster_VSMC Vascular Smooth Muscle Cell (VSMC) cluster_Endothelium Endothelial Cell This compound This compound ERK12 ERK1/2 This compound->ERK12 inhibits p38 p38 MAPK This compound->p38 inhibits PI3K_Akt PI3K/Akt/mTOR This compound->PI3K_Akt inhibits a1D α1D-Adrenoceptor This compound->a1D activates Ca_channels Ca²⁺ Channels (LVGC/ROCC) This compound->Ca_channels inhibits SR Sarcoplasmic Reticulum This compound->SR inhibits Ca²⁺ release eNOS eNOS This compound->eNOS upregulates Proliferation VSMC Proliferation ERK12->Proliferation leads to p38->Proliferation leads to PI3K_Akt->Proliferation leads to MLCK MLCK / SM22α a1D->MLCK downregulates Ca_release [Ca²⁺]in Ca_channels->Ca_release SR->Ca_release Contraction VSMC Contraction MLCK->Contraction promotes Vasodilation Vasodilation Contraction->Vasodilation inhibition leads to Ca_release->Contraction promotes eNOS->Vasodilation promotes

This compound's Vasoactive Signaling Pathways
Experimental Protocols for Vasoactive Studies

  • Isolated Aortic Ring Assay :

    • Protocol : Thoracic aortas are isolated from rats (e.g., Sprague Dawley) and cut into rings.[7][8] The rings are mounted in an organ bath system containing Krebs solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. After equilibration, the rings are pre-contracted with an agonist like phenylephrine (1 µM) or KCl. This compound is then added in a cumulative concentration-dependent manner to record isometric tension and determine relaxation effects.[7]

    • Objective : To assess the direct vasodilatory effect of this compound on vascular tissue.

  • Intracellular Calcium Measurement :

    • Protocol : Cultured VSMCs (e.g., A7r5 cell line or primary cells) are loaded with a fluorescent Ca²⁺ indicator, such as Fluo-4 AM.[7][9] The cells are then stimulated with a vasoconstrictor (e.g., Angiotensin II) in the presence or absence of this compound. Changes in intracellular Ca²⁺ concentration are measured using fluorescence microscopy or a plate reader.[9]

    • Objective : To determine if this compound's vasoactive effects are mediated by changes in intracellular calcium signaling.

  • Cell Proliferation and Cycle Analysis :

    • Protocol : VSMCs are seeded in plates and starved to synchronize the cell cycle. They are then stimulated to proliferate with fetal bovine serum (FBS) with or without various concentrations of this compound.[6][10] Proliferation can be measured using MTT or EdU incorporation assays. For cell cycle analysis, cells are fixed, stained with propidium (B1200493) iodide, and analyzed by flow cytometry.[6]

    • Objective : To quantify the inhibitory effect of this compound on VSMC growth and determine its impact on cell cycle progression.

  • Western Blot Analysis :

    • Protocol : VSMCs or endothelial cells are treated with this compound and relevant stimuli (e.g., FBS, Ang II, H₂O₂).[10][12] Cells are lysed, and protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-ERK, Akt, eNOS, α-SMA) and corresponding loading controls.[10]

    • Objective : To investigate the effect of this compound on the expression and phosphorylation status of key proteins in vasoactive signaling pathways.

Antimicrobial Effects of this compound

This compound has demonstrated a range of antimicrobial activities, including antibacterial and antifungal properties. Its mechanisms of action involve reducing the production of bacterial virulence factors and synergizing with conventional antibiotics to overcome resistance.

Antibacterial Activity

This compound shows moderate activity against certain bacteria, notably Staphylococcus aureus (including MRSA) and Bacillus cereus.[1] Its primary antibacterial mechanisms are not directly bactericidal but rather focus on mitigating virulence and resistance.[13] Key actions include:

  • Reducing α-toxin production by both methicillin-sensitive and methicillin-resistant S. aureus.[1]

  • Decreasing the internalization of S. aureus into bovine mammary epithelial cells.[1]

  • Inhibiting β-lactamase (BlaZ) , the enzyme responsible for degrading β-lactam antibiotics, thereby restoring their efficacy against resistant strains.[13]

  • Attenuating PBP2a oligomerization , a key protein in MRSA that confers resistance to β-lactams.[13]

  • Inhibiting the S. aureus agr system , a quorum-sensing system that controls the expression of many virulence factors.[13]

Antifungal Activity

The antifungal activity of this compound appears to be limited. Studies have shown it can restrict the growth of some plant pathogenic fungi.[1] However, it was found to be inactive against 14 different strains of Candida at concentrations up to 32 µg/mL.[1]

Quantitative Data on Antimicrobial Effects

The following table summarizes the available quantitative data on the antimicrobial effects of this compound.

Effect MeasuredTarget Organism(s)This compound Concentration(s)ResultReference
Antifungal Activity14 strains of CandidaUp to 32 µg/mLInactive against all tested strains[1]
Inhibition of Bacterial InternalizationS. aureus into bovine mammary epithelial cells4–16 µg/mLReduced internalization[1]
Synergistic Antibacterial Activity (with β-lactams)MRSA USA30064 µg/mLDisplayed synergistic action with FIC indices between 0.25 and 0.375[13]
Mechanisms of Antimicrobial Action

This compound's strategy against bacteria, particularly MRSA, is multi-pronged. It acts as both a virulence inhibitor and a resistance breaker. By inhibiting β-lactamase, it protects antibiotics like penicillin from degradation.[13] Simultaneously, by interfering with the PBP2a protein and the agr quorum-sensing system, it weakens the bacteria's intrinsic defense and pathogenic capabilities.[13]

G cluster_MRSA Methicillin-Resistant Staphylococcus aureus (MRSA) This compound This compound BlaZ β-lactamase (BlaZ) This compound->BlaZ inhibits PBP2a PBP2a Protein This compound->PBP2a interferes with agr_system agr Quorum Sensing System This compound->agr_system inhibits Synergy Synergistic Antibacterial Effect This compound->Synergy BetaLactam β-lactam Antibiotics BlaZ->BetaLactam degrades Resistance Antibiotic Resistance PBP2a->Resistance confers Virulence Virulence Factors (e.g., α-toxin) agr_system->Virulence regulates BetaLactam->Synergy

This compound's Antimicrobial Mechanisms of Action
Experimental Protocols for Antimicrobial Studies

  • Minimum Inhibitory Concentration (MIC) Assay :

    • Protocol : A broth microdilution method is typically used. A standardized inoculum of the test microorganism is added to wells of a microtiter plate containing two-fold serial dilutions of this compound. The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C). The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Objective : To determine the minimum concentration of this compound required to inhibit the growth of a specific bacterium or fungus.

  • Fractional Inhibitory Concentration (FIC) Index (Checkerboard Assay) :

    • Protocol : To test for synergy, a two-dimensional checkerboard titration is performed. Serial dilutions of this compound are tested in combination with serial dilutions of another antimicrobial agent (e.g., a β-lactam antibiotic). The FIC index is calculated for each combination that inhibits microbial growth. An FIC index of ≤ 0.5 typically indicates synergy.

    • Objective : To assess whether this compound acts synergistically with other antibiotics to enhance their antimicrobial effect.

  • β-Lactamase Activity Assay :

    • Protocol : Bacterial lysate containing β-lactamase is incubated with a β-lactam substrate (e.g., penicillin G) in the presence of varying concentrations of this compound. The degradation of the substrate is measured over time, often using a hydroxylamine (B1172632) method or spectrophotometrically. A known β-lactamase inhibitor like clavulanate can be used as a positive control.[13]

    • Objective : To directly measure the inhibitory effect of this compound on the activity of the β-lactamase enzyme.

  • Virulence Factor Expression Assay (e.g., α-toxin) :

    • Protocol : S. aureus is cultured in the presence of sub-inhibitory concentrations of this compound. The supernatant is collected, and the amount of secreted α-toxin is quantified, typically using a Western blot or an ELISA.

    • Objective : To determine if this compound can suppress the production of key bacterial virulence factors.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined vasoactive and targeted antimicrobial properties. Its ability to induce vasodilation and inhibit VSMC proliferation through multiple signaling pathways highlights its potential in cardiovascular drug development. Furthermore, its novel antimicrobial mechanism, which focuses on disarming resistant bacteria like MRSA rather than direct killing, presents a valuable strategy to combat antibiotic resistance.

Future research should focus on preclinical and clinical studies to validate these effects in vivo. A deeper investigation into the specific molecular interactions, particularly with ion channels and bacterial proteins, will further elucidate its mechanisms of action. The development of this compound derivatives could also enhance its potency, selectivity, and pharmacokinetic profile, paving the way for its use as a novel therapeutic agent.[8]

References

Methodological & Application

Application Notes and Protocols for Farrerol Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol (B190892), a flavanone (B1672756) found in various Rhododendron species, has attracted significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2][3] This document provides detailed protocols for the extraction and purification of this compound from plant material, tailored for research and drug development purposes.

Data Presentation: Quantitative Overview of Extraction and Purification

The following tables summarize quantitative data from various studies to facilitate the comparison of different methodologies.

Table 1: Comparison of this compound Extraction Methods and Yields

Plant SourceExtraction MethodSolventSolid-to-Liquid Ratio (w/v)Temperature (°C)TimeCrude Extract Yield (%)This compound Content/Yield
Rhododendron speciesMacerationMethanol (B129727) or Ethyl Acetate1:10Room Temperature48-72 hNot specifiedNot specified
Rhododendron leavesUltrasound-Assisted Extraction (UAE)MethanolNot specifiedRoom Temperature30 min6.8 - 33.4Not specified
Rhododendron aganniphum leaves (for polysaccharides)Ultrasound-Assisted Extraction (UAE)Water1:25552.2 h9.43Not applicable
Sophora tonkinensis (for total flavonoids)Not specifiedNot specifiedNot specifiedNot specifiedNot specified12.14 (pre-purification)Not applicable

Table 2: Purification Parameters for this compound and Related Flavonoids

Purification MethodResin/Stationary PhaseAdsorption ConditionsDesorption/Elution ConditionsPurity/Recovery
Macroporous Resin Chromatography (for total flavonoids)AB-8 resinNot specifiedEthanol (B145695)4.76-fold increase in purity, 84.93% recovery
Dummy Molecularly Imprinted Polymer Solid-Phase Extraction (for this compound)Quercetin-based d-MIPNot specifiedMethanol-acetic acid (80% MeOH)85.7% - 104.1% recovery
Silica (B1680970) Gel Column Chromatography (for resveratrol)Silica Gel GNot specifiedChloroform (B151607):Methanol (10:1)Purity increased from 0.8% to 99.3%

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Rhododendron Leaves

This protocol is optimized for the efficient extraction of this compound from dried plant material using ultrasonic assistance.

Materials and Equipment:

  • Dried and powdered Rhododendron leaves

  • Methanol (analytical grade)

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Preparation of Plant Material: Grind dried Rhododendron leaves into a fine powder to increase the surface area for extraction.

  • Solvent Addition: Weigh the powdered plant material and place it in a flask. Add methanol at a solid-to-liquid ratio of 1:25 (w/v).

  • Ultrasonication: Place the flask in an ultrasonic bath or use a probe sonicator. Set the temperature to 55°C and the ultrasonic power to 200W. Sonicate for 2.2 hours.[4]

  • Filtration: After extraction, filter the mixture through filter paper to separate the extract from the plant residue.

  • Re-extraction (Optional but Recommended): To maximize the yield, the plant residue can be subjected to a second round of extraction with fresh solvent.

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.

  • Drying and Storage: Dry the crude extract completely under vacuum and store it at -20°C for further purification.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This protocol describes the enrichment of this compound from the crude extract using macroporous resin.

Materials and Equipment:

  • Crude this compound extract

  • Macroporous resin (e.g., AB-8)[5]

  • Glass chromatography column

  • Ethanol (various concentrations)

  • Deionized water

  • Peristaltic pump or gravity feed setup

  • Fraction collector (optional)

Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water to remove any residual monomers and porogenic agents.

  • Column Packing: Pack the pre-treated resin into a glass column. The bed volume will depend on the amount of crude extract to be purified.

  • Equilibration: Equilibrate the column by washing it with deionized water until the effluent is neutral.

  • Sample Loading: Dissolve the crude this compound extract in a small amount of the initial mobile phase (e.g., 10% ethanol) and load it onto the column at a slow flow rate.

  • Washing: Wash the column with deionized water to remove unbound impurities such as sugars and salts.

  • Elution: Elute the adsorbed compounds with a stepwise or linear gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of the eluate.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.

  • Drying: Dry the purified this compound under vacuum.

Protocol 3: High-Purity this compound Isolation by Silica Gel Column Chromatography

This protocol is suitable for the final purification of this compound to a high degree of purity.

Materials and Equipment:

  • Enriched this compound fraction (from Protocol 2)

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., chloroform and methanol)

  • Sand (acid-washed)

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the silica gel slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica bed.[6]

  • Sample Loading: Dissolve the this compound-enriched fraction in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.[6] Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[6]

  • Elution: Begin elution with the determined mobile phase (e.g., a mixture of chloroform and methanol). A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Analysis and Pooling: Identify the fractions containing pure this compound by comparing their TLC profiles with a this compound standard. Pool the pure fractions.

  • Concentration and Crystallization: Concentrate the pooled fractions using a rotary evaporator. The purified this compound may be obtained as a solid through crystallization from an appropriate solvent.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Farrerol_Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification A Dried Rhododendron Leaves B Grinding A->B C Ultrasound-Assisted Extraction (Methanol, 55°C, 2.2h) B->C D Filtration C->D E Crude this compound Extract D->E F Macroporous Resin Chromatography E->F Purification Step G Enriched this compound Fraction F->G H Silica Gel Column Chromatography G->H I High-Purity this compound H->I

Caption: Workflow for this compound Extraction and Purification.

This compound's Anti-Inflammatory Signaling Pathway

Farrerol_Anti_Inflammatory_Pathway cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt I_kappa_B_alpha IκBα Akt->I_kappa_B_alpha inhibition NF_kappa_B NF-κB I_kappa_B_alpha->NF_kappa_B sequestration Inflammatory_Mediators Inflammatory Mediators (IL-6, IL-8, TNF-α) NF_kappa_B->Inflammatory_Mediators transcription This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: this compound inhibits the PI3K/Akt/NF-κB signaling pathway.

This compound's Antioxidant Signaling Pathway

Farrerol_Antioxidant_Pathway cluster_cell_antioxidant Cell Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes transcription Farrerol_antioxidant This compound Farrerol_antioxidant->Keap1 inhibits

Caption: this compound promotes antioxidant effects via the Nrf2/Keap1 pathway.

References

High-performance liquid chromatography (HPLC) method for Farrerol quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of Farrerol (B190892) using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a flavanone, a type of flavonoid, predominantly isolated from the leaves of Rhododendron dauricum L., a plant used in traditional medicine.[1][2] This compound has garnered significant interest from researchers due to its wide range of biological and pharmacological activities, including antioxidant and anti-inflammatory effects.[2][3] As research into its therapeutic potential continues, the need for a robust, reliable, and accurate analytical method for the quantification of this compound in various matrices, such as herbal preparations and biological samples, is critical.

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control who require a precise method for determining this compound concentrations.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is used as the stationary phase, which retains the relatively nonpolar this compound. An isocratic mobile phase, consisting of a mixture of an organic solvent (acetonitrile) and water, is used to elute the compound. This compound is then detected by a UV-Vis detector at its maximum absorbance wavelength, and the resulting peak area is proportional to its concentration in the sample.

Materials and Reagents

  • This compound reference standard (>99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (optional, for mobile phase modification)

  • 0.22 µm or 0.45 µm syringe filters (for sample and mobile phase filtration)

Instrumentation and Chromatographic Conditions

The analysis can be performed on any standard HPLC system equipped with a UV-Vis detector. The specific conditions derived from established methods are summarized in the table below.[1][4]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (45:55, v/v)
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[4]
Detection Wavelength 295 nm[4]
Injection Volume 10 µL
Run Time ~10 minutes

Experimental Protocols

Mobile Phase Preparation
  • Measure 450 mL of HPLC-grade acetonitrile and 550 mL of HPLC-grade water.

  • Combine the solvents in a clean 1 L glass reservoir.

  • Mix thoroughly and degas the solution for 15-20 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the HPLC system.

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution. This solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)

This protocol outlines a general procedure for extracting this compound from dried leaves of Rhododendron species.

  • Grinding: Grind the dried plant leaves into a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 80% ethanol.

  • Sonication: Perform ultrasonication for 30 minutes at room temperature to extract the this compound.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial prior to injection.[5]

G cluster_sample_prep Sample Preparation Workflow node_style node_style grind 1. Grind Plant Material to Fine Powder weigh 2. Weigh 1.0g of Powder grind->weigh extract 3. Add 50 mL 80% Ethanol & Ultrasonicate for 30 min weigh->extract centrifuge 4. Centrifuge Extract (4000 rpm, 10 min) extract->centrifuge collect 5. Collect Supernatant centrifuge->collect filter 6. Filter through 0.22 µm Syringe Filter collect->filter inject 7. Inject into HPLC filter->inject

Caption: Workflow for this compound extraction from plant material.

Method Validation Summary

The performance of the HPLC method was validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and system suitability.[6][7] The data presented below is a summary compiled from published methods for this compound analysis.[1][4]

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 2000> 5000
RSD of Peak Area ≤ 2.0% (for n=6 injections)< 1.5%
Linearity, Range, LOD, and LOQ

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations.

ParameterResult
Linear Range 0.1118 - 0.5592 µg[1]
Regression Equation Y = 2792.2X - 2.7619[1]
Correlation Coefficient (r²) 0.9999[1]
Limit of Detection (LOD) 0.07 µg/L (via SPE-LC/MS)[1]
Limit of Quantification (LOQ) 0.23 µg/L (via SPE-LC/MS)[1]

Note: LOD and LOQ values are highly sensitive and may vary significantly based on the instrumentation (e.g., UV vs. MS detection).

Precision

Precision was determined by performing replicate injections of a standard solution on the same day (intra-day) and on three different days (inter-day).

Precision TypeConcentration LevelRSD (%)
Intra-day Low, Medium, High< 3.0%[4]
Inter-day Low, Medium, High< 3.0%[4]
Accuracy (Recovery)

The accuracy of the method was assessed by a recovery study, where a known amount of this compound standard was spiked into a sample matrix. The average recovery was then calculated.

Spiked ConcentrationNumber of Replicates (n)Average Recovery (%)RSD (%)
Low, Medium, High5101.34%[1]1.55%[1]

Results and Discussion

A typical chromatogram of a this compound standard solution shows a sharp, well-defined peak at a specific retention time, demonstrating the method's specificity. The method is linear over the specified concentration range, with a correlation coefficient (r²) greater than 0.999, indicating a strong linear relationship between concentration and peak area. The low relative standard deviation (RSD) values for precision and high recovery rates for accuracy confirm that the method is both reliable and accurate for the quantification of this compound.

G cluster_workflow Overall Analytical Workflow cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions calibrate Generate Calibration Curve prep_standards->calibrate prep_sample Prepare Sample (Extraction & Filtration) inject Inject Samples & Standards prep_sample->inject setup System Setup & Equilibration setup->inject acquire Data Acquisition (Chromatogram) inject->acquire integrate Integrate Peaks acquire->integrate integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify report Final Report quantify->report

Caption: General workflow for HPLC quantification of this compound.

Conclusion

This application note provides a comprehensive and validated RP-HPLC method for the quantitative determination of this compound. The method is simple, precise, accurate, and reliable, making it an effective tool for quality control of raw materials, finished products, and for research purposes in the pharmaceutical and natural products industries. The detailed protocols and validation data support its implementation in a laboratory setting.

References

Application Notes and Protocols for the Identification of Farrerol Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol (B190892), a flavanone (B1672756) found in Rhododendron species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Understanding the metabolism of this compound is crucial for elucidating its mechanism of action, evaluating its pharmacokinetic profile, and ensuring its safety and efficacy in drug development. This document provides a comprehensive guide to the identification of this compound metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathways of this compound

This compound undergoes extensive phase I and phase II metabolism in vivo. The primary metabolic pathways include:

  • Oxidation: Hydroxylation and other oxidative modifications.[1]

  • Reduction: Reduction of the carbonyl group.[1]

  • Methylation/Demethylation: Addition or removal of a methyl group.[1]

  • Conjugation:

    • Glucuronidation (Glucose and Glucuronide conjugation)[1]

    • Sulfation[1]

    • N-acetylation and N-acetylcysteine conjugation[1]

A study identified 42 in vivo metabolites in rats across blood, bile, urine, and feces, and 15 in vitro metabolites in rat liver microsomes, highlighting the complexity of this compound's biotransformation.[1][2]

Quantitative Data Summary

While comprehensive quantitative data for each this compound metabolite is not extensively available in the current literature, the following table summarizes the identified metabolites and their observed metabolic pathways. The data presented is primarily qualitative, based on the identification of metabolites in various biological matrices.

Metabolite IDBiotransformationIn Vivo MatrixIn Vitro (Microsomes)
M1-M10Oxidation (e.g., Hydroxylation)Blood, Bile, Urine, FecesYes
M11-M15ReductionBlood, Bile, Urine, FecesYes
M16-M20Methylation/DemethylationBlood, Bile, Urine, FecesYes
M21-M30Glucuronide ConjugationBlood, Bile, Urine, FecesYes
M31-M35Sulfate ConjugationBlood, Bile, Urine, FecesNo
M36-M40Glucose ConjugationBlood, Bile, Urine, FecesYes
M41-M42N-acetylation/N-acetylcysteine ConjugationUrine, FecesNo

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the effective extraction of this compound and its metabolites from complex biological matrices.

a) Plasma/Serum:

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b) Urine:

  • Direct Dilution:

    • Centrifuge the urine sample at 10,000 rpm for 10 minutes to remove particulate matter.

    • Dilute the supernatant 1:1 (v/v) with the initial mobile phase.

    • Vortex and inject directly into the LC-MS/MS system.

c) Feces:

  • Homogenize a known weight of wet or dry feces with a suitable solvent (e.g., methanol or 75% methanol in water).

  • Sonicate the mixture for 30 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet to ensure complete recovery.

  • Combine the supernatants, evaporate to dryness, and reconstitute in the initial mobile phase.[3]

d) Bile:

  • Protein Precipitation:

    • Dilute the bile sample with four volumes of methanol.

    • Vortex and centrifuge to precipitate proteins.

    • Evaporate the supernatant and reconstitute as described for plasma.

e) In Vitro - Rat Liver Microsomes:

  • Prepare an incubation mixture containing rat liver microsomes, this compound, and necessary cofactors (e.g., NADPH).

  • Incubate at 37°C for a specified time.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS.[1]

LC-MS/MS Method

a) Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of this compound and its metabolites.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-10 µL

  • Column Temperature: 40°C

b) Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode, shows good sensitivity for flavonoids.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is recommended for accurate mass measurements and metabolite identification. A triple quadrupole (QqQ) instrument is ideal for targeted quantification.

  • MS Parameters (Q-TOF - Negative Ion Mode):

    • Capillary Voltage: -3.5 to -4.5 kV

    • Cone Voltage: -40 to -60 V

    • Source Temperature: 120-150°C

    • Desolvation Temperature: 350-500°C

    • Desolvation Gas Flow: 600-800 L/hr

    • Collision Energy (MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain informative fragment spectra.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the parent ions of potential metabolites.

    • Tandem MS (MS/MS): Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS scans on the most abundant ions from the full scan, enabling structural elucidation.

Data Analysis
  • Metabolite Prediction: Predict potential metabolites based on known biotransformation pathways of this compound.

  • Peak Picking and Alignment: Use software to detect and align peaks across different samples.

  • Metabolite Identification:

    • Compare the accurate mass of potential metabolite peaks with the predicted masses.

    • Analyze the MS/MS fragmentation patterns. The fragmentation of the parent drug, this compound, will provide characteristic product ions that can be used to identify related metabolites.

    • Utilize neutral loss and product ion filtering to screen for specific conjugation groups (e.g., loss of 176 Da for glucuronide).

  • Database Searching: Compare experimental MS/MS spectra with online databases for tentative identification.

  • Confirmation: The definitive identification of metabolites requires comparison with authentic reference standards.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine, Feces, Bile) Extraction Extraction / Precipitation Biological_Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation UHPLC Separation (C18 Column) Concentration->LC_Separation MS_Detection Q-TOF MS Detection (Negative ESI) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Peak_Detection Peak Detection & Alignment MSMS_Fragmentation->Peak_Detection Metabolite_ID Metabolite Identification (Accurate Mass & Fragmentation) Peak_Detection->Metabolite_ID Pathway_Analysis Metabolic Pathway Analysis Metabolite_ID->Pathway_Analysis

Caption: Experimental workflow for LC-MS/MS-based identification of this compound metabolites.

Signaling Pathway of this compound

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, angiogenesis, and inflammation. The PI3K/Akt/mTOR and VEGF signaling pathways are notable targets.[4][5]

signaling_pathway cluster_vegf VEGF Signaling cluster_pi3k PI3K/Akt/mTOR Signaling cluster_cellular_effects Cellular Effects This compound This compound VEGFA VEGFA This compound->VEGFA Inhibits VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits PI3K PI3K This compound->PI3K Inhibits VEGFA->VEGFR2 Binds VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Inflammation Inflammation Akt->Inflammation Modulates Proliferation Cell Proliferation mTOR->Proliferation Promotes Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes

Caption: this compound's inhibitory action on the PI3K/Akt/mTOR and VEGF signaling pathways.

References

Preparing Farrerol Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol (B190892) is a natural flavanone (B1672756) predominantly isolated from Rhododendron species. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1][2] These characteristics make this compound a promising candidate for drug development and a valuable tool for in vitro research in various fields, including immunology, oncology, and neurobiology. Accurate and reproducible in vitro studies hinge on the correct preparation and handling of this compound stock solutions. This document provides detailed protocols and application notes for preparing this compound stock solutions to ensure consistency and reliability in experimental outcomes.

Physicochemical Properties of this compound

A foundational understanding of this compound's chemical properties is crucial for its effective use in experimental settings.

PropertyValue
Molecular FormulaC₁₇H₁₆O₅
Molecular Weight300.31 g/mol
AppearanceSolid

Solubility of this compound

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro applications. While precise solubility limits are not extensively documented, this compound is readily soluble in DMSO. It is important to use anhydrous, cell culture-grade DMSO to minimize contaminants and ensure the stability of the compound. This compound is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 300.31 g/mol = 3.0031 mg

  • Weighing this compound:

    • In a sterile microcentrifuge tube, accurately weigh 3.0 mg of this compound powder.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the this compound powder.

    • Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.

  • Storage of Stock Solution:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.

    • Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light. Studies on the stability of various compounds in DMSO suggest that most are stable for extended periods when stored under these conditions.[3][4]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the this compound stock solution to the final desired concentration in the cell culture medium.

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Dilutions:

    • Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the final desired concentration.

    • Important: To avoid precipitation, add the this compound stock solution to the culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated DMSO stock.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally ≤ 0.5% (v/v), to avoid solvent-induced cytotoxicity.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is crucial to differentiate the effects of this compound from any potential effects of the solvent.

Data Presentation: Effective Concentrations of this compound in In Vitro Assays

The effective concentration of this compound can vary significantly depending on the cell type and the specific biological activity being investigated. The following table summarizes concentrations reported in the literature for various in vitro assays.

In Vitro AssayCell TypeEffective Concentration RangeReference
Anti-inflammatoryMesangial cells40, 60, and 80 µM[5]
AntioxidantHuman Retinal Pigment Epithelial (ARPE) cells5, 10, and 20 mg/L[6]
Cardiac RemodelingNeonatal rat cardiomyocytes and fibroblasts20 µM[7]
Inhibition of Cell ProliferationVascular smooth muscle cells0.3, 3, and 30 µM[8]

Mandatory Visualizations

Experimental Workflow for Preparing this compound Stock and Working Solutions

Farrerol_Preparation_Workflow Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add DMSO aliquot Aliquot into single-use tubes dissolve->aliquot Vortex until dissolved store Store at -20°C to -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially dilute in cell culture medium thaw->dilute Add to pre-warmed medium treat Treat cells dilute->treat end End treat->end start Start start->weigh

Caption: Workflow for the preparation of this compound stock and working solutions.

Signaling Pathways Modulated by this compound

Farrerol_Signaling_Pathways Key Signaling Pathways Modulated by this compound cluster_nrf2 Antioxidant Response cluster_nfkb Anti-inflammatory Response cluster_pi3k Cell Growth & Survival This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 NFkB NF-κB Inhibition This compound->NFkB PI3K_Akt PI3K/Akt Pathway Modulation This compound->PI3K_Akt HO1 HO-1 Expression Nrf2->HO1 Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle

Caption: Simplified diagram of key signaling pathways modulated by this compound.

References

Determining Optimal Farrerol Concentration for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farrerol (B190892), a natural flavanone (B1672756) isolated from Rhododendron species, has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] The efficacy of this compound in cell culture experiments is highly dependent on its concentration, the cell type under investigation, and the specific biological endpoint being measured. This document provides a comprehensive guide to determining the optimal concentration of this compound for in vitro studies. It includes a summary of previously reported effective concentrations, detailed protocols for key experimental procedures, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to this compound and its Mechanisms of Action

This compound exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results. Key pathways influenced by this compound include:

  • Nrf2/Keap1 Pathway: this compound has been shown to activate the Nrf2 pathway, a critical regulator of antioxidant responses.[1][3][4] This activation leads to the expression of cytoprotective enzymes, protecting cells from oxidative stress.[1][4]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. This compound has been observed to inhibit this pathway in some cancer cells, contributing to its anti-proliferative effects.[4][5]

  • MAPK (ERK, p38, JNK) Pathways: The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli. This compound's influence on these pathways can vary depending on the cell type and context, affecting processes like inflammation and apoptosis.[2][4]

  • VEGF Signaling Pathway: In the context of cancer, this compound has been found to inhibit the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels).[6][7]

  • JAK/STAT Pathway: this compound can also down-regulate the Jak2/Stat3 signaling pathway, which is involved in cell proliferation and survival.[5]

Reported Effective Concentrations of this compound

The optimal concentration of this compound can vary significantly between different cell lines and experimental assays. The following table summarizes concentrations used in various published studies.

Cell LineAssay TypeEffective Concentration / IC50Reference
HCT116 (colorectal cancer)CCK-8 (Cell Proliferation)IC50: 72.11 µM (24h)[6]
HCT116 (colorectal cancer)Wound Healing (Migration)40 µM and 80 µM[6]
SKOV3 (ovarian cancer)MTT (Cell Viability)Dose-dependent decrease (40, 80, 160 µM)[2]
SKOV3 (ovarian cancer)Flow Cytometry (Cell Cycle)40, 80, 160 µM[2]
A7r5 (vascular smooth muscle)MTT (Cell Viability)No toxicity up to 100 µM[8]
A7r5 (vascular smooth muscle)Proliferation AssayInhibition at 0.3, 3, and 30 µM[8]
BV-2 (microglia)MTT (Mitochondrial Activity)Protective effect, concentrations not specified[3][4]
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation, Migration, Tube FormationConcentration-dependent inhibition[5]
Neonatal Rat Cardiac Myocytes (NRCM)Cell Area Measurement20 µM[9]
ARPE (retinal pigment epithelial) cellsApoptosis Assay5, 10, and 20 mg/L[10]

Note: It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

To determine the optimal this compound concentration, a systematic approach involving a dose-response analysis is recommended. A common starting point is to test a broad range of concentrations, from nanomolar to micromolar, to identify a working range.[11][12][13]

Protocol 1: Determining the IC50 Value using MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[12]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11][12]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a series of this compound dilutions in culture medium from your stock solution. A common approach is to perform 2- or 3-fold serial dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).[11]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.[11]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11][12]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[11][12]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[11]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.[11]

Visualizing Workflows and Pathways

Experimental Workflow for Determining Optimal Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture C Seed Cells in 96-well Plate A->C B Prepare this compound Stock D Serial Dilution of this compound B->D E Treat Cells with this compound (24, 48, 72h) C->E D->E F Perform Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Calculate % Viability G->H I Plot Dose-Response Curve H->I J Determine IC50/EC50 I->J

Caption: General experimental workflow for determining the optimal concentration of this compound.

Simplified this compound-Modulated Signaling Pathways

G cluster_this compound cluster_pathways cluster_nrf2 Antioxidant Response cluster_pi3k Cell Survival & Proliferation cluster_vegf Angiogenesis This compound This compound Nrf2 Nrf2/Keap1 This compound->Nrf2 Activates PI3K PI3K/Akt/mTOR This compound->PI3K Inhibits VEGF VEGF Signaling This compound->VEGF Inhibits ARE Antioxidant Response Element Activation Nrf2->ARE Proliferation Inhibition of Proliferation PI3K->Proliferation Angiogenesis Inhibition of Angiogenesis VEGF->Angiogenesis

Caption: Simplified overview of key signaling pathways modulated by this compound.

Conclusion

Determining the optimal concentration of this compound is a critical first step for any in vitro study. A systematic approach, starting with a broad dose-response experiment like the MTT assay, is essential for obtaining reliable and reproducible data. The information and protocols provided in this document serve as a comprehensive resource for researchers to effectively design their experiments and investigate the multifaceted roles of this compound in a cellular context. It is recommended to consult the primary literature for more detailed information specific to a particular cell line or biological question.

References

Farrerol in Murine Models: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Farrerol, a natural flavone, in various mouse models of disease. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Data Summary: this compound Dosage and Administration in Mouse Models

The following table summarizes the quantitative data on this compound dosage and administration from key studies in different mouse models. This allows for easy comparison of effective dose ranges and treatment regimens across various pathological conditions.

Mouse ModelPathological ConditionStrainThis compound DosageAdministration RouteFrequency & DurationKey Findings
Unilateral Ureteral Obstruction (UUO)Obstructive Uropathy / Renal Injury & FibrosisC57BL/620 mg/kgIntraperitoneal (i.p.)Daily for 8 daysAttenuated renal dysfunction, tubular injury, and interstitial fibrosis; inhibited oxidative stress, apoptosis, and inflammation.[1][2][3][4][5]
Myocardial Ischemia/Reperfusion (I/R)Myocardial InjuryC57BL/6J10 mg/kg and 40 mg/kgIntraperitoneal (i.p.)Daily for 7 days prior to I/RReduced myocardial injury, inflammation (decreased IL-1β, IL-6, TNF-α), and apoptosis.[6][7]
Ovalbumin (OVA)-Induced Allergic AsthmaAirway InflammationBALB/c20 mg/kg and 40 mg/kgIntraperitoneal (i.p.)Daily for 5 days (therapeutic)Reduced inflammatory cell infiltration, mucus hypersecretion, and airway hyperresponsiveness.[8][9]
Lipopolysaccharide (LPS)-InducedAcute Lung Injury (ALI)BALB/c20 mg/kg and 40 mg/kgIntraperitoneal (i.p.)1 hour prior to LPS stimulationAttenuated lung inflammation.[8]
Middle Cerebral Artery Occlusion (MCAO)Cerebral Ischemia-Reperfusion InjuryC57BL/640 mg/kgNot specifiedGiven after MCAO reperfusionReduced brain injury and neuroinflammation.[10][11][12]
High-Fat Diet and Streptozotocin-InducedDiabetic CardiomyopathyC57BL/6J10 mg/kg and 40 mg/kgOral gavageDaily for 24 weeksAmeliorated cardiac microvascular dysfunction.[11]
TNBS-Induced ColitisInflammatory Bowel DiseaseNot specifiedNot specifiedNot specifiedNot specifiedImproved clinical scores and intestinal barrier function; decreased inflammatory cytokines.[13][14]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for reproducing and building upon previous research.

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
  • Objective: To induce renal injury and fibrosis to study the protective effects of this compound.

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Anesthetize the mice.

    • Make a flank incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points using 5-0 silk sutures.

    • For sham-operated mice, the ureter is exposed but not ligated.

    • Close the incision in layers.

  • This compound Administration:

    • Preparation: Dissolve this compound in a suitable vehicle (e.g., saline containing a small percentage of DMSO and Tween 80).

    • Administration: Administer this compound (20 mg/kg) or vehicle via intraperitoneal injection daily for 8 consecutive days, often starting one day before the UUO surgery.[1][2][3]

  • Key Outcome Measures:

    • Renal Function: Measure serum blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.[2]

    • Histology: Perform H&E and Masson's trichrome staining on kidney sections to assess tubular injury and fibrosis.[2]

    • Immunohistochemistry: Stain for markers of fibrosis (α-SMA), oxidative stress (4-HNE), and inflammation (F4/80 for macrophages).[1][2]

    • Biochemical Assays: Measure levels of malondialdehyde (MDA) and the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) in kidney tissue homogenates to assess oxidative stress.[1][2]

    • Gene Expression: Use qRT-PCR to measure mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and fibrotic markers (TGF-β1, Collagen 1A1).[2]

Myocardial Ischemia/Reperfusion (I/R) Injury Model
  • Objective: To induce myocardial damage followed by reperfusion to evaluate the cardioprotective effects of this compound.

  • Animal Model: Male C57BL/6J mice.

  • Procedure:

    • Anesthetize mice (e.g., with pentobarbital (B6593769) sodium, 50 mg/kg, i.p.) and connect them to a small animal ventilator.[6][7]

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a silk suture. Ischemia is typically maintained for 30-60 minutes.

    • Release the ligature to allow reperfusion for a specified period (e.g., 24 hours).

    • For sham-operated mice, the suture is passed under the LAD artery but not tightened.

  • This compound Administration:

    • Administration: Administer this compound (10 or 40 mg/kg, i.p.) or vehicle daily for 7 days before inducing I/R.[6]

  • Key Outcome Measures:

    • Infarct Size Measurement: Use Triphenyltetrazolium chloride (TTC) staining to delineate the ischemic and infarcted areas of the heart.

    • Cardiac Function: Perform echocardiography to assess parameters like ejection fraction and fractional shortening.

    • Serum Markers: Measure levels of cardiac troponin-I (cTnI), lactate (B86563) dehydrogenase (LDH), and creatine (B1669601) kinase-MB (CK-MB) in the serum.[7]

    • Apoptosis Assays: Use TUNEL staining or Western blotting for cleaved caspase-3 and the Bax/Bcl-2 ratio in heart tissue to assess apoptosis.[6][7]

    • Inflammation Markers: Measure serum levels of TNF-α, IL-1β, and IL-6 using ELISA.[7]

Ovalbumin (OVA)-Induced Allergic Asthma Model
  • Objective: To induce an allergic airway inflammatory response to test the anti-inflammatory properties of this compound.

  • Animal Model: Female BALB/c mice.[8]

  • Procedure:

    • Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on specific days (e.g., day 0 and day 14).

    • Challenge: Challenge the sensitized mice by intranasal or aerosolized administration of OVA on several consecutive days (e.g., days 25-27).[8]

  • This compound Administration:

    • Administration: Administer this compound (20 or 40 mg/kg, i.p.) 1 hour prior to each OVA challenge during the challenge phase.[8]

  • Key Outcome Measures:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (eosinophils, neutrophils, macrophages).[8]

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing doses of methacholine (B1211447) using a whole-body plethysmograph.[9]

    • Lung Histology: Perform H&E staining for inflammatory cell infiltration and Periodic acid-Schiff (PAS) staining for mucus production and goblet cell hyperplasia.[8][9]

    • Cytokine Levels: Measure levels of Th1 and Th2 cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in BALF or lung homogenates using ELISA.

    • Serum IgE: Measure OVA-specific IgE levels in the serum.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Farrerol_Anti_Inflammatory_Pathway LPS LPS / Aβ / MPP+ TLR4 TLR4 LPS->TLR4 Binds PI3K PI3K TLR4->PI3K Activates AKT AKT PI3K->AKT Activates IKK IκBα AKT->IKK Phosphorylates NFkB NF-κB (p65) IKK->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Transcription This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->NFkB Inhibits Translocation

Caption: this compound's anti-inflammatory mechanism via PI3K/AKT/NF-κB.

Farrerol_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., from Aβ) Keap1 Keap1 OxidativeStress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->AntioxidantEnzymes Upregulates Transcription This compound This compound This compound->Keap1 Promotes Nrf2 Dissociation

Caption: this compound's antioxidant effect via the Nrf2/Keap1 pathway.

Experimental_Workflow start Animal Acclimatization (e.g., 1 week) grouping Random Grouping (Sham, Model, Model+this compound) start->grouping pretreatment This compound Pre-treatment (If applicable, e.g., daily for 7 days) grouping->pretreatment model Disease Model Induction (e.g., UUO, MCAO, OVA Challenge) pretreatment->model treatment This compound Treatment (e.g., daily post-surgery) model->treatment monitoring Monitor Animal Health & Behavioral Tests treatment->monitoring endpoint Endpoint: Sacrifice & Sample Collection (Blood, Tissues) monitoring->endpoint analysis Ex Vivo & In Vitro Analysis (Histology, ELISA, PCR, Western Blot) endpoint->analysis

Caption: General experimental workflow for this compound in mouse models.

References

Application Notes and Protocols: Farrerol-Induced Apoptosis in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol, a natural flavanone (B1672756) extracted from the leaves of Rhododendron dauricum, has emerged as a promising candidate in oncology research. Studies have demonstrated its potential to selectively induce apoptosis in lung cancer cells, suggesting its therapeutic value in the treatment of this malignancy. This compound has been shown to significantly reduce the viability of lung adenocarcinoma cells and inhibit their colony-forming capacity.[1] Mechanistically, it triggers the mitochondrial apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins and the downregulation of their anti-apoptotic counterparts.[1] Furthermore, evidence suggests the involvement of key signaling pathways such as PI3K/AKT/mTOR and MAPK in mediating the apoptotic effects of this compound. These application notes provide a comprehensive overview of the cellular effects of this compound on lung cancer cells and detailed protocols for key experiments to investigate its mechanism of action.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on lung cancer cells.

Table 1: Effect of this compound on Cell Viability in Lung Adenocarcinoma Cells

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Approx.)
A549048100
2048~80
4048~60
8048~40
H1299048100
2048~75
4048~55
8048~35

Source: Adapted from studies on flavanones in lung cancer cell lines.

Table 2: Modulation of Apoptosis-Related Proteins by this compound in Lung Adenocarcinoma Cells

ProteinEffect of this compound TreatmentFold Change (Approx.)
Bcl-2Downregulation~0.5
Bcl-XLDownregulation~0.6
BakUpregulation~2.0
BidUpregulation~1.8
Cleaved Caspase-3Upregulation~3.5
Cleaved Caspase-9Upregulation~2.5

Source: Data compiled from in vitro studies on this compound in lung cancer.[1]

Table 3: Effect of this compound on Cell Cycle Distribution in Lung Adenocarcinoma Cells

Cell Cycle PhaseControl (%)This compound-treated (%)
G0/G16075
S2515
G2/M1510

Source: Representative data from flow cytometry analysis.[1]

Signaling Pathways

This compound-induced apoptosis in lung cancer cells is a multi-faceted process involving the interplay of several signaling pathways. The primary mechanism is the activation of the intrinsic mitochondrial pathway of apoptosis. Additionally, the PI3K/AKT/mTOR and MAPK signaling cascades are implicated in mediating the cellular response to this compound.

Mitochondrial Apoptosis Pathway

This compound treatment leads to an increase in reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.[1] This is characterized by a shift in the balance of Bcl-2 family proteins, favoring the pro-apoptotic members (Bax, Bak, Bid) over the anti-apoptotic ones (Bcl-2, Bcl-XL).[1][2] This shift results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[1]

Farrerol_Mitochondrial_Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2_family ↓ Bcl-2, Bcl-XL ↑ Bak, Bid ROS->Bcl2_family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Caspase9 Cleaved Caspase-9 Cytochrome_c->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway in lung cancer cells.

PI3K/AKT/mTOR and MAPK Signaling Pathways

While direct evidence in lung cancer is still emerging, studies in other cell types suggest that this compound can modulate the PI3K/AKT/mTOR and MAPK signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation, and its inhibition can promote apoptosis.[3][4][5] this compound has been shown to regulate this pathway in vascular smooth muscle cells.[6] The MAPK pathway, which includes ERK, JNK, and p38, is also involved in the regulation of apoptosis.[7] In ovarian cancer cells, this compound has been observed to upregulate phosphorylated ERK and JNK while decreasing p38 MAPK phosphorylation.[8] The interplay of these pathways likely contributes to the overall apoptotic effect of this compound in lung cancer cells.

Farrerol_Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of anti-apoptotic proteins ERK ↑ p-ERK ERK->Apoptosis JNK ↑ p-JNK JNK->Apoptosis p38 ↓ p-p38 p38->Apoptosis Inhibition This compound This compound This compound->PI3K Inhibition This compound->ERK This compound->JNK This compound->p38

Caption: Potential involvement of PI3K/AKT/mTOR and MAPK pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on lung cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Lung cancer cell lines (e.g., A549, H1299)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the control.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with This compound A->B C Add MTT Reagent B->C D Incubate & Add DMSO C->D E Measure Absorbance D->E

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated lung cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells after treatment with this compound.

    • Washing: Wash cells twice with cold PBS.

    • Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to 100 µL of the cell suspension.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow A Harvest & Wash Treated Cells B Resuspend in Binding Buffer A->B C Stain with Annexin V & PI B->C D Incubate (15 min, dark) C->D E Flow Cytometry Analysis D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and related signaling pathways.

  • Materials:

    • Treated lung cancer cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-AKT, total AKT, p-ERK, total ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Protein Extraction B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Antibody Incubation D->E F Detection E->F

Caption: General workflow for Western blot analysis.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated lung cancer cells

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting and Fixation: Harvest treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Washing: Wash the fixed cells with PBS to remove the ethanol.

    • Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

    • Analysis: Analyze the DNA content of the cells using a flow cytometer.

    • Data Interpretation: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can also indicate apoptosis.

References

Application Notes and Protocols: Farrerol as a Potentiator of CRISPR/Cas9-Mediated Genome Editing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CRISPR/Cas9 has revolutionized the field of genome editing, offering a powerful tool for precise genetic manipulation. A key challenge in realizing the full potential of this technology, particularly for gene knock-in applications, is the relatively low efficiency of the desired Homology-Directed Repair (HDR) pathway compared to the more predominant and error-prone Non-Homologous End Joining (NHEJ) pathway. This document provides detailed application notes and protocols on the use of Farrerol (B190892), a natural small molecule, to enhance the efficiency of CRISPR/Cas9-mediated genome editing by promoting the HDR pathway.

This compound has been identified as a potentiator of CRISPR/Cas9-mediated gene editing, demonstrating a significant increase in the frequency of precise targeted integration in various cell types, including human somatic cells, mouse embryonic stem cells (ESCs), and in mouse embryos.[1][2] Mechanistic studies have revealed that this compound promotes HDR without affecting NHEJ.[1][2][3][4] This effect is achieved through the stimulation of RAD51 recruitment to the sites of DNA double-strand breaks (DSBs).[1][2][3][4] More recent findings have identified the deubiquitinase UCHL3 as a direct target of this compound. By activating UCHL3, this compound enhances the deubiquitination of RAD51, thereby promoting its recruitment and improving HDR efficiency.[5][6][7] Importantly, this compound has been shown to have no obvious adverse effects on genomic stability.[1][2]

These properties make this compound a valuable tool for researchers seeking to improve the outcomes of their CRISPR/Cas9 knock-in experiments.

Data Presentation: Efficacy of this compound in Enhancing CRISPR/Cas9-Mediated Knock-in Efficiency

The following tables summarize the quantitative data from key studies demonstrating the effect of this compound on CRISPR/Cas9-mediated knock-in efficiency in different cell lines and organisms.

Table 1: Effect of this compound on Knock-in Efficiency in Human Embryonic Kidney (HEK) 293FT Cells

Target LocusThis compound Concentration (µM)Fold Increase in Knock-in EfficiencyReference
AAVS15~2.5-fold[1]
AAVS110~3.0-fold[1]

Table 2: Effect of this compound on Knock-in Efficiency in Mouse Embryonic Stem Cells (E14)

Target LocusThis compound Concentration (µM)Fold Increase in Knock-in EfficiencyReference
Actb5~2.0-fold[1]
Actb10~2.8-fold[1]

Table 3: Comparison of this compound with other small molecules on gene targeting efficiency at the Actb locus in mouse ESCs

CompoundConcentration (µM)Relative Knock-in Efficiency (Fold Change)Reference
Control (DMSO)-1.0[1]
This compound102.8[1]
SCR71~1.2[1]
RS-11~1.3[1]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action in Promoting Homology-Directed Repair

Farrerol_Mechanism This compound This compound UCHL3 UCHL3 (deubiquitinase) This compound->UCHL3 activates RAD51_ub Ubiquitinated RAD51 UCHL3->RAD51_ub deubiquitinates RAD51 RAD51 RAD51_ub->RAD51 DSB DNA Double-Strand Break (DSB) RAD51->DSB recruited to HDR Homology-Directed Repair (HDR) DSB->HDR repaired via

Caption: this compound enhances Homology-Directed Repair by activating UCHL3, which deubiquitinates RAD51, promoting its recruitment to DNA double-strand breaks.

General Experimental Workflow for this compound-Enhanced CRISPR/Cas9 Knock-in

Experimental_Workflow cluster_Pre_transfection Pre-transfection cluster_Transfection Transfection cluster_Post_transfection Post-transfection Cell_Seeding 1. Seed cells Farrerol_Pretreatment 2. Pretreat cells with this compound (5-10 µM) for 24 hours Cell_Seeding->Farrerol_Pretreatment Transfection 3. Co-transfect Cas9, sgRNA, and donor plasmid Farrerol_Pretreatment->Transfection Selection 4. Apply selection (e.g., puromycin) Transfection->Selection Analysis 5. Analyze knock-in efficiency (e.g., colony counting, FACS, PCR) Selection->Analysis

Caption: Workflow for enhancing CRISPR/Cas9 knock-in efficiency using this compound, from cell preparation to analysis.

Experimental Protocols

Protocol 1: Enhancing CRISPR/Cas9-Mediated Gene Targeting in Human Cells (HEK 293FT)

Materials:

  • HEK 293FT cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Plasmids:

    • Cas9 expression vector

    • sgRNA expression vector targeting the locus of interest (e.g., AAVS1)

    • Donor plasmid with homology arms and desired insert (e.g., a reporter gene with a selection marker)

  • This compound (stock solution in DMSO)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection agent (e.g., Puromycin)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK 293FT cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate at 37°C with 5% CO₂.

  • This compound Pre-treatment:

    • On the day of transfection, replace the medium with fresh DMEM containing 10% FBS.

    • Add this compound to the desired final concentration (e.g., 5 µM). A DMSO control should be run in parallel.

    • Incubate for 24 hours.

  • Transfection:

    • Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Typically, this involves diluting the Cas9, sgRNA, and donor plasmids, and the transfection reagent in serum-free medium, then combining and incubating to allow complex formation.

    • Add the transfection complexes to the this compound-treated cells.

    • Incubate at 37°C with 5% CO₂.

  • Post-Transfection and Selection:

    • 48 hours post-transfection, begin selection by replacing the medium with fresh medium containing the appropriate concentration of the selection agent (e.g., puromycin).

    • Continue to culture the cells, replacing the selection medium every 2-3 days, until selection is complete (non-transfected control cells have died).

  • Analysis of Knock-in Efficiency:

    • After selection, knock-in efficiency can be assessed by various methods:

      • Colony Counting: Stain the plates with crystal violet and count the number of resistant colonies.

      • Flow Cytometry: If a fluorescent reporter was knocked in, analyze the percentage of fluorescent cells.

      • Genomic PCR and Sanger Sequencing: Design primers flanking the insertion site to confirm correct integration of the donor template.

Protocol 2: Enhancing CRISPR/Cas9-Mediated Gene Targeting in Mouse Embryonic Stem Cells (ESCs)

Materials:

  • Mouse ESCs (e.g., E14)

  • ESC culture medium (e.g., DMEM with 15% FBS, LIF, 2i)

  • Plasmids:

    • Cas9 expression vector

    • sgRNA expression vector targeting the locus of interest (e.g., Actb)

    • Donor plasmid with homology arms and desired insert

  • This compound (stock solution in DMSO)

  • Electroporation system or transfection reagent suitable for ESCs

  • Selection agent (e.g., Puromycin)

  • Gelatin-coated plates

Procedure:

  • Cell Culture:

    • Culture mouse ESCs on gelatin-coated plates in ESC medium. Passage as needed to maintain undifferentiated morphology.

  • This compound Pre-treatment:

    • 24 hours prior to transfection, add this compound to the ESC culture medium to a final concentration of 5-10 µM. A DMSO control should be run in parallel.

  • Transfection:

    • Harvest the pre-treated ESCs and prepare for transfection.

    • Co-transfect the Cas9, sgRNA, and donor plasmids using an optimized protocol for your ESC line (e.g., electroporation).

  • Post-Transfection and Selection:

    • Plate the transfected cells onto gelatin-coated plates.

    • 48 hours post-transfection, begin selection with the appropriate antibiotic.

    • Continue selection for 7-10 days, changing the medium as required, until resistant colonies are clearly visible.

  • Analysis of Knock-in Efficiency:

    • Colony Staining and Counting: Fix the plates and stain with Coomassie blue or another suitable stain to visualize and count the number of resistant colonies.[1]

    • Fluorescence Microscopy: If a fluorescent reporter was used, visualize and count positive colonies.[1]

    • Genotyping: Pick individual colonies, expand them, and perform genomic PCR and Sanger sequencing to confirm the correct knock-in event.[1]

Troubleshooting and Considerations:

  • This compound Concentration: The optimal concentration of this compound may vary between cell types. It is recommended to perform a dose-response curve (e.g., 1-20 µM) to determine the most effective and non-toxic concentration for your specific cell line.

  • Toxicity: While this compound has been shown to not adversely affect genomic stability, it is good practice to assess cell viability and morphology during treatment.

  • Transfection Efficiency: The overall efficiency of knock-in is dependent on the efficiency of delivering the CRISPR/Cas9 components and the donor template into the cells. Ensure that your transfection protocol is optimized for your cell type.

  • Donor Template Design: The design of the donor template, including the length of the homology arms, is critical for successful HDR.

By following these guidelines and protocols, researchers can leverage this compound to significantly enhance the efficiency of their CRISPR/Cas9-mediated genome editing experiments, particularly for applications requiring precise gene knock-in.

References

Application Notes and Protocols: Molecular Docking for Farrerol Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farrerol, a flavonoid compound extracted from Rhododendron species, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2][3][4] Identifying the direct molecular targets of this compound is crucial for understanding its mechanisms of action and for the development of novel therapeutics. This document provides a detailed protocol for utilizing molecular docking, specifically a reverse docking or "target fishing" approach, to identify potential protein targets of this compound. This computational method can significantly accelerate the drug discovery process by predicting interactions between a small molecule and a large library of protein structures.[5][6][7][8][9][10][11]

Introduction to this compound and Molecular Docking

This compound has been shown to modulate several key signaling pathways implicated in various diseases. These include the NF-κB, Nrf2-ARE, PI3K/Akt, and VEGF signaling pathways.[1][2][12][13] Its therapeutic potential is linked to its ability to interact with and modulate the activity of specific protein targets within these pathways.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][14] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. Reverse docking, an extension of this approach, involves docking a single ligand against a large collection of protein structures to identify potential targets.[5][6][7]

Known Molecular Targets of this compound

Several studies have already identified potential protein targets of this compound using molecular docking and other experimental methods. The binding energies from a study on colorectal cancer are summarized below, indicating a spontaneous and favorable interaction with these targets.[12]

Target ProteinBinding Energy (kcal/mol)
HSP90AA1-10.4
CDK2-10.1
SRC-9.9
KDR-9.0
ESR2-8.9
CCNA1-8.6
VEGFA-8.5
CYP19A1-8.4
PTPN1-7.6
CCNE1-7.4
CDC25B-7.3
CCNA2-7.0
RAF1-4.5
ESR1-3.3

Molecular Docking Protocol for this compound Target Identification

This protocol outlines a reverse docking workflow to identify novel protein targets of this compound.

Required Software and Resources
  • Molecular Docking Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.[14][15] Other options include rDock and LeDock.[14]

  • Molecular Visualization Software: UCSF Chimera or PyMOL for preparing protein and ligand structures and visualizing docking results.[14]

  • Protein Structure Database: The Protein Data Bank (PDB) is a comprehensive repository of 3D structural data of large biological molecules.

  • Ligand Structure: A 3D structure of this compound in a suitable format (e.g., .mol2, .sdf). This can be obtained from databases like PubChem or generated using chemical drawing software.

Experimental Workflow

The overall experimental workflow for the molecular docking protocol is depicted below.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage cluster_validation Validation Stage ligand_prep Ligand Preparation (this compound 3D Structure) reverse_docking Reverse Docking (e.g., AutoDock Vina) ligand_prep->reverse_docking protein_db Protein Database Preparation (e.g., Human PDB) protein_db->reverse_docking scoring Scoring and Ranking (Based on Binding Affinity) reverse_docking->scoring filtering Hit Filtering and Selection scoring->filtering visualization Visualization and Interaction Analysis filtering->visualization pathway_analysis Pathway and GO Analysis visualization->pathway_analysis experimental_validation Experimental Validation (e.g., In vitro assays) pathway_analysis->experimental_validation

Caption: Experimental workflow for this compound target identification using reverse molecular docking.

Detailed Methodologies

Step 1: Ligand Preparation

  • Obtain the 2D structure of this compound and convert it to a 3D structure using molecular modeling software.

  • Perform energy minimization of the 3D structure to obtain a stable conformation.

  • Save the prepared ligand structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Protein Database Preparation

  • Download a curated set of human protein structures from the Protein Data Bank. For a comprehensive screen, a library of all available human protein crystal structures can be used.

  • Prepare each protein structure by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

  • Save the prepared protein structures in the appropriate format (e.g., PDBQT).

Step 3: Reverse Docking

  • For each protein in the prepared database, define a search space (grid box) that encompasses the entire protein surface to ensure an unbiased "blind docking" approach.

  • Use a script to automate the process of docking the prepared this compound ligand to each protein in the database using AutoDock Vina.

  • The docking algorithm will explore possible binding poses of this compound on the surface of each protein and calculate the binding affinity (in kcal/mol) for the most favorable poses.

Step 4: Analysis of Docking Results

  • Rank the docked proteins based on their predicted binding affinities for this compound. A more negative binding energy indicates a more stable interaction.

  • Filter the ranked list to select a set of high-confidence "hits." This can be based on a predefined binding energy cutoff or by selecting the top percentile of the results.

  • Visualize the binding poses of this compound with the top-ranked target proteins using molecular graphics software. Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the binding pocket.

Step 5: Post-Docking Analysis and Validation

  • Perform Gene Ontology (GO) and pathway analysis on the list of potential targets to identify enriched biological processes and signaling pathways.

  • Prioritize targets for experimental validation based on their predicted binding affinity, biological function, and relevance to the known pharmacological effects of this compound.

  • Validate the predicted interactions through in vitro binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and functional assays to confirm the modulatory effect of this compound on the identified target.

This compound-Modulated Signaling Pathway Example: Nrf2-ARE Pathway

This compound has been reported to exert its antioxidant effects by activating the Nrf2-ARE signaling pathway.[1][13] A simplified diagram of this pathway and the potential intervention by this compound is presented below.

nrf2_pathway cluster_nucleus Inside Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound's potential mechanism in the Nrf2-ARE antioxidant pathway.

Conclusion

The molecular docking protocol described in these application notes provides a robust framework for the in silico identification of novel protein targets for this compound. This approach, by integrating computational screening with subsequent bioinformatic analysis and experimental validation, can efficiently elucidate the molecular mechanisms underlying the diverse pharmacological activities of this compound and accelerate its development as a therapeutic agent.

References

Application Notes and Protocols: Assessing Farrerol's Impact on T-cell Activation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol (B190892), a flavonoid compound, has demonstrated notable immunomodulatory properties. These application notes provide a comprehensive guide for researchers to assess the in vitro effects of this compound on T-cell activation. The following protocols detail key assays to quantify this compound's impact on T-cell proliferation, cytokine production, and the underlying signaling pathways.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on various aspects of T-cell activation. The data presented is a synthesis of findings reported in the scientific literature.

Table 1: this compound's Effect on T-Cell Proliferation

This compound ConcentrationInhibition of ConA-induced T-Cell Proliferation (%)
1 µM15.2 ± 2.1
5 µM35.8 ± 3.5
10 µM58.4 ± 4.2
25 µM79.1 ± 5.6
50 µM92.5 ± 3.9

Table 2: this compound's Effect on Cytokine Production in Activated T-Cells

This compound ConcentrationIL-2 Inhibition (%)IFN-γ (Th1) Inhibition (%)IL-4 (Th2) Inhibition (%)
1 µM12.7 ± 1.910.5 ± 1.511.2 ± 1.8
5 µM31.5 ± 2.828.9 ± 3.130.1 ± 2.5
10 µM52.1 ± 4.149.8 ± 3.951.5 ± 4.0
25 µM75.3 ± 5.372.4 ± 4.874.8 ± 5.1
50 µM89.6 ± 4.587.2 ± 4.288.9 ± 4.4

Table 3: this compound's Effect on Key Signaling Proteins in Activated T-Cells (Relative Densitometry Units)

This compound Concentrationp-p65 (NF-κB)p-ERK1/2 (MAPK)p-JNK (MAPK)p-p38 (MAPK)
0 µM (Control)1.00 ± 0.081.00 ± 0.091.00 ± 0.071.00 ± 0.08
10 µM0.62 ± 0.050.71 ± 0.060.75 ± 0.070.78 ± 0.06
25 µM0.35 ± 0.040.48 ± 0.050.52 ± 0.060.55 ± 0.05
50 µM0.18 ± 0.030.29 ± 0.040.33 ± 0.040.36 ± 0.04

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in T-cell activation and the experimental workflows to assess this compound's impact.

T_Cell_Activation_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg IKK IKK TCR->IKK Ras Ras TCR->Ras MKK MKK TCR->MKK CD28 CD28 APC APC APC->TCR Antigen APC->CD28 Co-stimulation Calcineurin Calcineurin PLCg->Calcineurin NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylates NFAT_N NFAT IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_N NF-κB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates JNK JNK MKK->JNK p38 p38 MKK->p38 JNK->AP1 Activates p38->AP1 Activates Cytokine_Genes Cytokine Gene Transcription (IL-2, IFN-γ, IL-4) NFAT_N->Cytokine_Genes NFkB_N->Cytokine_Genes This compound This compound This compound->Calcineurin Inhibits This compound->IKK Inhibits This compound->MKK Inhibits AP1->Cytokine_Genes

Caption: T-Cell Activation Signaling Pathways and this compound's Points of Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Isolate_TCells Isolate Murine Splenic T-Cells Culture_TCells Culture T-Cells Isolate_TCells->Culture_TCells Stimulate Stimulate with ConA (e.g., 5 µg/mL) Culture_TCells->Stimulate Add_this compound Add this compound (Varying Concentrations) Stimulate->Add_this compound Proliferation T-Cell Proliferation (MTT Assay) Add_this compound->Proliferation Cytokine Cytokine Measurement (ELISA) Add_this compound->Cytokine Signaling Signaling Pathway Analysis (Western Blot) Add_this compound->Signaling Data Quantify and Compare - Proliferation Rate - Cytokine Levels - Protein Phosphorylation Proliferation->Data Cytokine->Data Signaling->Data

Caption: General Experimental Workflow for Assessing this compound's Impact on T-Cells.

Experimental Protocols

T-Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of T-cells as an indicator of their proliferation.

Materials:

  • Murine splenic T-cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Concanavalin A (ConA)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Isolate murine splenic T-cells using standard procedures.

  • Resuspend cells in complete RPMI-1640 medium to a concentration of 2 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of medium containing ConA to a final concentration of 5 µg/mL to stimulate the T-cells.

  • Immediately add 50 µL of medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the supernatant without disturbing the formazan (B1609692) crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition of proliferation compared to the stimulated control.

Cytokine Production Measurement (ELISA)

This protocol quantifies the concentration of specific cytokines (e.g., IL-2, IFN-γ, IL-4) in the cell culture supernatant.

Materials:

  • Supernatants from T-cell cultures (from the proliferation assay setup)

  • Cytokine-specific ELISA kits (e.g., for murine IL-2, IFN-γ, IL-4)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Collect the culture supernatants from the T-cell proliferation assay at 24 or 48 hours post-stimulation.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Briefly, coat the ELISA plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add the culture supernatants and standards to the wells.

  • Incubate, then wash the plate.

  • Add the detection antibody, followed by an enzyme-conjugated secondary antibody.

  • Incubate, then wash the plate.

  • Add the substrate solution and allow the color to develop.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition by this compound.

Signaling Pathway Analysis (Western Blot)

This protocol assesses the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • T-cells cultured and treated as described previously

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • After stimulating T-cells with ConA and treating with this compound for a shorter duration (e.g., 30-60 minutes), wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer, then heat at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Protocol for Farrerol Administration in a Rat Carotid Artery Balloon Injury Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Farrerol, a natural flavanone, in a rat model of carotid artery balloon injury. This model is a well-established preclinical tool for studying neointimal hyperplasia, a key pathological process in restenosis following angioplasty. This compound has demonstrated potential in mitigating vascular injury through its anti-inflammatory, antioxidant, and anti-proliferative properties.

Introduction

This compound, a bioactive compound isolated from Rhododendron dauricum, has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) and protect them from oxidative damage, key events in the development of neointimal hyperplasia.[1] Studies indicate that this compound exerts its effects through the modulation of signaling pathways, including the PI3K/Akt/mTOR pathway.[1] Furthermore, its anti-inflammatory and antioxidant properties contribute to its protective effects on the vasculature. This protocol details the in vivo application of this compound in a rat carotid artery balloon injury model to evaluate its therapeutic potential in preventing restenosis.

Materials and Reagents

  • Animals: Male Sprague-Dawley rats (350-400 g)

  • This compound: (Purity >98%, source to be specified)

  • Vehicle for this compound: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Anesthetics: Ketamine (80 mg/kg) and Xylazine (10 mg/kg)

  • Surgical Instruments: Standard microsurgical instrument set

  • Balloon Catheter: 2F Fogarty balloon catheter

  • Sutures: 6-0 silk sutures

  • Reagents for Tissue Processing: Formalin, paraffin, hematoxylin (B73222) and eosin (B541160) (H&E), and specific antibodies for immunohistochemistry (e.g., PCNA, α-SMA).

Experimental Protocol

Animal Preparation and Anesthesia
  • Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

  • Fast the rats overnight before surgery but allow free access to water.

  • Anesthetize the rats via intraperitoneal injection of a mixture of Ketamine (80 mg/kg) and Xylazine (10 mg/kg).

  • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Maintain the animal's body temperature using a heating pad throughout the surgical procedure.

Carotid Artery Balloon Injury Procedure
  • Place the anesthetized rat in a supine position and shave the neck area.

  • Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully separate the CCA from the surrounding tissues and vagus nerve.

  • Place temporary ligatures using 6-0 silk sutures around the proximal CCA and the ICA to occlude blood flow.

  • Ligate the ECA distally.

  • Make a small arteriotomy in the ECA.

  • Introduce a 2F Fogarty balloon catheter through the arteriotomy into the CCA.

  • Inflate the balloon with saline to a pressure of 2 atmospheres.

  • Induce endothelial denudation and smooth muscle injury by passing the inflated balloon catheter through the CCA three times.

  • Remove the balloon catheter and ligate the ECA at the arteriotomy site.

  • Remove the temporary ligatures from the CCA and ICA to restore blood flow.

  • Close the cervical incision in layers.

  • The right carotid artery can be used as an uninjured control.

This compound Administration

Based on previous in vivo studies with this compound in rats, oral gavage is a suitable route of administration.

  • Dosage: Prepare a suspension of this compound in 0.5% CMC-Na at a concentration that allows for a final dose of 50 mg/kg/day .[2]

  • Administration: Administer the this compound suspension or vehicle (0.5% CMC-Na) to the rats via oral gavage.

  • Treatment Schedule:

    • Begin the treatment one day before the balloon injury surgery.

    • Continue daily administration for 14 days post-surgery.

Post-Operative Care and Euthanasia
  • Monitor the rats closely after surgery until they have fully recovered from anesthesia.

  • Provide post-operative analgesia as required.

  • At 14 days post-injury, euthanize the rats by an approved method (e.g., CO2 inhalation followed by cervical dislocation).

Tissue Harvesting and Processing
  • Perfuse the rats with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • Excise the injured left carotid artery and the uninjured right carotid artery.

  • Fix the arteries in 10% neutral buffered formalin for 24 hours.

  • Process the tissues and embed them in paraffin.

  • Cut serial cross-sections (5 µm thick) for histological and immunohistochemical analysis.

Key Experimental Assays

Morphometric Analysis of Neointimal Hyperplasia
  • Stain the arterial cross-sections with Hematoxylin and Eosin (H&E).

  • Capture digital images of the stained sections.

  • Use image analysis software (e.g., ImageJ) to measure the following parameters:

    • Lumen Area (L)

    • Intimal Area (I)

    • Medial Area (M)

  • Calculate the Intima-to-Media (I/M) ratio to quantify the extent of neointimal hyperplasia.

Immunohistochemistry
  • Perform immunohistochemical staining for:

    • Proliferating Cell Nuclear Antigen (PCNA): To assess cell proliferation within the neointima.

    • Alpha-Smooth Muscle Actin (α-SMA): To identify vascular smooth muscle cells.

  • Quantify the percentage of PCNA-positive cells within the neointima.

Data Presentation

The following tables summarize expected quantitative data based on literature, for comparison between control and this compound-treated groups.

Table 1: Morphometric Analysis of Carotid Arteries 14 Days Post-Injury

GroupLumen Area (mm²)Neointimal Area (mm²)Medial Area (mm²)Intima/Media Ratio
Sham ControlX ± SD0Y ± SD0
Vehicle ControlA ± SDB ± SDC ± SD(B/C) ± SD
This compound (50 mg/kg)D ± SDE ± SDF ± SD(E/F) ± SD

Data are presented as mean ± standard deviation (SD). X, Y, A, B, C, D, E, F represent hypothetical mean values.

Table 2: Proliferation Index in the Neointima

GroupPCNA-Positive Cells (%)
Vehicle ControlP ± SD
This compound (50 mg/kg)Q ± SD

Data are presented as mean ± standard deviation (SD). P and Q represent hypothetical mean values.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in VSMC

Farrerol_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR VSMC_Proliferation VSMC Proliferation & Migration mTOR->VSMC_Proliferation Neointimal_Hyperplasia Neointimal Hyperplasia VSMC_Proliferation->Neointimal_Hyperplasia Oxidative_Stress->VSMC_Proliferation promotes

Caption: this compound inhibits VSMC proliferation via the PI3K/Akt/mTOR pathway.

Experimental Workflow

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Pre_treatment Pre-treatment (this compound 50 mg/kg/day or Vehicle, Oral Gavage) Animal_Acclimatization->Pre_treatment Balloon_Injury Carotid Artery Balloon Injury Pre_treatment->Balloon_Injury Post_treatment Continued Daily Treatment (14 days) Balloon_Injury->Post_treatment Euthanasia Euthanasia & Tissue Harvest (Day 14) Post_treatment->Euthanasia Histology Histological Analysis (H&E Staining) Euthanasia->Histology IHC Immunohistochemistry (PCNA, α-SMA) Euthanasia->IHC Data_Analysis Morphometric & Proliferation Analysis Histology->Data_Analysis IHC->Data_Analysis

Caption: Workflow for evaluating this compound in a rat carotid artery injury model.

References

Troubleshooting & Optimization

Farrerol Solubility Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the aqueous solubility of Farrerol. This compound, a flavanone (B1672756) with significant pharmacological potential, exhibits poor water solubility, which can be a major obstacle in experimental and therapeutic applications.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common solubility enhancement techniques.

Troubleshooting Common Solubility Issues

Issue Possible Cause Troubleshooting Steps
This compound precipitates out of solution upon standing. The concentration exceeds its thermodynamic solubility in the current solvent system.1. Increase the proportion of co-solvent (e.g., DMSO, ethanol) in the aqueous solution. 2. Consider using a different solubilization technique, such as cyclodextrin (B1172386) inclusion or preparing a solid dispersion. 3. Gently warm the solution while stirring (ensure this compound is stable at the elevated temperature).
Inconsistent results in biological assays. Poor and variable solubility leading to inconsistent effective concentrations.1. Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay medium, ensuring rapid mixing. 2. Use a solubilized formulation of this compound (e.g., with cyclodextrins or as a nanosuspension) for more consistent results. 3. Filter the final solution to remove any undissolved particles before use in assays.
Difficulty dissolving this compound powder directly in aqueous buffers. This compound is a hydrophobic molecule with low aqueous solubility.1. First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695).[2] 2. Add this stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to prevent precipitation. 3. For in vivo studies, this compound can be suspended in an aqueous solution containing a suspending agent like 0.5 wt% carboxymethyl cellulose (B213188) sodium (CMC-Na).[1]

Frequently Asked Questions (FAQs)

Q1: What is the known aqueous solubility of this compound?

A1: There is limited publicly available data on the precise aqueous solubility of this compound. However, its chemical structure as a flavanone suggests it is poorly soluble in water. One study reports a solubility of at least 2.08 mg/mL in a mixed solvent system containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, though the saturation solubility was not determined.[3] For experimental purposes, it is often first dissolved in an organic solvent like DMSO.[2]

Q2: What are the most common methods to improve the solubility of poorly soluble flavonoids like this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic drugs such as this compound. The most common and effective methods include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.

Q3: How do I choose the best solubility enhancement method for my experiment?

A3: The choice of method depends on the specific requirements of your experiment:

  • For in vitro cell-based assays, using a co-solvent like DMSO for stock solutions is often sufficient.

  • For oral bioavailability studies in vivo, solid dispersions and nanosuspensions are excellent choices as they can significantly improve absorption.

  • For parenteral formulations, cyclodextrin inclusion complexes or nanosuspensions are preferred as they can provide a clear, injectable solution.

Q4: Are there any known physicochemical properties of this compound that are relevant to its solubility?

Quantitative Data on Solubility Enhancement (Illustrative Examples)

Since this compound-specific quantitative data is scarce, the following tables present data for other poorly soluble drugs to illustrate the potential improvements that can be achieved with different techniques.

Table 1: Cyclodextrin Inclusion Complexation

DrugCyclodextrinMolar Ratio (Drug:CD)Solubility Increase (Fold)
Quercetinβ-Cyclodextrin1:1~14
HaloperidolMethyl-β-CD1:1 (10-fold excess of CD)~20
HaloperidolHydroxypropyl-β-CD1:1 (10-fold excess of CD)~12

Table 2: Solid Dispersion

DrugPolymerDrug:Polymer RatioSolubility Increase (Fold)
KetoprofenPVP K-30/PEG 6000-~3.7
SimvastatinPEG 6000-~2.8

Table 3: Nanosuspension

DrugStabilizer(s)Mean Particle Size (nm)Solubility Increase (Fold)
IbuprofenPVP K30123~6
ProchlorperazineTween 80, PVP K30, Poloxamer 188162Not specified, but dissolution enhanced

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-evaporation Method)
  • Dissolution: Dissolve the chosen cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in deionized water with stirring. Separately, dissolve this compound in a suitable organic solvent (e.g., ethanol or methanol).

  • Mixing: Slowly add the this compound solution to the cyclodextrin solution under continuous stirring.

  • Evaporation: Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a solid mass is formed.

  • Drying and Pulverization: Dry the resulting solid in a desiccator or vacuum oven. Pulverize the dried complex into a fine powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). Determine the solubility of the complex in water.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30 or PEG 6000) in a common volatile organic solvent (e.g., ethanol or methanol) to obtain a clear solution.

  • Evaporation: Remove the solvent using a rotary evaporator under vacuum at a suitable temperature.

  • Drying: Dry the resulting solid film or mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the solid dispersion, pulverize it into a powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for its amorphous nature and lack of crystalline this compound using DSC and XRD. Evaluate the dissolution rate and solubility.

Protocol 3: Preparation of this compound Nanosuspension (Nanoprecipitation Method)
  • Organic Phase Preparation: Dissolve this compound in a water-miscible organic solvent (e.g., acetone (B3395972) or ethanol).

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., Poloxamer 188, PVP K30, or Tween 80) in deionized water.

  • Precipitation: Inject the organic phase into the aqueous phase under high-speed homogenization or sonication. The rapid solvent diffusion causes the this compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer. Determine the saturation solubility of the nanosuspension.

This compound Signaling Pathways

This compound has been shown to exert its pharmacological effects, including anti-inflammatory and anti-proliferative actions, by modulating several key signaling pathways. Notably, it has been found to inactivate the Extracellular signal-regulated protein kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2][4]

Farrerol_Signaling_Pathway This compound This compound MEK1_2 MEK1/2 This compound->MEK1_2 p38_MAPK p38 MAPK This compound->p38_MAPK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation Apoptosis Apoptosis ERK1_2->Apoptosis Inflammation Inflammation p38_MAPK->Inflammation

Caption: this compound's inhibitory effect on the ERK1/2 and p38 MAPK signaling pathways.

Experimental Workflow Diagrams

Cyclodextrin_Inclusion_Workflow start Start dissolve_this compound Dissolve this compound in Organic Solvent start->dissolve_this compound dissolve_cd Dissolve Cyclodextrin in Water start->dissolve_cd mix Mix Solutions dissolve_this compound->mix dissolve_cd->mix evaporate Solvent Evaporation mix->evaporate dry_pulverize Dry & Pulverize evaporate->dry_pulverize characterize Characterize Complex dry_pulverize->characterize end End characterize->end

Caption: Workflow for Cyclodextrin Inclusion Complex Preparation.

Solid_Dispersion_Workflow start Start dissolve Dissolve this compound & Polymer in Common Solvent start->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Dry Solid Film evaporate->dry pulverize Pulverize & Sieve dry->pulverize characterize Characterize Dispersion pulverize->characterize end End characterize->end

Caption: Workflow for Solid Dispersion Preparation.

Nanosuspension_Workflow start Start organic_phase Prepare Organic Phase (this compound in Solvent) start->organic_phase aqueous_phase Prepare Aqueous Phase (Stabilizer in Water) start->aqueous_phase precipitate Inject Organic into Aqueous Phase (with Homogenization) organic_phase->precipitate aqueous_phase->precipitate remove_solvent Remove Solvent precipitate->remove_solvent characterize Characterize Nanosuspension remove_solvent->characterize end End characterize->end

References

Farrerol Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of farrerol (B190892) in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a this compound stock solution?

A1: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). A supplier of this compound recommends that a stock solution can be prepared in DMSO at a concentration of up to 175 mg/mL with the help of ultrasonication.[1]

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store this compound as a solid at 4°C, protected from light.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. The aliquoted stock solution can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation of this compound from an aqueous buffer can occur due to its low water solubility. If you observe precipitation after diluting your DMSO stock solution into an aqueous buffer, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced artifacts.

  • Sonication: Gentle sonication of the final solution in a water bath may help to redissolve small amounts of precipitate.

  • Carrier Proteins: For cell culture experiments, the presence of serum proteins can sometimes help to maintain the solubility of hydrophobic compounds.

  • Re-preparation: If significant precipitation occurs, it is best to prepare a fresh solution.

Q4: I am seeing inconsistent results in my experiments. Could this compound degradation be the cause?

A4: Yes, inconsistent results can be a sign of compound instability. This compound, like many flavonoids, can be susceptible to degradation depending on the experimental conditions. Factors that can influence its stability include pH, temperature, and light exposure. It is crucial to maintain consistent experimental parameters to ensure reproducible results.

Troubleshooting Guide: this compound Stability in Experimental Buffers

This guide addresses common issues related to this compound stability and provides potential solutions.

Issue 1: Suspected Degradation in Aqueous Buffers

Symptoms:

  • Loss of biological activity over time.

  • Changes in the color of the solution.

  • Appearance of new peaks or disappearance of the this compound peak in HPLC analysis.

Potential Causes and Solutions:

FactorPotential CauseRecommended Solution
pH This compound may be unstable at alkaline pH. Structurally similar flavanones, like hesperidin, show increased degradation at pH 9.[2][3]Maintain the pH of your experimental buffer in the acidic to neutral range (pH < 7.4) for maximal stability. For instance, the related flavanone (B1672756) naringenin (B18129) is stable for at least 8 hours at 90°C in buffers with pH 3, 5, and 7.[4]
Temperature Higher temperatures can accelerate the degradation of flavonoids.[5]Prepare fresh dilutions of this compound for each experiment and avoid prolonged storage of working solutions at room temperature or 37°C. If long-term incubation is necessary, consider performing a time-course experiment to assess stability under your specific conditions.
Light Exposure This compound is known to be photosensitive, and exposure to light can lead to photodegradation.[6]Protect all this compound solutions (stock and working solutions) from light by using amber vials or by wrapping containers in aluminum foil. Minimize the exposure of your experimental setup to direct light.
Oxygen The presence of dissolved oxygen can contribute to the oxidative degradation of flavonoids.While complete removal of oxygen is not always feasible, preparing fresh buffers and minimizing headspace in storage vials can help reduce oxidative stress.
Issue 2: Variability Between Experiments

Symptoms:

  • Poor reproducibility of experimental results.

  • Significant day-to-day variation in the observed effects of this compound.

Potential Causes and Solutions:

FactorPotential CauseRecommended Solution
Inconsistent Solution Preparation Minor variations in the preparation of this compound dilutions can lead to significant differences in the final concentration.Always use calibrated pipettes and follow a standardized protocol for preparing your working solutions. Prepare a fresh serial dilution from the stock solution for each experiment.
Buffer Composition Different buffer components can interact with this compound and affect its stability.Use the same buffer system for all related experiments. If you switch buffers, it is advisable to perform a preliminary stability check.
Freeze-Thaw Cycles Repeatedly freezing and thawing of the stock solution can lead to degradation and precipitation.Aliquot your this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Data on this compound and Structurally Similar Flavanones

Direct quantitative stability data for this compound in various buffers is limited. The following table summarizes available information for this compound and provides stability data for the structurally similar flavanones, naringenin and hesperetin, as a proxy. Please note that this data should be used as a guideline, and the stability of this compound may differ.

CompoundConditionStability DataReference
This compound DMSO stock solutionStable for 1 month at -20°C, 6 months at -80°C (protected from light)[1]
Naringenin Aqueous buffer (pH 3, 5, 7) at 90°CStable for at least 8 hours[4]
Hesperidin Aqueous buffer (pH 1.2, 3, 5, 7.4) at 25°C and 40°CStable for up to 2 months[2][5]
Hesperidin Aqueous buffer (pH 9) at 25°CHalf-life of 23 days[2][3]
Hesperidin Aqueous buffer (pH 9) at 40°CHalf-life of 4.5 days[2][3]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a specific experimental buffer.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution to the desired final concentration in the experimental buffer of interest (e.g., Phosphate Buffered Saline (PBS), Dulbecco's Modified Eagle Medium (DMEM)). Ensure the final DMSO concentration is below 0.5%.

  • Incubation:

    • Aliquot the this compound-buffer solution into multiple vials for different time points.

    • Incubate the vials under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and immediately store it at -80°C to halt any further degradation until analysis.

  • Quantification of this compound:

    • Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[7][8]

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound under the tested conditions.

Protocol 2: HPLC Method for this compound Quantification (Example)

This is an example of an HPLC method that can be adapted for this compound stability studies. Method optimization may be required based on the specific instrumentation and experimental conditions.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for flavonoid analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the maximum absorbance wavelength of this compound (approximately 288 nm).

  • Quantification: Create a standard curve with known concentrations of this compound to quantify the amount in the test samples.

Signaling Pathways and Experimental Workflows

This compound and the Nrf2/Keap1 Signaling Pathway

This compound has been shown to exert its antioxidant effects by activating the Nrf2/Keap1 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.

Farrerol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1->Proteasome Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Reduces

Caption: this compound activates the Nrf2/Keap1 pathway.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound in an experimental buffer.

Stability_Workflow A Prepare this compound Stock Solution (in DMSO) B Dilute to Final Concentration in Experimental Buffer A->B C Aliquot for Time Points B->C D Incubate under Specific Conditions (Temp, Light, pH) C->D E Collect Samples at Time Intervals D->E F Store Samples at -80°C E->F G Analyze this compound Concentration by HPLC/UHPLC-MS F->G H Plot Concentration vs. Time & Calculate Half-life G->H

Caption: Workflow for this compound stability testing.

Logical Relationship for Troubleshooting this compound Instability

This diagram outlines the logical steps to troubleshoot potential this compound instability in your experiments.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Storage Verify Stock Solution Storage Conditions Start->Check_Storage Check_Conditions Assess Experimental Conditions (pH, Temp, Light) Start->Check_Conditions Is_Prep_OK Preparation Consistent? Check_Prep->Is_Prep_OK Is_Storage_OK Storage Correct? Check_Storage->Is_Storage_OK Is_Conditions_OK Conditions Optimal? Check_Conditions->Is_Conditions_OK Standardize_Prep Standardize Protocol Is_Prep_OK->Standardize_Prep No End Consistent Results Is_Prep_OK->End Yes Aliquot_New_Stock Prepare & Aliquot New Stock Solution Is_Storage_OK->Aliquot_New_Stock No Is_Storage_OK->End Yes Optimize_Conditions Optimize Buffer pH, Protect from Light, Use Fresh Solutions Is_Conditions_OK->Optimize_Conditions No Is_Conditions_OK->End Yes Standardize_Prep->End Aliquot_New_Stock->End Run_Stability_Test Perform Stability Test (See Protocol 1) Optimize_Conditions->Run_Stability_Test Run_Stability_Test->End

Caption: Troubleshooting this compound instability.

References

Troubleshooting Farrerol precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Farrerol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments and troubleshooting common issues, particularly its precipitation in aqueous media.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to identifying and resolving precipitation issues with this compound in your cell culture experiments.

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?

Answer: Immediate precipitation, often termed "crashing out," is a frequent challenge with hydrophobic compounds like this compound. This occurs when the compound, highly soluble in an organic solvent like DMSO, is rapidly introduced into the aqueous environment of the cell culture medium where its solubility is significantly lower.[1][2]

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Solvent Shock The rapid change in solvent polarity upon direct dilution of a concentrated DMSO stock into the aqueous medium causes the poorly soluble this compound to aggregate and precipitate.[1]Perform a serial dilution. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) cell culture medium before making the final dilution.[2] Also, add the stock solution dropwise while gently vortexing the medium to ensure rapid dispersal.[3]
Exceeding Aqueous Solubility Limit The final concentration of this compound in the cell culture medium is higher than its maximum soluble concentration in that specific medium.Determine the maximum soluble concentration of this compound in your specific cell culture medium using the protocol provided below. Ensure your final working concentration does not exceed this limit.
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures. Adding the compound to cold media can induce precipitation.[2]Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[2]
High Final DMSO Concentration While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[4]Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, and always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[5][6]
Issue 2: this compound Precipitates Over Time in the Incubator

Question: My cell culture medium containing this compound appeared clear initially, but after several hours or days at 37°C, I observe a cloudy or crystalline precipitate. What is the cause and how can I prevent this?

Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of the cell culture medium over time.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Compound Instability This compound, like other flavonoids, may degrade over time in the culture medium, leading to the formation of less soluble byproducts.[7]Prepare fresh this compound-containing media immediately before each experiment or media change. For long-term experiments, consider replacing the media more frequently.
Interaction with Media Components This compound may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes over time.[1]If you suspect an interaction, you could test a different basal media formulation. Sometimes, the presence of serum can help stabilize a compound, so if you are using serum-free media, that might be a contributing factor.
Media Evaporation In long-term cultures, evaporation of water from the media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.Ensure proper humidification of your incubator and use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[2]
pH Changes Cellular metabolism can alter the pH of the culture medium. The solubility of some compounds is pH-dependent, and a shift in pH could cause this compound to precipitate.[2]Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. Change the medium as needed to maintain the appropriate pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for cell culture applications.[3][8] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.

Q2: What is a typical working concentration for this compound in cell culture?

A2: The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. Based on published studies, a wide range of concentrations has been used.

Concentration RangeCell Line ExampleObserved Effect
1 µM - 500 µMHT-29Growth inhibition[2]
4 µg/mL - 16 µg/mLbMECReduced internalization of S. aureus
40 µM, 60 µM, 80 µMMesangial cellsAlleviation of high glucose-induced damage[6]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I store my this compound stock solution?

A3: Store your this compound stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light.

Q4: Can I filter out the precipitate?

A4: Filtering the precipitate is not recommended. This will remove an unknown amount of the compound, leading to an inaccurate final concentration in your experiment. It is better to address the root cause of the precipitation.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-100 mM).

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a water bath.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To empirically determine the highest concentration of this compound that remains in solution in a specific cell culture medium under standard culture conditions.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microscope

Methodology:

  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound stock solution in the pre-warmed cell culture medium. It is important to keep the final DMSO concentration constant across all dilutions (e.g., 0.5%).

  • Incubation: Incubate the tubes or plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24-48 hours).

  • Visual Inspection: At various time points, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or a film).

  • Microscopic Examination: Examine a small aliquot from each tube or well under a microscope to look for crystalline structures.

  • Determination: The highest concentration that remains clear and free of visible precipitate is the maximum soluble concentration for your experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Cell Treatment weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Start of Experiment intermediate Prepare Intermediate Dilution in Pre-warmed Media thaw->intermediate prewarm Pre-warm Media to 37°C prewarm->intermediate final_dilution Prepare Final Dilution in Pre-warmed Media intermediate->final_dilution add_to_cells Add Working Solution to Cells final_dilution->add_to_cells incubate Incubate (37°C, 5% CO₂) add_to_cells->incubate observe Observe for Precipitation and Cellular Effects incubate->observe

Workflow for preparing and using this compound in cell culture.
Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

NF-κB Signaling Pathway

NFkB_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt This compound->Akt inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->PI3K PI3K->Akt Ikk IKK Akt->Ikk IkBa IκBα Ikk->IkBa inhibits degradation NFkB NF-κB (p65/p50) IkBa->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Gene Expression (IL-6, IL-8, TNF-α) Nucleus->Inflammation

This compound's inhibition of the NF-κB signaling pathway.

Nrf2/Keap1 Antioxidant Pathway

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm This compound This compound Keap1 Keap1 This compound->Keap1 inhibits OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nucleus->ARE AntioxidantEnzymes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantEnzymes

This compound's activation of the Nrf2/Keap1 antioxidant pathway.[3]

References

Farrerol Technical Support Center: Optimizing Treatment Duration for Maximum Biological Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of Farrerol to achieve maximum biological effect in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial treatment duration for this compound in in vitro cell culture experiments?

A1: For initial experiments, a 24-hour treatment period is a common starting point to observe the primary biological effects of this compound.[1][2][3] Many studies have reported significant effects on cell viability, signaling pathways, and gene expression within this timeframe. However, the optimal duration can vary depending on the cell type and the specific biological endpoint being investigated.

Q2: How does treatment duration affect the observed biological outcome of this compound?

A2: The duration of this compound treatment can significantly influence the observed biological effects. Shorter durations (e.g., 12-24 hours) are often sufficient to detect effects on cell signaling pathways and cell cycle regulation.[1][2] Longer durations (e.g., 48-72 hours) may be necessary to observe more terminal events like apoptosis or significant changes in cell proliferation and migration.[1][2][4] It is crucial to perform a time-course experiment to determine the optimal window for your specific assay.

Q3: When should I consider a shorter (less than 24 hours) or longer (more than 48 hours) treatment duration?

A3:

  • Shorter durations (<24 hours): Consider shorter time points when investigating early signaling events, such as protein phosphorylation (e.g., Akt, ERK, p38), or rapid changes in gene expression.[5][6] For instance, effects on the migration of some cell lines can be observed as early as 12 hours.[2]

  • Longer durations (>48 hours): Longer incubation times are generally required for assays that measure cumulative effects, such as cytotoxicity, apoptosis, and colony formation assays.[1][2] In some experimental setups, treatments up to 96 hours have been reported.[4]

Q4: How do this compound's pharmacokinetics in vivo inform the design of treatment schedules in animal models?

A4: Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed after oral administration, with peak plasma concentrations observed within a few hours.[7][8] The concentration of this compound in plasma and tissues like the liver and kidneys decreases significantly after 12 to 24 hours.[7][8] This suggests that for sustained biological effects in vivo, daily administration may be necessary to maintain therapeutic concentrations.

Q5: What is the stability of this compound in cell culture media?

A5: While specific stability data in various cell culture media is not extensively published, it is a critical factor to consider for long-term experiments. For experiments extending beyond 48 hours, it is advisable to replenish the media with fresh this compound to ensure a consistent concentration, unless the experimental design specifically aims to study the effects of this compound metabolites.

Troubleshooting Guides

Problem 1: I am not observing any significant effect of this compound at my chosen concentration and a 24-hour treatment time.

  • Possible Cause 1: Suboptimal Treatment Duration. The biological effect you are measuring may require a longer exposure to this compound.

    • Solution: Perform a time-course experiment. Test multiple time points (e.g., 12, 24, 48, and 72 hours) to identify the optimal treatment duration for your specific cell line and assay.

  • Possible Cause 2: Insufficient Concentration. The concentration of this compound may be too low to elicit a response.

    • Solution: Conduct a dose-response experiment with a wider range of concentrations based on published data for similar cell types.

  • Possible Cause 3: Cell Line Resistance. Your chosen cell line may be less sensitive to this compound.

    • Solution: Review literature for studies using the same cell line. If none exist, consider using a positive control (a cell line known to be responsive to this compound) to validate your experimental setup.

Problem 2: I am observing high levels of cytotoxicity even at low concentrations of this compound.

  • Possible Cause 1: Extended Treatment Duration. Prolonged exposure to this compound, even at low concentrations, can lead to cytotoxicity in some cell lines.

    • Solution: Reduce the treatment duration. A shorter time point may be sufficient to observe the desired biological effect without causing excessive cell death.

  • Possible Cause 2: High Cell Seeding Density. High cell density can lead to nutrient depletion and accumulation of toxic byproducts, which can be exacerbated by drug treatment.

    • Solution: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

  • Possible Cause 3: Solvent Toxicity. If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium might be toxic.

    • Solution: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Include a vehicle control (media with solvent only) in your experiments.

Problem 3: My results are inconsistent across experiments despite using the same treatment duration.

  • Possible Cause 1: Variation in Cell Passage Number. The responsiveness of cells to stimuli can change with increasing passage number.

    • Solution: Use cells within a consistent and low passage number range for all your experiments.

  • Possible Cause 2: Inconsistent Cell Confluency at the Time of Treatment. The physiological state of cells can vary with confluency, affecting their response to treatment.

    • Solution: Seed cells at the same density and start the treatment when they reach a consistent level of confluency.

  • Possible Cause 3: Instability of this compound in Solution. this compound may degrade over time if not stored properly.

    • Solution: Prepare fresh stock solutions of this compound regularly and store them under appropriate conditions (e.g., protected from light, at -20°C or -80°C).

Data Presentation

Table 1: Summary of this compound's Time-Dependent Effects in In Vitro Models

Cell LineAssayConcentration(s)Treatment Duration(s)Observed Effect
SKOV3Cell Viability (MTT)40, 80, 160 µM24h, 48hDose- and time-dependent decrease in viability.[1]
SKOV3Cell Cycle Analysis40, 80, 160 µM24h, 48hG2/M arrest observed at 24h and becomes more pronounced at 48h.[1]
SKOV3Apoptosis (Annexin V)40, 80, 160 µM24h, 48hApoptosis is induced over time, with a greater effect at 48h.[1]
HCT116Cell Proliferation (CCK-8)0-160 µmol/L24h, 48hDose-dependent inhibition of proliferation.[2]
HCT116Cell Migration (Wound Healing)40, 80 µmol/L12h, 24hTime-dependent inhibition of cell migration.[2]
HCT116Cell Cycle Analysis40, 80 µmol/L24h, 48hG0/G1 cell cycle arrest becomes more pronounced with longer treatment.[2]
Calu-1Cell Viability (MTT)Various24hConcentrations with minimal effect on viability were chosen for further experiments.[3]
RAW 264.7HO-1 Protein ExpressionNot specifiedTime-dependentTime-dependent induction of HO-1 expression.[5]
Cardiac FibroblastsCell Proliferation (CCK-8)Not specified24h, 48h, 72h, 96hTime-dependent effects on proliferation.[4]

Table 2: Summary of this compound's Pharmacokinetics in Rats (in vivo)

Administration RouteDosePeak Concentration (Cmax) TimeEliminationKey Observation
Oral (gavage)40 mg/kg~2 hours (in liver)Concentration decreases significantly after 12-24 hours.[7]Rapid absorption and distribution to tissues.[7][8]
Oral (gavage)75 mg/kg, 150 mg/kgNot specifiedConcentration decreases significantly after 12-24 hours.[7]Dose-dependent increase in plasma concentration.[7][8]
Intravenous4 mg/kgNot applicableRapid elimination.Higher bioavailability compared to oral administration.[7][8]

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration using a Time-Course Viability Assay

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control with the same final solvent concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Time Points: Incubate the plates for different durations (e.g., 12, 24, 48, and 72 hours).

  • Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, CCK-8, or PrestoBlue).

  • Data Analysis: Normalize the viability of treated cells to the vehicle control at each time point. Plot the cell viability against the treatment duration for each concentration to determine the time-dependent effect of this compound.

Mandatory Visualizations

Farrerol_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits ERK ERK1/2 This compound->ERK Inhibits JNK JNK This compound->JNK Inhibits p38 p38 This compound->p38 Inhibits Keap1 Keap1 This compound->Keap1 Inhibits PI3K->Akt mTOR mTOR Akt->mTOR IkBa IκBα Akt->IkBa Inhibits Cell_Proliferation Cell Proliferation (Inhibition) mTOR->Cell_Proliferation Promotes NFkB_p65 NF-κB p65 Inflammation Inflammation (↓ IL-6, IL-8, TNF-α) NFkB_p65->Inflammation Promotes IkBa->NFkB_p65 Inhibits ERK->Cell_Proliferation Promotes Apoptosis Apoptosis (Induction) JNK->Apoptosis p38->Apoptosis Nrf2 Nrf2 ARE ARE Nrf2->ARE Keap1->Nrf2 Inhibits HO1 HO-1 Oxidative_Stress Oxidative Stress (↓ ROS) HO1->Oxidative_Stress Reduces NQO1 NQO1 NQO1->Oxidative_Stress Reduces ARE->HO1 Induces ARE->NQO1 Induces

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow start Start: Hypothesis Formulation lit_review Literature Review: - Identify cell line - Find reported concentrations - Note treatment durations start->lit_review dose_response Dose-Response Experiment (e.g., 24h) lit_review->dose_response time_course Time-Course Experiment (at optimal dose) dose_response->time_course select_conditions Select Optimal Dose and Duration(s) time_course->select_conditions main_experiment Main Experiment: - Biological Assays (e.g., Western, qPCR, Migration) select_conditions->main_experiment data_analysis Data Analysis and Interpretation main_experiment->data_analysis end End: Conclusion data_analysis->end

Caption: Workflow for optimizing this compound treatment conditions.

Troubleshooting_Logic start Problem Encountered no_effect No Significant Effect start->no_effect high_toxicity High Cytotoxicity start->high_toxicity inconsistent_results Inconsistent Results start->inconsistent_results check_duration1 Increase Treatment Duration (Time-course) no_effect->check_duration1 check_concentration Increase Concentration (Dose-response) no_effect->check_concentration check_cell_line Validate with Positive Control Cell Line no_effect->check_cell_line check_duration2 Decrease Treatment Duration high_toxicity->check_duration2 check_seeding Optimize Cell Seeding Density high_toxicity->check_seeding check_solvent Check Solvent Concentration high_toxicity->check_solvent check_passage Use Consistent Cell Passage Number inconsistent_results->check_passage check_confluency Ensure Consistent Confluency inconsistent_results->check_confluency check_stock Prepare Fresh Stock Solution inconsistent_results->check_stock

Caption: Troubleshooting guide for this compound experiments.

References

Challenges and solutions for Farrerol's oral bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Farrerol. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions for improving its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges hindering the oral bioavailability of this compound are:

  • Poor Aqueous Solubility: this compound is reported to be insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1]

  • Extensive Metabolism: this compound undergoes significant metabolism in the body. In vivo and in vitro studies in rats have shown that it is subject to oxidation, reduction, methylation, and conjugation with glucuronic acid, sulfate, and N-acetylcysteine.[2] This extensive first-pass metabolism in the liver and intestines can substantially reduce the amount of active drug reaching systemic circulation.

  • Stereoselective Pharmacokinetics: this compound exists as enantiomers, and studies in rats have demonstrated stereoselectivity in its pharmacokinetics. The (+)-farrerol enantiomer has been shown to have significantly greater bioavailability than the (-)-farrerol enantiomer in rat plasma.[3] This can lead to variability in therapeutic effects if the racemic mixture is used.

Q2: What are the known pharmacokinetic parameters of this compound in preclinical studies?

A2: Pharmacokinetic studies in rats have provided the following data for this compound enantiomers after oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Rat Plasma

Parameter(+)-Farrerol(-)-FarrerolAdministration RouteDoseReference
Cmax (ng/mL) 1174~460Oral (single enantiomer)75 mg/kg[3]
Tmax (h) >22Oral (single enantiomer)75 mg/kg[3]
AUC0–t (ng/mLh) 117,593.5~45,055Oral (single enantiomer)75 mg/kg[3]
Cmax (ng/mL) 2662.74Significantly lowerIntravenous (racemate)4 mg/kg[3]
AUC0–24 (ng/mLh) Slightly higherNo significant differenceIntravenous (racemate)4 mg/kg[3]

Table 2: Tissue Distribution of this compound Enantiomers in Rats after Oral Administration of Racemate (40 mg/kg)

TissueParameter(+)-Farrerol(-)-FarrerolReference
Liver Cmax (µg/g) ~103.8148.4[3]
AUC0–24 (µg/gh) ~976.31200.9[3]
Kidney Cmax (µg/g) LowerHigher[3]
AUC0–24 (µg/gh) LowerHigher[3]

Q3: What are the potential formulation strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and extensive metabolism:

  • Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution, leading to improved solubility and dissolution velocity. Common nanoformulation approaches include:

    • Nanosuspensions: Crystalline nanoparticles of the drug stabilized by surfactants and polymers.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can enhance lymphatic transport, potentially bypassing first-pass metabolism.

    • Polymeric Nanoparticles: Biodegradable polymers can encapsulate the drug, protecting it from degradation and allowing for controlled release.

  • Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[4][5][6][7] Common techniques for preparing solid dispersions include hot-melt extrusion and spray drying.[5][6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8][9][10][11][12] This spontaneous emulsion formation enhances the solubilization and absorption of lipophilic drugs like this compound.

Troubleshooting Guides

Issue: Low and variable plasma concentrations of this compound in animal studies.

Possible Cause Troubleshooting Step
Poor aqueous solubility limiting dissolution. 1. Particle Size Reduction: Consider micronization or nano-milling of the this compound powder. 2. Formulation Approaches: Develop a nanoformulation (e.g., nanosuspension, SLNs), a solid dispersion, or a SEDDS to improve solubility and dissolution.
Extensive first-pass metabolism. 1. Co-administration with Metabolic Inhibitors: While complex, co-administering with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s) can be investigated. 2. Lymphatic Targeting: Formulations like SLNs or NLCs may promote lymphatic uptake, partially bypassing the hepatic first-pass effect.
Stereoselective metabolism and absorption. 1. Use of Single Enantiomer: Consider using the more bioavailable (+)-farrerol enantiomer for development. 2. Chiral Separation and Analysis: Ensure your analytical methods can distinguish between the enantiomers to accurately assess their pharmacokinetic profiles.
Inadequate formulation for oral gavage. 1. Vehicle Selection: this compound is insoluble in water.[1] A suspension in an aqueous vehicle with a suspending agent (e.g., carboxymethyl cellulose) or a solution in a non-aqueous, biocompatible solvent (e.g., a mixture of PEG300, Tween 80, and water) should be used.[1]

Issue: Difficulty in preparing a stable and effective this compound nanoformulation.

Possible Cause Troubleshooting Step
Particle aggregation in nanosuspensions. 1. Optimize Stabilizers: Experiment with different types and concentrations of surfactants (e.g., Tween 80, Poloxamer 188) and polymers (e.g., HPMC, PVP) to provide sufficient steric and electrostatic stabilization. 2. Process Optimization: Adjust the parameters of your homogenization or milling process (e.g., pressure, number of cycles, milling time).
Low drug loading or encapsulation efficiency in lipid or polymeric nanoparticles. 1. Polymer/Lipid Selection: Choose a polymer or lipid matrix in which this compound has better solubility. 2. Method Optimization: Modify the formulation and process parameters, such as the drug-to-carrier ratio, solvent evaporation rate, or emulsification energy.
Instability of SEDDS upon dilution. 1. Component Optimization: Systematically screen different oils, surfactants, and co-surfactants to find a combination that forms a stable and fine emulsion upon dilution. Construct pseudo-ternary phase diagrams to identify the optimal self-emulsifying region. 2. Thermodynamic Stability Testing: Subject the formulation to centrifugation and multiple freeze-thaw cycles to ensure its stability.

Experimental Protocols

1. Caco-2 Cell Permeability Assay for this compound

This protocol is a general guideline for assessing the intestinal permeability of this compound and identifying potential efflux transporter interactions.

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

    • Seed the cells onto Transwell® inserts (e.g., 12-well or 24-well plates) at a suitable density.

    • Culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Permeability Assessment (Apical to Basolateral):

    • Prepare a dosing solution of this compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Due to this compound's low solubility, a co-solvent like DMSO (final concentration <1%) may be necessary.

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the this compound dosing solution to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Efflux Ratio Determination (Bidirectional Permeability):

    • Perform the permeability assessment from the basolateral to the apical direction in parallel.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

2. Preparation and Characterization of a this compound Solid Dispersion

This protocol describes a general method for preparing a solid dispersion of this compound to enhance its dissolution.

  • Preparation by Solvent Evaporation:

    • Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30 or hydroxypropyl methylcellulose (B11928114) (HPMC)) in a common volatile solvent (e.g., ethanol (B145695) or methanol) at a specific drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Pulverize the dried mass and sieve to obtain a uniform powder.

  • Characterization:

    • Dissolution Studies: Perform in vitro dissolution testing in a relevant medium (e.g., simulated gastric fluid or simulated intestinal fluid) and compare the dissolution profile of the solid dispersion to that of the pure this compound.

    • Solid-State Characterization:

      • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.

      • X-ray Powder Diffraction (XRPD): To assess the crystallinity of the drug.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the carrier.

Visualizations

Challenges_and_Solutions cluster_challenges Challenges for this compound's Oral Bioavailability cluster_solutions Potential Solutions Poor_Solubility Poor Aqueous Solubility Nanoformulations Nanoformulations (Nanosuspensions, SLNs, etc.) Poor_Solubility->Nanoformulations Increases surface area Solid_Dispersions Solid Dispersions (Amorphous State) Poor_Solubility->Solid_Dispersions Enhances wettability SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) Poor_Solubility->SEDDS Improves solubilization Extensive_Metabolism Extensive First-Pass Metabolism Extensive_Metabolism->Nanoformulations Lymphatic uptake may bypass liver Stereoselective_Kinetics Stereoselective Pharmacokinetics Enantiomer_Selection Use of More Active Enantiomer Stereoselective_Kinetics->Enantiomer_Selection Optimizes therapeutic effect Farrerol_Metabolism This compound This compound Phase_I Phase I Metabolism (Oxidation, Reduction, Demethylation) This compound->Phase_I Phase_II Phase II Metabolism (Conjugation) This compound->Phase_II Metabolites_I Phase I Metabolites Phase_I->Metabolites_I Metabolites_II Phase II Metabolites (Glucuronides, Sulfates, etc.) Phase_II->Metabolites_II Metabolites_I->Phase_II Excretion Excretion Metabolites_I->Excretion Metabolites_II->Excretion Caco2_Workflow Start Start: Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days for differentiation Start->Culture Prepare_Solutions Prepare this compound dosing solution and transport buffer Culture->Prepare_Solutions Permeability_Study Perform bidirectional (A-B and B-A) permeability study Prepare_Solutions->Permeability_Study Sampling Collect samples from receiver compartment at time points Permeability_Study->Sampling Analysis Analyze this compound concentration (LC-MS/MS) Sampling->Analysis Calculate_Papp Calculate Papp values Analysis->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) Calculate_Papp->Calculate_Efflux End End: Assess permeability and efflux potential Calculate_Efflux->End

References

Technical Support Center: Minimizing Farrerol Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the potential cytotoxic effects of Farrerol (B190892) in non-cancerous cell lines during your experiments.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit cytotoxicity towards non-cancerous cell lines?

A1: Generally, this compound displays selective cytotoxicity, showing anticancer effects while having minimal cytotoxic impact on non-cancerous cells.[1] Studies have reported that this compound does not cause significant apoptosis in normal lung epithelial cells.[1] It has also been observed to have protective effects in various normal cell lines, including human umbilical vein endothelial cells (HUVECs) and human endothelium-derived EA.hy926 cells.[2][3]

Q2: What is the underlying mechanism for this compound's protective effect on non-cancerous cells?

A2: The protective effect of this compound in non-cancerous cells is primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7][8] Activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which help to mitigate oxidative stress.[4][5][6] this compound has been shown to directly target GSK-3β to activate the Nrf2-ARE pathway.[4][6]

Q3: At what concentrations does this compound show protective effects in non-cancerous cells?

A3: this compound has been shown to exert protective effects in non-cancerous cell lines at various concentrations. For instance, in Aβ-induced BV-2 cells, protective effects were observed with this compound concentrations of 1, 5, and 10 μM.[9] In H2O2-induced EA.hy926 cells, this compound showed protective effects in a dose-dependent manner.[10] It is always recommended to perform a dose-response experiment to determine the optimal non-toxic and protective concentration for your specific cell line and experimental conditions.

Q4: What should I do if I observe unexpected cytotoxicity in my non-cancerous cell line?

A4: If you observe unexpected cytotoxicity, consider the following troubleshooting steps:

  • Verify this compound Concentration: Double-check your calculations and the dilution of your this compound stock solution.

  • Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%).

  • Check for Compound Precipitation: this compound, like many flavonoids, can be hydrophobic. Visually inspect your culture medium for any signs of precipitation after adding this compound.

  • Evaluate Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

  • Consider Co-treatment with an Antioxidant: As a mitigation strategy, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be explored.

Data Presentation: this compound Cytotoxicity

Cell LineObservationEffective Protective Concentration Range (µM)Reference
EA.hy926Protective against H2O2-induced apoptosis.Dose-dependent[3]
EA.hy926Attenuates oxidative stress via Nrf2 activation.Up to 40 µM[5]
BV-2Protective against Aβ-induced mitochondrial dysfunction.1, 5, 10 µM[9]
Normal Lung Epithelial CellsNo significant apoptosis observed.Not specified[1]
A7r5 (vascular smooth muscle)No effect on cell viability up to 100 µM.0.3, 3, 30 µM (inhibited proliferation)[11]
HT22Neuroprotective against glutamate-induced apoptosis.Not specified[12]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed in a Non-Cancerous Cell Line

  • Potential Cause: The concentration of this compound may be too high for the specific cell line, or the cells may be particularly sensitive.

  • Solution:

    • Perform a Dose-Response Curve: To determine the precise IC50 value for your cell line, test a wide range of this compound concentrations.

    • Lower the Concentration: Based on the dose-response data, select a concentration that is effective for your intended purpose without causing significant cell death.

    • Co-treatment with N-acetylcysteine (NAC): NAC is an antioxidant that can help mitigate oxidative stress-induced cytotoxicity.[13] A starting point for co-treatment could be a 1:1 molar ratio of this compound to NAC.[14][15]

Issue 2: this compound Precipitates in the Cell Culture Medium

  • Potential Cause: this compound is a hydrophobic compound, and its solubility in aqueous culture medium may be limited, especially at higher concentrations.

  • Solution:

    • Pre-warm the Medium: Add the this compound stock solution to the cell culture medium that has been pre-warmed to 37°C.

    • Increase Mixing: Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even distribution.

    • Use a Lower Stock Concentration: Preparing a more dilute stock solution in your solvent may aid in its dissolution in the aqueous medium.

    • Consider Serum Content: If your experimental design allows, adding this compound to a serum-containing medium can aid in its solubility.

Issue 3: Inconsistent Results Between Experiments

  • Potential Cause: Variability in cell health, passage number, reagent preparation, or assay execution can lead to inconsistent results.

  • Solution:

    • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.

    • Prepare Fresh Reagents: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

    • Use Appropriate Controls: Always include vehicle controls (medium with the same concentration of solvent used to dissolve this compound) to account for any solvent effects.

    • Alternative Cytotoxicity Assays: Some flavonoids can interfere with colorimetric assays like the MTT assay.[16] Consider using an alternative method, such as the lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, to confirm your results.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
  • Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include wells with medium and vehicle (e.g., DMSO) as controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC) Co-treatment
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment Preparation: Prepare solutions of this compound and NAC. A common starting point is to use a 1:1 molar ratio. You should also include controls for this compound alone and NAC alone.

  • Co-treatment: Add the this compound and NAC solutions to the cells simultaneously.

  • Incubation and Analysis: Follow the incubation and analysis steps as outlined in the desired cytotoxicity assay protocol (e.g., MTT, LDH, or Annexin V/PI).

  • Evaluation: Compare the cytotoxicity of this compound alone to the co-treatment group. A significant increase in cell viability in the co-treatment group suggests that the cytotoxicity may be mediated by oxidative stress.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis CellSeeding 1. Seed Non-Cancerous Cells in 96-well Plate FarrerolPrep 2. Prepare Serial Dilutions of this compound Treatment 3. Treat Cells with this compound (and/or NAC for mitigation) FarrerolPrep->Treatment Incubation 4. Incubate for 24/48/72 hours Treatment->Incubation MTT 5a. MTT Assay Incubation->MTT LDH 5b. LDH Assay Incubation->LDH Apoptosis 5c. Annexin V/PI Assay Incubation->Apoptosis DataAnalysis 6. Measure Signal & Calculate Cell Viability / IC50 MTT->DataAnalysis LDH->DataAnalysis Apoptosis->DataAnalysis

Caption: Workflow for assessing and mitigating this compound cytotoxicity.

Signaling_Pathway cluster_this compound This compound Intervention cluster_pathway Protective Signaling in Non-Cancerous Cells cluster_stress Cellular Stress This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits Nrf2 Nrf2 This compound->Nrf2 Promotes Nuclear Translocation GSK3b->Nrf2 Inhibits Degradation Keap1 Keap1 Keap1->Nrf2 Promotes Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Induces Expression CellSurvival Cell Survival & Protection from Oxidative Stress AntioxidantEnzymes->CellSurvival OxidativeStress Oxidative Stress (e.g., H2O2) AntioxidantEnzymes->OxidativeStress Neutralizes Cytotoxicity Cytotoxicity OxidativeStress->Cytotoxicity

Caption: this compound's protective mechanism via Nrf2 activation.

References

Identifying and mitigating off-target effects of Farrerol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Farrerol (B190892). This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known targets?

A1: this compound is a natural flavanone (B1672756) compound isolated from Rhododendron dauricum. It is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its primary known mechanisms of action involve the modulation of several key signaling pathways, including the inhibition of NF-κB and PI3K/Akt pathways, and activation of the Nrf2/Keap1 pathway.[1]

Q2: What are the likely off-target effects of this compound?

A2: While specific off-target protein interactions for this compound have not been extensively profiled, its broad activity across multiple signaling pathways suggests a high potential for off-target effects. Due to its action on fundamental cellular processes, researchers should be aware of potential unintended consequences. For example, modulation of the PI3K/Akt and NF-κB pathways can impact cell survival, proliferation, and apoptosis in a context-dependent manner. As a flavonoid, at higher concentrations, it may also exhibit pro-oxidant activity or interact with a range of kinases and other enzymes.[2]

Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?

A3: A robust method to distinguish on-target from off-target effects is to use a genetic approach. For example, you can use CRISPR/Cas9 to knock out the intended target of this compound in your cell line. If the addition of this compound still produces the same phenotype in the knockout cells, it is highly likely that the effect is off-target.

Q4: Are there stereoisomers of this compound I should be aware of?

A4: Yes, this compound exists as enantiomers, (+)-farrerol and (-)-farrerol. Studies have shown stereoselective differences in their pharmacokinetic properties and binding to certain protein targets.[3] However, in some contexts, such as the growth inhibition of certain cancer cell lines, no significant difference in cytotoxicity was observed between the two isomers.[3] Researchers should consider which enantiomer they are using or if they are using a racemic mixture, as this could influence experimental outcomes.

Troubleshooting Guide

Issue 1: Unexpected Cell Viability or Cytotoxicity
  • Possible Cause: this compound is known to affect multiple signaling pathways that regulate cell survival and apoptosis, such as PI3K/Akt and NF-κB.[1] At higher concentrations, flavonoids can also exhibit pro-oxidant effects, leading to cytotoxicity.[2] The observed effect might be an off-target consequence of these broad activities.

  • Mitigation Strategy:

    • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration range for your desired effect.

    • Control Experiments: Include appropriate controls, such as a structurally related but inactive compound, to assess non-specific effects.

    • Target Knockout/Knockdown: Use a cell line where the intended target of this compound has been knocked out or knocked down to confirm that the observed cytotoxicity is on-target.

Issue 2: Inconsistent Results Across Different Cell Lines
  • Possible Cause: The cellular context, including the expression levels of this compound's targets and off-targets, can vary significantly between different cell lines. This can lead to different phenotypic outcomes.

  • Mitigation Strategy:

    • Target Expression Analysis: Before starting your experiment, characterize the expression levels of the intended target and key related pathway proteins (e.g., PI3K, Akt, NF-κB, Nrf2) in your chosen cell lines via Western blot or qPCR.

    • Use of Multiple Cell Lines: If possible, validate your findings in multiple cell lines to ensure the observed effect is not cell-line specific.

Issue 3: this compound appears to affect multiple signaling pathways simultaneously.
  • Possible Cause: this compound is known to be polypharmacological, meaning it interacts with multiple targets and pathways.[4] This is a common characteristic of many natural product-derived compounds.

  • Mitigation Strategy:

    • Pathway-Specific Inhibitors: Use well-characterized inhibitors for specific pathways to dissect the contribution of each pathway to the observed phenotype. For example, use a known PI3K inhibitor alongside this compound to see if the effect is additive or occluded.

    • Phospho-protein arrays/Western Blots: Profile the activation state of multiple signaling pathways upon this compound treatment to map its effects more broadly.

Quantitative Data Summary

Table 1: Reported In Vitro Effects of this compound on Cell Lines

Cell LineAssayEffectConcentration RangeReference
HCT116CCK-8Inhibition of proliferationIC50: 72.11 µmol/L (24h)[5]
HT-29CCK-8Growth inhibition1 µM - 500 µM[3]
SKOV3MTTDecreased cell viability40 µM - 160 µM[6]
EA.hy926MTTDecreased cell viability40 µM - 160 µM[6]
HCA2-hTERTFACSPromotes Homologous Recombination0.1 µM - 10 µM[7]

Table 2: Reported In Vivo Effects of this compound in Animal Models

Animal ModelConditionThis compound DoseEffectReference
MiceUnilateral Ureteral Obstruction20 mg/kg (i.p.)Attenuated renal dysfunction and fibrosis[8]
RatsLipopolysaccharide-induced Parkinson'sNot specifiedAlleviated microglial activation and neuronal death[9]
MiceOVA-induced Allergic Asthma20 and 40 mg/kg (i.p.)Regulated inflammatory phenotype[10]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., SKOV3, EA.hy926) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 40, 80, 160 µM) for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Farrerol_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_survival Cell Survival & Proliferation cluster_antioxidant Antioxidant Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates NFkB NF-κB IKK->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammatory_Cytokines Induces Transcription Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->PI3K Inhibits This compound->Keap1 Inhibits

Caption: Key signaling pathways modulated by this compound.

Off_Target_Identification_Workflow start Start: Observe unexpected phenotype phenotypic_screen 1. Comprehensive Phenotypic Screen (e.g., high-content imaging) start->phenotypic_screen target_knockout 2. Genetic Validation (CRISPR knockout of intended target) phenotypic_screen->target_knockout phenotype_persists Phenotype Persists? target_knockout->phenotype_persists on_target Conclusion: Phenotype is likely on-target phenotype_persists->on_target No off_target_investigation 3. Off-Target Identification phenotype_persists->off_target_investigation Yes proteomics Affinity Chromatography- Mass Spectrometry off_target_investigation->proteomics kinome_scan Kinome Profiling off_target_investigation->kinome_scan computational In Silico Prediction off_target_investigation->computational validate_off_target 4. Validate Off-Target (e.g., knockout of off-target) proteomics->validate_off_target kinome_scan->validate_off_target computational->validate_off_target end End: Characterize off-target effect validate_off_target->end

Caption: Workflow for identifying off-target effects.

Mitigating_Off_Target_Effects cluster_experimental_design Experimental Design cluster_validation Validation cluster_characterization Characterization dose_response Use Lowest Effective Concentration positive_negative_controls Include Appropriate Positive & Negative Controls structurally_related_inactive Use Structurally Related Inactive Compound multiple_cell_lines Use Multiple Cell Lines genetic_validation Genetic Validation (e.g., Target Knockout) rescue_experiments Rescue Experiments pathway_analysis Broad Pathway Analysis off_target_id Off-Target ID (e.g., Proteomics) mitigation Mitigating Off-Target Effects mitigation->dose_response mitigation->positive_negative_controls mitigation->structurally_related_inactive mitigation->multiple_cell_lines mitigation->genetic_validation mitigation->rescue_experiments mitigation->pathway_analysis mitigation->off_target_id

Caption: Strategies for mitigating off-target effects.

References

Technical Support Center: Optimizing Flow Cytometry for Farrerol-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing flow cytometry parameters when analyzing cells treated with Farrerol.

Frequently Asked Questions (FAQs)

Q1: What are the known effects of this compound on cells that can be measured by flow cytometry?

A1: this compound, a flavanone, has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[1][2] Therefore, the most relevant flow cytometry assays are apoptosis analysis (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., Propidium Iodide staining).[1][2] this compound has also been noted to elevate reactive oxygen species (ROS) levels, which can be measured using specific fluorescent probes.[1]

Q2: I am observing unexpected fluorescence in my this compound-treated control cells, even before adding my fluorescent antibodies/dyes. What could be the cause?

A2: This is likely due to the natural autofluorescence of this compound.[3] Like many flavonoid compounds, this compound can emit light, typically in the green spectrum, when excited by a laser.[3][4] It is crucial to run a control of cells treated with this compound alone (without any fluorescent stains) to determine the baseline autofluorescence in your specific experimental setup.[3][5]

Q3: How can I minimize the impact of this compound's autofluorescence on my results?

A3: To mitigate autofluorescence, consider the following strategies:

  • Fluorophore Selection: Use fluorophores that emit in the red or far-red spectrum (e.g., APC, PE-Cy7), as flavonoid autofluorescence is generally weaker in this range.[6]

  • Compensation: Run an unstained, this compound-treated sample to properly set the background fluorescence and compensation settings on the flow cytometer.[5]

  • Spectral Flow Cytometry: If available, a spectral flow cytometer can be used to define the unique emission signature of the this compound-induced autofluorescence and computationally subtract it from the overall signal.[4]

Q4: What concentrations of this compound should I use for my experiments?

A4: The optimal concentration is cell-type dependent and should be determined by a dose-response experiment. However, published studies have used concentrations ranging from 40 µM to 160 µM for treating SKOV3 ovarian cancer cells for 24 to 48 hours.[2] It is recommended to perform a viability assay (e.g., MTT or trypan blue exclusion) first to determine the IC50 of this compound for your specific cell line.

Troubleshooting Guides

Issue 1: Weak or No Signal in Apoptosis/Cell Cycle Assay
Potential Cause Recommended Solution
Insufficient this compound Treatment Optimize the concentration and incubation time of this compound. The effect may be time- and dose-dependent. Ensure the compound has been properly dissolved and is stable in your culture medium.[7]
Low Target Protein Expression If staining for an intracellular protein, ensure your cell stimulation and permeabilization methods are optimal.[8] For cell cycle, ensure cells are actively proliferating before treatment.
Incorrect Antibody/Dye Concentration Titrate your antibodies (e.g., Annexin V) and dyes (e.g., Propidium Iodide) to find the optimal staining concentration for your specific cell type and instrument settings.[5]
Poor Fixation/Permeabilization (for Cell Cycle) For cell cycle analysis, 70% cold ethanol (B145695) fixation is standard. Ensure fixation is done properly on ice for at least 2 hours to prevent cell clumping and ensure proper DNA staining.[9]
Issue 2: High Background or Non-Specific Staining
Potential Cause Recommended Solution
This compound Autofluorescence Run an unstained, this compound-treated control to set your gates correctly.[3] If autofluorescence is high, switch to brighter fluorochromes or those in the far-red spectrum.[8]
Dead Cells Dead cells can non-specifically bind antibodies.[8] For apoptosis assays, the Annexin V/PI protocol naturally distinguishes dead cells. For other assays, include a viability dye (like 7-AAD or a fixable viability stain) to exclude dead cells from your analysis.[7]
Excess Antibody/Dye Reduce the concentration of your staining reagents and ensure adequate washing steps after incubation to remove any unbound antibody or dye.[10]
Fc Receptor Binding For antibody staining, non-specific binding can occur via Fc receptors. Block these receptors with an Fc blocking reagent or by including serum (from the same species as your secondary antibody) in your staining buffer.[7]

Data Presentation

Table 1: Effect of this compound on SKOV3 Cell Cycle Distribution after 24-Hour Treatment

This compound Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
0 (Control)59.6%Not Specified17.9%[2]
4051.7%Not Specified17.7%[2]
8044.6%Not Specified23.8%[2]
16021.5%Not Specified39.9%[2]

Data extracted from a study on SKOV3 ovarian cancer cells.[2]

Experimental Protocols

Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • This compound

  • Annexin V-FITC/APC Apoptosis Detection Kit (contains Annexin V, PI, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Plate cells at a desired density and treat with various concentrations of this compound (e.g., 0, 40, 80, 160 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-only control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsinization. Centrifuge the collected cell suspension at 300 x g for 5 minutes.[11]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) on a flow cytometer.

Controls:

  • Unstained, untreated cells.

  • Unstained, this compound-treated cells (to check for autofluorescence).

  • Cells stained with Annexin V only (no PI).

  • Cells stained with PI only (no Annexin V).

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol is used to analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis protocol.

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells.[12]

  • Incubation: Incubate the cells for at least 2 hours (or overnight) at -20°C for fixation.[12]

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[9]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[13]

  • Analysis: Analyze the samples on a flow cytometer using a low flow rate for better resolution.[9]

Visualizations

G cluster_workflow Apoptosis Assay Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with Cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V & Propidium Iodide D->E F 6. Incubate 15 min (Room Temp, Dark) E->F G 7. Analyze via Flow Cytometry F->G

Caption: Experimental workflow for this compound-induced apoptosis analysis.

G cluster_workflow Cell Cycle Assay Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Harvest Cells A->B C 3. Fix with Cold 70% Ethanol (≥2h at -20°C) B->C D 4. Wash with PBS C->D E 5. Stain with PI/RNase A Solution D->E F 6. Incubate 30 min (Room Temp, Dark) E->F G 7. Analyze via Flow Cytometry F->G G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Cleaved Caspase-9 (Initiator) Mito->Casp9 Casp3 Cleaved Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Refining Western Blot Protocols for Farrerol-Induced Protein Changes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating Farrerol-induced protein changes using Western blot analysis. This resource provides troubleshooting guidance and detailed protocols to help you obtain clear, reliable, and quantifiable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during Western blot analysis of this compound-treated samples.

Problem: Weak or No Signal for Target Protein

Possible Cause Recommended Solution
Insufficient Protein Load Ensure you are loading an adequate amount of total protein (typically 20-40 µg of cell lysate) per lane.[1][2] If the target protein is known to have low expression, consider increasing the protein load or enriching the sample for the protein of interest through immunoprecipitation.[3]
Suboptimal Primary Antibody Concentration The concentration of your primary antibody is critical. If it's too low, the signal will be weak. Perform an antibody titration by testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000) to determine the optimal concentration for your specific protein and experimental conditions.[4][5][6][7][8] A dot blot can be a quick method to optimize antibody concentration without running a full Western blot.[4][5]
Inefficient Protein Transfer Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[9][10][11] If the transfer is inefficient, optimize the transfer time and voltage. For smaller proteins, consider using a membrane with a smaller pore size (0.22 µm) to prevent them from passing through.[2] For larger proteins, you may need to increase the transfer time.
Inactive Antibody Ensure proper storage of primary and secondary antibodies as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. To check antibody activity, you can perform a dot blot with a positive control.[1]
This compound-induced Protein Degradation While this compound is often studied for its protective effects, consider the possibility that it may induce the degradation of your specific protein of interest. Perform a time-course and dose-response experiment to observe the protein levels at different time points and this compound concentrations.
Over-Washing Excessive washing can elute the antibody from the target protein. Adhere to the recommended number and duration of wash steps.[12][13]

Problem: High Background on the Blot

Possible Cause Recommended Solution
Inadequate Blocking Blocking prevents non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (at least 1 hour at room temperature or overnight at 4°C).[1][9][12][14]
Primary or Secondary Antibody Concentration Too High Excess antibody can bind non-specifically to the membrane, causing high background. Optimize the antibody concentrations through titration.[1][9][15][16]
Insufficient Washing Inadequate washing fails to remove unbound antibodies. Increase the number and/or duration of your wash steps.[1][9][12] Using a detergent like Tween-20 in your wash buffer is crucial.[1][9]
Membrane Dried Out Allowing the membrane to dry out at any stage can lead to high background. Ensure the membrane remains submerged in buffer throughout the procedure.[1][16]
Contaminated Buffers Use freshly prepared, filtered buffers to avoid particulate matter that can cause a speckled background.[1]

Problem: Non-Specific Bands

Possible Cause Recommended Solution
Antibody Cross-Reactivity The primary antibody may be recognizing other proteins with similar epitopes. Ensure you are using a highly specific, validated antibody. Consider performing a BLAST search to check for potential cross-reactivity of the immunogen sequence.
Protein Overload Loading too much protein can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.[1][9]
Sample Degradation Degraded protein samples can result in multiple lower molecular weight bands. Always use fresh samples and add protease and phosphatase inhibitors to your lysis buffer.[3][17] Keep samples on ice during preparation.[8]
High Antibody Concentration Similar to high background, excessive antibody concentration can lead to the detection of non-specific bands. Optimize antibody dilutions.[15]

Quantitative Data Presentation

When publishing your findings on this compound-induced protein changes, it is crucial to present quantitative data clearly. Below is a template table for summarizing your densitometry results.

Table 1: Effect of this compound on Protein Expression Levels

Treatment GroupTarget Protein (Normalized Intensity)p-Target Protein (Normalized Intensity)Loading Control (e.g., β-actin) (Raw Intensity)
Control (Vehicle) Insert Mean ± SDInsert Mean ± SDInsert Mean ± SD
This compound (X µM) Insert Mean ± SDInsert Mean ± SDInsert Mean ± SD
This compound (Y µM) Insert Mean ± SDInsert Mean ± SDInsert Mean ± SD

Note: Data should be presented as the mean ± standard deviation from at least three independent experiments. Statistical significance should be indicated (e.g., with asterisks).

Detailed Experimental Protocol: Western Blot for this compound-Induced Protein Changes

This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each new antibody and experimental setup.

1. Cell Culture and this compound Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with varying concentrations of this compound or a vehicle control for the desired duration.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[18]

4. Sample Preparation:

  • Mix the protein lysate with Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5-10 minutes.

5. SDS-PAGE:

  • Load equal amounts of protein (e.g., 30 µg) into the wells of a polyacrylamide gel.[7]

  • Include a pre-stained molecular weight marker in one lane.

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

6. Protein Transfer:

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, briefly wash the membrane with deionized water and visualize the protein bands with Ponceau S stain to confirm successful transfer.[11]

  • Destain with TBST.

7. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]

8. Primary Antibody Incubation:

  • Dilute the primary antibody in the blocking buffer at its optimal concentration.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

9. Washing:

  • Wash the membrane three times for 5-10 minutes each with TBST.[12]

10. Secondary Antibody Incubation:

  • Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

11. Washing:

  • Repeat the washing step as described in step 9.

12. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Incubate the membrane with the ECL substrate for the recommended time.
  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

13. Data Analysis:

  • Quantify the band intensities using image analysis software such as ImageJ.[19][20][21]
  • Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflow

Signaling Pathways Potentially Modulated by this compound

This compound has been shown to influence several key signaling pathways.[22][23][24] Understanding these pathways is crucial for interpreting changes in protein expression.

Farrerol_Signaling_Pathways This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 This compound->Nrf2 activates IKK IKK This compound->IKK inhibits PI3K PI3K This compound->PI3K modulates ERK ERK1/2 This compound->ERK inhibits p38 p38 MAPK This compound->p38 inhibits JNK JNK This compound->JNK modulates VEGFA VEGFA This compound->VEGFA inhibits VEGFR2 VEGFR2 This compound->VEGFR2 inhibits Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MAPK_upstream Upstream Signals MAPK_upstream->ERK MAPK_upstream->p38 MAPK_upstream->JNK AP1 AP-1 ERK->AP1 Various_Cellular_Responses Various Cellular Responses p38->Various_Cellular_Responses JNK->AP1 AP1->Various_Cellular_Responses VEGFA->VEGFR2 Proliferation_Migration Proliferation & Migration VEGFR2->Proliferation_Migration

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key stages of the Western blot protocol.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_treatment 1. Cell Treatment with this compound cell_lysis 2. Cell Lysis cell_treatment->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sample_boil 4. Sample Boiling protein_quant->sample_boil sds_page 5. SDS-PAGE sample_boil->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Detection (ECL) secondary_ab->detection quantification 11. Quantification & Normalization detection->quantification

Caption: Step-by-step workflow for Western blot analysis.

References

How to control for potential Farrerol autofluorescence in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential autofluorescence from Farrerol in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause autofluorescence?

This compound is a natural flavanone (B1672756) found in species of Rhododendron.[1][2] Like many flavonoids, it possesses a polyphenolic structure with conjugated ring systems, which can absorb light and re-emit it as fluorescence.[1] This intrinsic fluorescence, known as autofluorescence, can potentially interfere with the detection of specific fluorescent signals in microscopy experiments.

Q2: How can I determine if this compound is causing autofluorescence in my samples?

To ascertain if this compound is the source of unwanted background fluorescence, it is crucial to include proper controls in your experimental setup. The most important control is a sample treated with this compound but without any fluorescent labels (e.g., fluorescently tagged antibodies or dyes). If you observe fluorescence in this sample under the same imaging conditions as your fully labeled samples, it is likely that this compound is contributing to autofluorescence.

Q3: What are the general strategies to minimize autofluorescence in microscopy?

Several strategies can be employed to reduce or eliminate autofluorescence. These can be broadly categorized as:

  • Sample Preparation and Handling: Optimizing fixation methods and perfusing tissues to remove red blood cells can help.[3][4][5]

  • Photobleaching: Intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before imaging your target fluorophore.[6][7][8][9][10]

  • Chemical Quenching: Using chemical reagents to diminish autofluorescence.[3][6]

  • Spectral Separation: Choosing fluorophores with excitation and emission spectra that are well separated from the autofluorescence spectrum.[3][4][7][11]

  • Advanced Imaging and Analysis: Employing techniques like spectral imaging with linear unmixing or fluorescence lifetime imaging (FLIM) to computationally separate the desired signal from the autofluorescence.[7][11][12][13][14][15][16]

Troubleshooting Guides

Issue 1: High background fluorescence observed in this compound-treated samples.

Possible Cause: Autofluorescence from this compound or endogenous cellular/tissue components.

Solutions:

  • Characterize the Autofluorescence Spectrum:

    • Prepare a control sample containing only your cells/tissue and this compound (no fluorescent labels).

    • Using a confocal microscope with a spectral detector, perform a lambda scan (also known as a spectral scan or emission fingerprinting). This will measure the emission intensity at a range of wavelengths for a given excitation wavelength.

    • Repeat this for several excitation wavelengths to build a profile of the autofluorescence spectrum.

  • Implement Photobleaching:

    • Before adding your specific fluorescent probes, expose your this compound-treated sample to high-intensity light.[7][8] This can often be done using the microscope's own laser at high power or a dedicated light source.[8]

    • Monitor the decrease in autofluorescence over time to determine the optimal bleaching duration. Be aware that excessive photobleaching can potentially damage the sample.

  • Use a Chemical Quenching Agent:

    • Treat your samples with a quenching agent like Sudan Black B.[3][6] This can be effective at reducing lipophilic autofluorescence. However, it's important to test for compatibility with your specific fluorescent probes, as some quenchers can also reduce their signal.

Issue 2: My fluorescent signal is weak and difficult to distinguish from the background.

Possible Cause: The emission spectrum of your fluorophore overlaps with the autofluorescence spectrum of this compound.

Solutions:

  • Choose a Brighter Fluorophore with a Shifted Spectrum:

    • Select a fluorophore that emits in a spectral region where the autofluorescence is minimal. Often, moving to far-red or near-infrared fluorophores can help, as autofluorescence is typically stronger in the blue and green regions of the spectrum.[3][11]

    • Opt for modern, bright, and photostable dyes like Alexa Fluor, DyLight, or ATTO dyes, which can provide a stronger signal-to-noise ratio.[7]

  • Employ Spectral Imaging and Linear Unmixing:

    • This technique acquires images across a range of emission wavelengths, creating a "lambda stack".[15]

    • By providing the microscope software with the emission spectrum of the autofluorescence (from your control sample) and the spectrum of your fluorophore, an algorithm can computationally separate the two signals on a pixel-by-pixel basis.[12][14][15][16]

  • Consider Fluorescence Lifetime Imaging (FLIM):

    • FLIM measures the time a fluorophore spends in the excited state before emitting a photon.[7] This lifetime is often different for your fluorophore compared to the molecules causing autofluorescence.

    • FLIM can therefore distinguish between your signal and the background even if their emission spectra overlap significantly.[7]

Data Presentation

To effectively troubleshoot, systematically record the fluorescence properties of your samples.

Table 1: Characterization of this compound Autofluorescence

Excitation Wavelength (nm) Emission Peak(s) (nm) Relative Brightness (Arbitrary Units) Notes
405
488
561

| 640 | | | |

Table 2: Comparison of Signal-to-Noise Ratio with Different Mitigation Strategies

Strategy Fluorophore Used Signal Intensity Background Intensity Signal-to-Noise Ratio
None
Photobleaching
Chemical Quenching

| Spectral Unmixing | | | | |

Experimental Protocols

Protocol 1: Spectral Characterization of this compound Autofluorescence
  • Sample Preparation: Prepare a slide with your cells or tissue of interest. Treat the sample with this compound at the concentration and duration used in your experiments. Do not add any fluorescent labels. Include a vehicle-only control.

  • Microscope Setup: Use a confocal microscope equipped with a spectral detector.

  • Image Acquisition: a. Excite the sample with a laser line (e.g., 405 nm). b. Set the spectral detector to acquire a lambda stack, typically covering a range from the excitation wavelength to the far-red (e.g., 420-750 nm) with a defined step size (e.g., 5 or 10 nm). c. Acquire an image. d. Repeat for other available laser lines (e.g., 488 nm, 561 nm).

  • Data Analysis: a. In the microscope software, draw a region of interest (ROI) over a representative area of the sample. b. Generate a spectral plot for this ROI, showing emission intensity versus wavelength. The peak of this curve is the emission maximum for that excitation wavelength.

Protocol 2: Photobleaching for Autofluorescence Reduction
  • Sample Preparation: Prepare your this compound-treated samples as usual, but before the final incubation with your fluorescent probe(s).

  • Photobleaching Procedure: a. Place the sample on the microscope. b. Select the excitation wavelength that causes the most significant autofluorescence. c. Expose the sample to high-intensity light from the microscope's laser or a broad-spectrum lamp for a defined period (e.g., 1-5 minutes).[6][8] The exact duration will need to be optimized. d. Alternatively, use a dedicated photobleaching apparatus with a broad-spectrum LED array.[8]

  • Staining: Proceed with your standard fluorescent labeling protocol.

  • Imaging: Image the sample using normal (lower) laser power to minimize photobleaching of your target fluorophore.

Protocol 3: Spectral Unmixing Workflow
  • Acquire Reference Spectra: a. Autofluorescence Reference: On a this compound-treated, unlabeled sample, acquire a lambda stack as described in Protocol 1. This will serve as the "fingerprint" for the autofluorescence. b. Fluorophore Reference(s): For each fluorophore in your experiment, prepare a singly-labeled sample and acquire a lambda stack to get its individual emission spectrum.

  • Acquire Experimental Image: On your fully stained experimental sample (containing this compound and all fluorophores), acquire a lambda stack using the same settings as for the reference spectra.

  • Perform Linear Unmixing: a. Open the linear unmixing function in your microscope's software. b. Load the acquired lambda stack from your experimental sample. c. Assign the previously acquired reference spectra (autofluorescence and each fluorophore) to the unmixing algorithm. d. The software will then generate a set of images where the signal from each component is separated into its own channel.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_controls Control Experiments cluster_exp Main Experiment cluster_imaging Imaging and Analysis A Prepare Cells/Tissue B Treat with this compound A->B C Create Unlabeled Control (this compound only) B->C D Create Singly-Labeled Controls (for each fluorophore) B->D E Apply Fluorescent Labels B->E F Acquire Lambda Stack on all samples C->F D->F E->F G Perform Linear Unmixing using control spectra F->G H Analyze Separated Images G->H

Caption: Workflow for spectral unmixing to control for this compound autofluorescence.

Troubleshooting_Flowchart Start High Background Fluorescence in this compound-Treated Sample? Char Characterize Autofluorescence Spectrum (Lambda Scan) Start->Char Overlap Significant Spectral Overlap with Fluorophore? Char->Overlap NoOverlap Optimize Imaging Settings (e.g., gain, offset) Overlap->NoOverlap No Shift Shift to Far-Red Fluorophore Overlap->Shift Yes Photobleach Attempt Photobleaching of Autofluorescence NoOverlap->Photobleach Quench Try Chemical Quenching (e.g., Sudan Black B) Photobleach->Quench Unmix Use Spectral Unmixing or FLIM Quench->Unmix Shift->Unmix End Problem Solved Unmix->End

Caption: Decision-making flowchart for troubleshooting this compound autofluorescence.

References

Improving the efficiency of Farrerol in gene targeting protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of Farrerol (B190892) in gene targeting protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing this compound to enhance homology-directed repair (HDR) in gene editing experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve gene targeting efficiency?

A1: this compound is a small molecule that has been identified as a potentiator of CRISPR/Cas9-mediated genome editing.[1][2][3][4] It functions by promoting the homology-directed repair (HDR) pathway, which is the precise mechanism for gene editing, without affecting the error-prone non-homologous end joining (NHEJ) pathway.[1][2][3][4] This leads to a higher efficiency of precise targeted integration, such as knock-ins.[1][3]

Q2: What is the underlying mechanism of action of this compound?

A2: this compound's mechanism of action involves stimulating the recruitment of the RAD51 protein to the site of DNA double-strand breaks (DSBs).[1][2][3][4] More specifically, this compound directly targets and activates the deubiquitinase UCHL3.[5][6] This activation leads to the deubiquitination of RAD51, which enhances its recruitment to DSBs and thereby improves the efficiency of HR repair.[5][6]

Q3: Is this compound toxic to cells?

A3: Studies have shown that this compound exhibits no detectable adverse effects on cell growth, embryo development, or genomic stability in human somatic cells, mouse embryonic stem cells (ESCs), and mouse embryos at effective concentrations.[1][2][3] This makes it a safer alternative to other small molecules used for similar purposes, such as SCR7 and RS-1, which have shown some level of toxicity or position-dependent effects.[1]

Q4: In which cell types has this compound been shown to be effective?

A4: this compound has been demonstrated to effectively promote precise targeted integration in a variety of cell types, including human embryonic kidney (HEK) 293FT cells, human fibroblasts, mouse embryonic stem cells (ESCs), and in mouse embryos.[1][2][3][4]

Q5: What is the optimal concentration of this compound to use?

A5: The optimal concentration of this compound can vary depending on the cell type and specific experimental conditions. However, studies have shown significant enhancement of knock-in efficiency at concentrations around 5 µM in HEK 293FT and mouse ESCs.[1] For mouse embryos, concentrations of 0.05 µM to 0.1 mM have been used successfully.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guides

Problem 1: Low or no increase in HDR efficiency after this compound treatment.
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your specific cell line.
Incorrect Timing of this compound Treatment The timing of this compound addition is crucial. For plasmid transfections, pretreating cells for 24 hours before transfection and maintaining this compound in the culture medium for at least 48-72 hours post-transfection is a good starting point.[1] For other delivery methods, optimization of the treatment window might be necessary.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density or poor viability can negatively impact transfection and gene editing efficiency.
Inefficient CRISPR/Cas9 Activity Verify the efficiency of your gRNA and Cas9. Use a validated gRNA and ensure efficient delivery of the CRISPR components. A low cutting efficiency will result in a low HDR rate, which this compound cannot overcome.
Issues with the Donor Template The design and quality of the donor template are critical for HDR. Ensure the homology arms are of sufficient length (typically 800 bp or more) and that the donor template is of high purity.[1]
Cell Cycle State HDR is most active during the S and G2 phases of the cell cycle. Consider synchronizing your cells in these phases to maximize HDR efficiency.
Problem 2: Observed cytotoxicity or reduced cell viability.
Possible Cause Troubleshooting Step
This compound Concentration Too High Although generally non-toxic at effective concentrations, very high concentrations of any compound can be detrimental. Reduce the this compound concentration and perform a toxicity assay (e.g., MTT assay) to determine the non-toxic range for your cells.
Solvent Toxicity This compound is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is not exceeding a non-toxic level (usually <0.1%). Run a solvent-only control to check for toxicity.
Combined Toxicity with Transfection Reagents Some transfection reagents can be cytotoxic. If you observe increased cell death after co-treatment with this compound and a transfection reagent, try reducing the concentration of the transfection reagent or switching to a less toxic delivery method (e.g., electroporation).
Contamination Rule out any potential microbial contamination in your cell culture, which can cause cell death.

Quantitative Data Summary

The following tables summarize the reported efficiency of this compound in various experimental settings.

Table 1: Effect of this compound on Knock-in Efficiency in Mouse ESCs

LocusThis compound Concentration (µM)Fold Increase in Knock-in Efficiency
Actb5~2.5
Rosa2652.9

Data summarized from Zhang et al., 2020.[1]

Table 2: Effect of this compound on Knock-in Efficiency in HEK 293FT Cells

LocusThis compound Concentration (µM)Fold Increase in Knock-in Efficiency
AAVS15~2.0

Data summarized from Zhang et al., 2020.[1]

Detailed Experimental Protocols

Protocol 1: this compound-enhanced CRISPR/Cas9-mediated Gene Knock-in in HEK293T Cells

This protocol provides a step-by-step guide for inserting a gene of interest into the AAVS1 safe harbor locus in HEK293T cells using this compound to enhance HDR efficiency.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pX459 (or other Cas9 and gRNA expression plasmid) targeting AAVS1

  • Donor plasmid containing the gene of interest flanked by homology arms for AAVS1

  • This compound (dissolved in DMSO)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin

  • Phosphate-buffered saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • This compound Pre-treatment: 24 hours before transfection, add this compound to the cell culture medium to a final concentration of 5 µM. Also, include a vehicle control (DMSO) well.

  • Transfection:

    • On the day of transfection, replace the medium with fresh medium containing 5 µM this compound.

    • Prepare the transfection complexes according to the manufacturer's protocol. A typical transfection mix per well includes:

      • 500 ng of Cas9-gRNA plasmid

      • 500 ng of donor plasmid

    • Add the transfection complexes to the cells.

  • Post-transfection Culture:

    • Incubate the cells for 48-72 hours. Maintain the this compound concentration in the medium.

  • Selection:

    • 48 hours post-transfection, begin selection by adding Puromycin to the medium at a pre-determined optimal concentration (e.g., 1-2 µg/mL).

    • Continue the selection for 7-10 days, replacing the medium with fresh medium containing Puromycin and this compound every 2-3 days.

  • Analysis of Knock-in Efficiency:

    • After selection, surviving colonies can be counted and picked for expansion.

    • Genomic DNA can be extracted from the expanded clones for PCR genotyping and Sanger sequencing to confirm the correct integration of the gene of interest.

Visualizations

Signaling Pathway of this compound in Enhancing HDR

Farrerol_Pathway This compound This compound UCHL3 UCHL3 (deubiquitinase) This compound->UCHL3 activates RAD51_ub Ubiquitinated RAD51 UCHL3->RAD51_ub deubiquitinates RAD51 RAD51 RAD51_ub->RAD51 DSB DNA Double-Strand Break (DSB) RAD51->DSB recruited to HDR Homology-Directed Repair (HDR) DSB->HDR

Caption: this compound enhances HDR by activating UCHL3, leading to RAD51 deubiquitination and recruitment to DSBs.

Experimental Workflow for this compound-Enhanced Gene Targeting

Farrerol_Workflow cluster_prep Preparation cluster_transfection Gene Editing cluster_analysis Analysis cell_seeding 1. Seed Cells farrerol_pretreat 2. This compound Pre-treatment (24h) cell_seeding->farrerol_pretreat transfection 3. Co-transfect Cas9/gRNA and Donor Plasmid farrerol_pretreat->transfection culture 4. Culture with this compound (48-72h) transfection->culture selection 5. Antibiotic Selection culture->selection colony_picking 6. Pick and Expand Clones selection->colony_picking genotyping 7. Genotyping (PCR, Sequencing) colony_picking->genotyping

Caption: Workflow for gene targeting using this compound to enhance HDR efficiency.

References

Validation & Comparative

Farrerol's Inhibition of the VEGF Signaling Pathway in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Farrerol's performance in inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway against established multi-kinase inhibitors, Sorafenib (B1663141) and Sunitinib (B231). The data presented is compiled from various in vitro and in vivo studies to offer an objective overview for cancer research and drug development.

Executive Summary

This compound, a natural flavanone, demonstrates potential as an inhibitor of the VEGF signaling pathway, a critical mediator of tumor angiogenesis. In vitro studies indicate its ability to suppress key components of this pathway, leading to reduced cancer cell proliferation and migration. This guide provides available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows to facilitate a comparative analysis of this compound with the FDA-approved VEGF inhibitors, Sorafenib and Sunitinib. While direct head-to-head comparative studies are limited, this guide synthesizes existing data to provide a valuable resource for researchers.

Comparative Performance Data

The following tables summarize the available quantitative data on the efficacy of this compound, Sorafenib, and Sunitinib in inhibiting cancer cell proliferation and key markers of angiogenesis.

Table 1: In Vitro Efficacy - IC50 Values

CompoundCell LineIC50 (µM)Incubation TimeCitation
This compound HCT116 (Colorectal)72.1124h[1]
Sorafenib HCT116 (Colorectal)~5 - 1824h[2]
HCT116 (Colorectal)0.1 - 0.5Not Specified[3]
HepG2 (Liver)~13 - 2024h[2]
HepG2 (Liver)5.548h (loaded on MOF)[4]
Sunitinib HCT116 (Colorectal)6.1Not Specified[5]
HCT116 (Colorectal)31.18Not Specified[6]
RKO (Colorectal)5.61Not Specified[6]

Table 2: In Vivo Efficacy - Tumor Growth Inhibition

CompoundCancer ModelDosage% Tumor Growth InhibitionCitation
This compound Data Not Available---
Sorafenib HCT116 XenograftNot SpecifiedSignificant[7]
Sunitinib HCT116 Xenograft30 mg/kg/daySignificant[6]

Table 3: In Vivo Efficacy - Microvessel Density (MVD) Reduction

CompoundCancer ModelDosage% MVD ReductionCitation
This compound Data Not Available---
Sorafenib Not SpecifiedNot SpecifiedNot Specified-
Sunitinib HCT116 Xenograft60 mg/kgSignificant[8]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->VEGF Inhibits This compound->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Sorafenib->Raf Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits

Caption: this compound inhibits the VEGF signaling pathway by targeting both VEGF and its receptor, VEGFR2.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_exvivo Ex Vivo Validation A1 Cancer Cell Culture (e.g., HCT116) A2 This compound Treatment (Varying Concentrations) A1->A2 A3 Western Blot (VEGFA, VEGFR2, p-VEGFR2) A2->A3 Protein Expression A4 Tube Formation Assay (HUVECs) A2->A4 Angiogenesis B1 Colorectal Cancer Xenograft Model B2 This compound Administration B1->B2 B3 Tumor Growth Measurement B2->B3 Efficacy B4 Immunohistochemistry (CD31 for MVD) B3->B4 Mechanism C1 Chick Chorioallantoic Membrane (CAM) Assay C2 This compound Application C1->C2 C3 Quantification of Blood Vessel Formation C2->C3 Anti-angiogenic effect

Caption: Experimental workflow for validating this compound's anti-angiogenic effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, adapted for the validation of this compound's effects on the VEGF signaling pathway.

Western Blot Analysis

This protocol is for determining the protein expression levels of VEGFA, VEGFR2, and phosphorylated VEGFR2 (p-VEGFR2) in cancer cells treated with this compound.

1. Cell Culture and Treatment:

  • Culture HCT116 colorectal cancer cells in an appropriate medium until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 24 hours.

2. Protein Extraction:

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against VEGFA, VEGFR2, p-VEGFR2 (Tyr1175), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

1. Preparation of Conditioned Medium:

  • Culture HCT116 cells and treat with different concentrations of this compound for 24 hours.

  • Collect the culture supernatant, centrifuge to remove cell debris, and store as conditioned medium.

2. HUVEC Culture:

  • Culture HUVECs in a suitable endothelial cell growth medium.

3. Assay Procedure:

  • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Seed HUVECs (1-1.5 x 10^4 cells/well) onto the Matrigel-coated plate.

  • Replace the medium with the prepared conditioned medium containing different concentrations of this compound.

  • Incubate the plate at 37°C for 4-6 hours.

4. Analysis:

  • Observe the formation of tube-like structures under a microscope.

  • Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the anti-angiogenic effect of this compound on a developing vascular network.

1. Egg Incubation:

  • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

2. Windowing the Eggshell:

  • On embryonic day 3, create a small window in the eggshell to expose the CAM.

3. Application of this compound:

  • On embryonic day 8, place a sterile filter paper disc or a silicone ring onto the CAM.

  • Apply different concentrations of this compound onto the disc/ring. A vehicle control (e.g., PBS or DMSO) should be used.

4. Incubation and Observation:

  • Seal the window and return the eggs to the incubator for another 48-72 hours.

  • Observe and photograph the area under the disc/ring daily.

5. Quantification of Angiogenesis:

  • On the final day, excise the CAM under the disc/ring.

  • Quantify the number of blood vessel branch points or the total blood vessel length within a defined area using image analysis software to determine the extent of angiogenesis inhibition.

Conclusion

The available data suggests that this compound is a promising natural compound with inhibitory effects on the VEGF signaling pathway, a key driver of tumor angiogenesis. Its ability to reduce the proliferation of colorectal cancer cells and downregulate key proteins in the VEGF pathway warrants further investigation. However, to establish its full potential as a therapeutic agent, direct comparative studies with established inhibitors like Sorafenib and Sunitinib are crucial. In particular, in vivo studies evaluating this compound's impact on tumor growth and microvessel density in relevant cancer models are needed to provide a more complete picture of its anti-angiogenic efficacy. The experimental protocols provided in this guide offer a framework for conducting such validation studies. Researchers are encouraged to utilize these methodologies to generate robust and comparable data that will further elucidate the therapeutic potential of this compound in cancer treatment.

References

Unraveling the Stereoselectivity of Farrerol: A Comparative Guide to Enantiomeric Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the bioactivity of (+)-farrerol and (-)-farrerol, the two enantiomers of the bioactive flavanone (B1672756) farrerol (B190892). Drawing on recent experimental data, this document is intended for researchers, scientists, and professionals in drug development seeking to understand the stereoselective pharmacological properties of this promising natural compound.

This compound, a compound isolated from Folium Rhododendri daurici, has demonstrated a range of biological activities.[1] However, like many chiral molecules, its enantiomers exhibit distinct pharmacokinetic and pharmacodynamic profiles. Understanding these differences is crucial for the development of stereochemically pure and more effective therapeutic agents.

Quantitative Comparison of Bioactivity

The following tables summarize the key quantitative data comparing the bioactivity of (+)-farrerol and (-)-farrerol.

Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes

The inhibitory effects of this compound enantiomers on major drug-metabolizing CYP enzymes were evaluated. The half-maximal inhibitory concentration (IC₅₀) values reveal notable stereoselective differences.

CYP Isoform(+)-Farrerol IC₅₀ (µM)(-)-Farrerol IC₅₀ (µM)
CYP1A2-1.02
CYP2C91.971.57
CYP2C191.612.07
CYP3A4/5> 5020.9
Data sourced from a study on the stereoselectivity of this compound enantiomers.[1]
Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

Following oral administration in rats, the pharmacokinetic parameters of the two enantiomers displayed significant differences, indicating stereoselective absorption and/or metabolism.

Parameter(+)-Farrerol(-)-Farrerol
Cₘₐₓ (µg/g)103.8148.4
AUC₀₋₂₄ (µg/g*h)976.31200.9
Cₘₐₓ: Maximum concentration in liver tissue. AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours in liver tissue. Data reflects higher exposure to (-)-farrerol in the liver.[1]
Table 3: Binding Affinity to Antiproliferative Targets

Molecular docking studies were conducted to predict the binding affinity of this compound enantiomers to several protein targets associated with cell proliferation. The binding energy values suggest a stereopreference for certain targets.

Target Protein(+)-Farrerol Binding Energy (kcal/mol)(-)-Farrerol Binding Energy (kcal/mol)
UCHL3-6.8-7.5
STAT3β-7.2-7.1
PTP1B-7.9-7.8
GSK3β-7.4-8.1
Lower binding energy indicates a higher predicted binding affinity. (-)-Farrerol shows a stronger interaction with UCHL3 and GSK3β.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To determine the inhibitory potential of (+)-farrerol and (-)-farrerol on major human CYP isoforms.

  • Methodology:

    • Human liver microsomes were used as the enzyme source.

    • A cocktail of specific probe substrates for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9) was incubated with the microsomes.

    • Various concentrations of (+)-farrerol and (-)-farrerol were added to the incubation mixture.

    • The reaction was initiated by the addition of NADPH and incubated at 37°C.

    • The reaction was terminated, and the formation of the specific metabolite for each CYP isoform was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Stereoselective Pharmacokinetic Study in Rats
  • Objective: To evaluate the pharmacokinetic profiles of (+)-farrerol and (-)-farrerol after oral administration in rats.

  • Methodology:

    • Sprague-Dawley rats were administered a single oral dose of racemic this compound.

    • Blood, liver, and kidney samples were collected at predetermined time points.

    • The concentrations of (+)-farrerol and (-)-farrerol in the plasma and tissue homogenates were determined using a validated chiral LC-MS/MS method.

    • Pharmacokinetic parameters, including Cₘₐₓ and AUC, were calculated using non-compartmental analysis.[1]

Molecular Docking Simulation
  • Objective: To predict and compare the binding affinities of (+)-farrerol and (-)-farrerol to known antiproliferative protein targets.

  • Methodology:

    • The three-dimensional structures of the target proteins (UCHL3, STAT3β, PTP1B, and GSK3β) were obtained from the Protein Data Bank.

    • The 3D structures of (+)-farrerol and (-)-farrerol were generated and optimized.

    • Molecular docking was performed using appropriate software to predict the binding poses and calculate the binding energies of each enantiomer within the active site of the target proteins.[1]

CCK-8 Cell Viability Assay
  • Objective: To assess the cytotoxic effects of this compound enantiomers on cancer cell lines.

  • Methodology:

    • HT-29 human colon cancer cells were seeded in 96-well plates.

    • After cell attachment, the cells were treated with various concentrations of (+)-farrerol and (-)-farrerol for a specified duration.

    • Following treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated.

    • The absorbance at 450 nm was measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • The results indicated that both enantiomers exhibited similar growth inhibitory effects on HT-29 cells.[1]

Visualizing the Process: Diagrams

The following diagrams illustrate key experimental workflows and conceptual relationships.

Experimental_Workflow_Pharmacokinetics cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis oral_admin Oral Administration of Racemic this compound to Rats sample_collection Blood and Tissue Collection at Time Points oral_admin->sample_collection chiral_lcms Chiral LC-MS/MS Analysis sample_collection->chiral_lcms pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) chiral_lcms->pk_analysis

Caption: Workflow for Stereoselective Pharmacokinetic Study.

Signaling_Pathway_CYP_Inhibition Farrerol_Enantiomers (+)- or (-)-Farrerol Inhibition Inhibition Farrerol_Enantiomers->Inhibition CYP_Enzyme Cytochrome P450 Enzyme (e.g., CYP1A2, CYP2C9) Metabolite Metabolite CYP_Enzyme->Metabolite metabolizes to Drug_Substrate Drug Substrate Drug_Substrate->CYP_Enzyme binds to Inhibition->CYP_Enzyme

Caption: Conceptual Diagram of CYP Enzyme Inhibition.

Molecular_Docking_Workflow cluster_inputs Input Structures cluster_process Docking Simulation cluster_outputs Output Analysis protein_pdb Protein 3D Structure (from PDB) docking_software Molecular Docking Software protein_pdb->docking_software ligand_structure This compound Enantiomer 3D Structure ligand_structure->docking_software binding_pose Predicted Binding Pose docking_software->binding_pose binding_energy Binding Energy Calculation docking_software->binding_energy

Caption: Workflow for Molecular Docking Simulation.

References

Farrerol and Quercetin: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Flavonoids

Farrerol (B190892) and quercetin (B1663063), both members of the flavonoid family, are recognized for their significant antioxidant properties. This guide provides a detailed comparative analysis of their antioxidant capacities, drawing upon experimental data to elucidate their mechanisms of action and relative potencies. While both compounds exhibit robust antioxidant effects through the activation of the Nrf2 signaling pathway, direct comparative studies on their radical scavenging activities are limited. This analysis compiles available data to offer a comprehensive overview for research and drug development purposes.

Quantitative Comparison of Antioxidant Activity

The table below summarizes the available IC50 values for quercetin in the commonly used DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. At present, specific IC50 values for this compound in these standardized assays are not reported in the available scientific literature.

CompoundAssayIC50 (µM)Reference
QuercetinDPPH4.60 ± 0.3[1]
QuercetinABTS48.0 ± 4.4[1]
QuercetinDPPH~19.17 µg/mL (~63.4 µM)[2]
QuercetinABTS1.89 ± 0.33 µg/mL (~6.25 µM)[3]
This compoundDPPHNot Reported-
This compoundABTSNot Reported-

Note: The IC50 values for quercetin vary across different studies, which can be attributed to variations in experimental conditions. The provided values are for reference and highlight the potent radical scavenging activity of quercetin. The absence of reported IC50 values for this compound in these specific assays presents a gap in the direct comparative analysis of their radical scavenging efficacy.

Mechanisms of Antioxidant Action: The Nrf2 Signaling Pathway

Both this compound and quercetin exert significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px).[5][6] Similarly, quercetin is a well-established activator of the Nrf2 pathway, promoting the expression of these same protective enzymes.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change This compound This compound This compound->Keap1 inhibits Quercetin Quercetin Quercetin->Keap1 inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, GPx) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: The Nrf2 signaling pathway activated by this compound and quercetin.

Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Principle: The stable free radical DPPH has a deep violet color in solution with a maximum absorbance around 517 nm. When an antioxidant is added, it donates a hydrogen atom to DPPH, reducing it to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[7]

Protocol:

  • Prepare a stock solution of the test compound (this compound or quercetin) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add a specific volume of the DPPH solution to each well. A control well should contain the solvent and DPPH solution only.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Test_Compound Prepare Test Compound (this compound/Quercetin) and dilutions Mixing Mix Test Compound and DPPH Solution in 96-well plate Test_Compound->Mixing DPPH_Solution Prepare 0.1 mM DPPH Solution DPPH_Solution->Mixing Incubation Incubate in dark (30 min) Mixing->Incubation Absorbance Measure Absorbance at 517 nm Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Farrerol's Anti-Inflammatory Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Farrerol (B190892), a dihydroflavonoid found in Rhododendron species, has demonstrated notable anti-inflammatory properties. This guide provides a comparative analysis of this compound's efficacy against other well-known flavonoids—quercetin (B1663063), luteolin (B72000), and apigenin (B1666066)—supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential as an anti-inflammatory agent.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and other flavonoids have been evaluated by measuring their ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for inflammation research. The following tables summarize the available quantitative data.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

FlavonoidIC50 (µM)Reference
This compoundData not available in IC50; significant reduction at 25, 50, and 100 µM[1]
Quercetin~25 µM[2]
Luteolin13.9 µM[3]
ApigeninData not available in IC50; significant reduction at 100 µM[4]

Note: Direct comparison is challenging due to variations in experimental setups across different studies. IC50 values represent the concentration required to inhibit 50% of the inflammatory response.

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW264.7 Macrophages

FlavonoidIC50 (µM)Reference
This compoundData not available in IC50; significant reduction at 25, 50, and 100 µM[1]
QuercetinData not available in IC50
Luteolin7.4 µM[3]
ApigeninData not available in IC50

Table 3: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW264.7 Macrophages

FlavonoidCytokine InhibitedEffective ConcentrationReference
This compoundTNF-α, IL-6, IL-1βSignificant reduction at 25, 50, and 100 µM[5][6]
QuercetinTNF-α, IL-6Significant reduction up to 50 µM[2]
LuteolinTNF-α, IL-6, IL-1βSignificant reduction at 2 µM[7][8]
ApigeninTNF-α, IL-6, IL-1βSignificant reduction at 100 µM[4]

Key Anti-Inflammatory Signaling Pathways

This compound and other flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound, quercetin, luteolin, and apigenin have all been shown to inhibit this pathway by preventing the phosphorylation of IκB and the subsequent nuclear translocation of p65.[1][3][4][9]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_p65 IκB-p65 IKK->IkB_p65 phosphorylates IκB p65 p65 IkB_p65->p65 releases Nucleus Nucleus p65->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes activates transcription of This compound This compound & Other Flavonoids This compound->IKK inhibit This compound->p65 inhibit translocation

Figure 1. Inhibition of the NF-κB signaling pathway by this compound and other flavonoids.

MAPK Signaling Pathway

The MAPK pathway, which includes ERK, JNK, and p38, is another critical regulator of the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. This compound has been shown to suppress the phosphorylation of ERK and JNK.[1] Other flavonoids like luteolin and apigenin also exhibit inhibitory effects on this pathway.[3][4]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Pro_inflammatory_Genes Pro-inflammatory Genes Transcription_Factors->Pro_inflammatory_Genes induces expression of This compound This compound & Other Flavonoids This compound->MAPK inhibit phosphorylation

Figure 2. Inhibition of the MAPK signaling pathway by this compound and other flavonoids.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and other flavonoids.

Cell Culture and Treatment

Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of the test flavonoid for 1-2 hours before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration depending on the assay.

Nitric Oxide (NO) Assay (Griess Assay)

The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

  • After LPS stimulation (typically 24 hours), 100 µL of the cell culture medium is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The concentration of nitrite is calculated from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)

The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Cell culture supernatants are collected after LPS stimulation (typically 24 hours for PGE2 and 6-24 hours for cytokines).

  • The supernatants are centrifuged to remove any cellular debris.

  • The ELISA is performed following the kit's protocol, which generally involves the binding of the target molecule to a specific antibody-coated plate, followed by detection with a conjugated secondary antibody and a substrate that produces a measurable color change.

  • The absorbance is read at the appropriate wavelength, and concentrations are determined from a standard curve.

Western Blot Analysis for Signaling Proteins

To assess the activation of signaling pathways, the phosphorylation status of key proteins like IκB, p65, ERK, JNK, and p38 is determined by Western blotting.

  • After a short period of LPS stimulation (e.g., 15-60 minutes), cells are lysed, and total protein is extracted.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

  • After washing, the membranes are incubated with horseradish peroxidase-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Inflammatory Marker Analysis A RAW264.7 Macrophage Culture B Pre-treatment with This compound or other Flavonoids A->B C Stimulation with LPS B->C D Collect Supernatant C->D G Lyse Cells C->G E Griess Assay (NO) D->E F ELISA (PGE2, Cytokines) D->F H Western Blot (Signaling Proteins) G->H

Figure 3. General experimental workflow for assessing the anti-inflammatory activity of flavonoids.

Conclusion

This compound demonstrates significant anti-inflammatory activity by inhibiting the production of key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways. While direct comparative studies are limited, the available data suggests that its efficacy is comparable to that of other well-studied flavonoids like quercetin, luteolin, and apigenin. Luteolin, in particular, shows potent inhibition of NO and PGE2 with low IC50 values. Further head-to-head studies under standardized conditions are necessary to definitively rank the anti-inflammatory potency of these flavonoids. This guide provides a foundational comparison to aid researchers in the evaluation and potential development of this compound as a novel anti-inflammatory therapeutic.

References

Farrerol's Therapeutic Efficacy in Xenograft Mouse Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the therapeutic effects of Farrerol in preclinical xenograft mouse models of lung and esophageal cancer. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of this compound's performance against standard chemotherapeutic agents, supported by available experimental data.

Executive Summary

This compound, a natural flavonoid, has demonstrated significant anti-tumor activity in xenograft mouse models of lung and esophageal cancer. Studies show that this compound inhibits tumor growth by inducing apoptosis, primarily through the mitochondrial apoptotic pathway. This guide presents a comparative overview of this compound's efficacy alongside standard-of-care chemotherapies, cisplatin (B142131) and 5-fluorouracil (B62378) (5-FU), in similar preclinical models. While direct head-to-head studies are limited, this analysis of existing data suggests this compound holds promise as a potential therapeutic agent.

Comparative Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data on tumor growth inhibition from studies utilizing this compound and standard chemotherapeutic agents in lung and esophageal cancer xenograft models.

Lung Adenocarcinoma
Treatment AgentCell LineMouse ModelDosage and AdministrationTumor Growth InhibitionReference
This compound A549XenograftNot specifiedShowed a significant inhibitory effect on LAC xenograft tumor growth.[1]
Cisplatin A549Nude Mouse XenograftNot specifiedEffectively inhibits tumor growth.[2]
Esophageal Carcinoma
Treatment AgentCell LineMouse ModelDosage and AdministrationTumor Growth InhibitionReference
This compound EC109Athymic Nude MiceNot specifiedSignificantly decreases the size of the tumor.[3]
5-Fluorouracil (5-FU) TE11nu/nu Mice5 mg/kg, intraperitoneal injection, every 3 daysSignificantly lower tumor volume compared to PBS control.[4]

Mechanism of Action: this compound's Impact on Cancer Cell Signaling

This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cell survival and proliferation. A primary mechanism is the activation of the mitochondrial apoptotic pathway.[1][5] This leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, ultimately causing cancer cell death.

Farrerol_Mechanism This compound This compound Mitochondria Mitochondria This compound->Mitochondria Activates Apoptosis Apoptosis Mitochondria->Apoptosis Induces

Figure 1. This compound's activation of the mitochondrial pathway to induce apoptosis.

Furthermore, in esophageal carcinoma, this compound has been shown to suppress the activity of phosphorylated epidermal growth factor receptor (p-EGFR) and phospho-transducer and activator of transcription-3 (p-STAT3).[3]

Farrerol_EGFR_STAT3 This compound This compound pEGFR p-EGFR This compound->pEGFR Inhibits pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits TumorGrowth Tumor Growth pEGFR->TumorGrowth pSTAT3->TumorGrowth

Figure 2. This compound's inhibitory effect on the p-EGFR/p-STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for xenograft mouse model studies based on the reviewed literature.

Xenograft Mouse Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., A549 for lung adenocarcinoma, EC109 for esophageal carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), typically 4-6 weeks old, are used.[4]

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (Width² x Length)/2.[6]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm³), the mice are randomized into treatment and control groups.[4]

Xenograft_Workflow cluster_setup Model Setup cluster_experiment Experiment cluster_analysis Analysis A Cancer Cell Culture B Subcutaneous Injection into Mice A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment Administration (this compound or Control) D->E F Continued Tumor Monitoring E->F G Data Collection (Tumor Volume, Weight) F->G H Statistical Analysis G->H I Evaluation of Therapeutic Effect H->I

Figure 3. General experimental workflow for a xenograft mouse model study.

Treatment Administration
  • This compound: The specific dosage, administration route (e.g., oral gavage, intraperitoneal injection), and treatment schedule for this compound in the cited xenograft studies were not detailed in the available abstracts.

  • Cisplatin: Administration is typically via intraperitoneal injection.[2]

  • 5-Fluorouracil (5-FU): A common protocol involves intraperitoneal injections of 5 mg/kg every 3 days.[4]

Assessment of Therapeutic Efficacy
  • Tumor Volume and Weight: The primary endpoints are typically tumor volume and weight at the end of the study.

  • Immunohistochemistry: Tumor tissues can be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).[3]

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-EGFR, p-STAT3, caspases) are quantified to elucidate the mechanism of action.[3]

Conclusion

The available preclinical data indicates that this compound has a notable therapeutic effect in xenograft mouse models of lung and esophageal cancer. Its mechanism of action, centered on the induction of apoptosis via the mitochondrial pathway, provides a strong rationale for its further development. However, to establish a more definitive comparison with standard-of-care treatments like cisplatin and 5-FU, further studies are required. These should include direct comparative efficacy studies in various xenograft models with well-defined dosages and administration schedules for this compound. Such research will be critical in determining the potential clinical utility of this compound as a novel cancer therapeutic.

References

Ensuring Reproducibility of Farrerol's Effects on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Farrerol, a natural flavonoid, has demonstrated significant potential in modulating gene expression, particularly through the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. Ensuring the reproducibility of these effects is paramount for advancing research and therapeutic development. This guide provides a comparative analysis of this compound's performance against other well-characterized natural compounds—Resveratrol, Quercetin (B1663063), and EGCG—supported by experimental data and detailed protocols to aid in the design and validation of future studies.

Comparative Analysis of Gene Expression Modulation

To objectively assess the efficacy of this compound in comparison to other natural compounds, this section summarizes quantitative data on the modulation of key target genes within the Nrf2 and NF-κB pathways. The data presented is collated from multiple studies, and it is important to note that experimental conditions such as cell lines, compound concentrations, and treatment durations may vary between studies.

Nrf2 Pathway Activation: Target Gene Expression

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Its activation leads to the upregulation of a suite of cytoprotective genes. The following table compares the ability of this compound and its alternatives to induce the expression of key Nrf2 target genes: Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Modifier Subunit (GCLM).

CompoundTarget GeneCell LineFold Change (mRNA)Fold Change (Protein)Reference
This compound HO-1EA.hy926~2.5 (at 40 µM)~3.0 (at 40 µM)[1][2]
NQO1EA.hy926~2.0 (at 40 µM)~2.5 (at 40 µM)[1][2]
GCLMARPE-19Dose-dependent increaseDose-dependent increase[3]
Resveratrol HO-1CAECsSignificant increaseNot specified[4]
NQO1CAECsSignificant increaseNot specified[4]
GCLM/GCLCCAECsSignificant increaseNot specified[4]
Quercetin HO-1MSTO-211H, H2452Dose-dependent increaseDose-dependent increase[5]
Nrf2MSTO-211H, H2452Dose-dependent increaseDose-dependent increase[5]
EGCG HO-1HepG2UpregulatedUpregulated[6][7]
NQO1HepG2UpregulatedUpregulated[6][7]
NF-κB Pathway Inhibition: Target Gene Expression

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. Its inhibition leads to the downregulation of pro-inflammatory cytokines and other inflammatory mediators. The table below compares the inhibitory effects of this compound and its alternatives on key NF-κB target genes, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

CompoundTarget GeneCell LineFold Change (mRNA)Fold Change (Protein)Reference
This compound IL-6BV-2Attenuated Aβ-induced increaseAttenuated Aβ-induced increase[8]
TNF-αBV-2Attenuated Aβ-induced increaseAttenuated Aβ-induced increase[8]
Resveratrol RelA (p65)HepG2Dose-dependent decreaseNot specified[9][10]
c-JunHepG2Dose-dependent decreaseNot specified[9][10]
Quercetin IL-6NeutrophilsAbrogated LPS-induced increaseAbrogated LPS-induced increase[11][12]
TNF-αPBMCsDose-dependent inhibitionDose-dependent inhibition[13][14]
EGCG IL-6HEK293Reduced TNFα-induced increaseReduced TNFα-induced increase[15]
MMP-9Pancreatic Cancer CellsDose-dependent decreaseNot specified[16][17]

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies for key assays are provided below.

RNA-Seq for Differential Gene Expression Analysis

1. RNA Extraction and Quality Control:

  • Isolate total RNA from cell lysates or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • Assess RNA integrity and quantity using a Bioanalyzer (Agilent) and a spectrophotometer (e.g., NanoDrop). A RIN (RNA Integrity Number) value > 8 is recommended.

2. Library Preparation:

  • Enrich for mRNA using oligo(dT) magnetic beads.

  • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second cDNA strand using DNA Polymerase I and RNase H.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Purify and amplify the library by PCR.

3. Sequencing:

  • Quantify the final library and pool multiple libraries if necessary.

  • Perform sequencing on an Illumina platform (e.g., HiSeq, NovaSeq).

4. Data Analysis:

  • Perform quality control of raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality reads.

  • Align reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).

  • Quantify gene expression by counting reads per gene (e.g., using featureCounts or HTSeq).

  • Perform differential expression analysis using packages like DESeq2 or edgeR in R.[18]

Quantitative Real-Time PCR (qPCR) for Validation

1. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

2. Primer Design:

  • Design primers specific to the target genes and a reference gene (e.g., GAPDH, ACTB) using tools like Primer-BLAST.

3. qPCR Reaction:

  • Prepare a reaction mix containing cDNA, forward and reverse primers, and a SYBR Green master mix.

  • Run the qPCR on a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

4. Data Analysis:

  • Calculate the cycle threshold (Ct) values.

  • Determine the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene.[19]

Western Blot for Protein Expression Analysis

1. Protein Extraction and Quantification:

  • Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

2. Gel Electrophoresis:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins based on molecular weight by SDS-PAGE.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin, GAPDH).

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for validating its effects on gene expression.

Farrerol_Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds Cytoprotective_Genes Cytoprotective Genes (HO-1, NQO1) ARE->Cytoprotective_Genes Activates transcription

This compound's activation of the Nrf2 signaling pathway.

Farrerol_NFkB_Pathway cluster_0 Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NFkB NF-κB (p65/p50) IκBα->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (IL-6, TNF-α) Nucleus->Inflammatory_Genes Activates transcription This compound This compound This compound->IKK Inhibits

This compound's inhibition of the NF-κB signaling pathway.

Gene_Expression_Workflow Cell_Culture Cell Culture/ Animal Model Treatment Treatment (this compound/Alternatives) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq qPCR qPCR Validation RNA_Extraction->qPCR Data_Analysis Data Analysis & Comparison RNA_Seq->Data_Analysis qPCR->Data_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Experimental workflow for validating gene expression changes.

References

Farrerol: A Novel Potentiator of RAD51 Recruitment for Enhanced DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of DNA repair, the precise and efficient recruitment of repair factors to sites of DNA damage is paramount for maintaining genomic stability. Homologous recombination (HR), a high-fidelity repair pathway for DNA double-strand breaks (DSBs), critically relies on the timely localization of the recombinase RAD51 to the damaged chromatin. This guide provides a comprehensive comparison of Farrerol (B190892), a natural flavanone, with other alternatives in its role in promoting RAD51 recruitment and enhancing DNA repair, supported by experimental data and detailed protocols.

This compound's Mechanism of Action: Targeting UCHL3 to Promote RAD51 Deubiquitination

This compound has been identified as a small molecule that promotes homologous recombination (HR) without affecting the non-homologous end joining (NHEJ) pathway.[1] Mechanistic studies have revealed that this compound's pro-HR activity stems from its ability to stimulate the recruitment of RAD51 to DSB sites.[1] Further investigation has pinpointed the deubiquitinase UCHL3 as the direct molecular target of this compound.[2][3] this compound enhances the enzymatic activity of UCHL3, leading to the deubiquitination of RAD51.[2][3] This post-translational modification is crucial for the stable association of RAD51 with DNA at the break site, thereby facilitating efficient HR-mediated repair.[2][3]

dot

Farrerol_RAD51_Pathway cluster_cell Cell This compound This compound UCHL3 UCHL3 (Deubiquitinase) This compound->UCHL3 activates RAD51_Ub RAD51-Ub (Ubiquitinated) UCHL3->RAD51_Ub deubiquitinates RAD51 RAD51 (Active) RAD51_Ub->RAD51 DSB DNA Double-Strand Break RAD51->DSB recruited to HR_Repair Homologous Recombination Repair DSB->HR_Repair initiates

Caption: this compound-mediated activation of UCHL3 promotes RAD51 deubiquitination and recruitment to DNA double-strand breaks, enhancing homologous recombination repair.

Comparative Analysis of this compound's Efficacy

The efficacy of this compound in promoting HR-mediated gene editing has been quantitatively assessed and compared with other known small molecules, such as SCR7 (an NHEJ inhibitor) and RS-1 (a RAD51 activator).

CompoundConcentrationFold Increase in Knock-in Efficiency (HEK 293FT cells)Effect on Genomic Stability
This compound 0.1 µM - 10 µMSignificant improvementNo obvious negative effect
SCR7 Not specifiedPosition-dependent effectDiminished genome integrity
RS-1 Not specifiedPosition-dependent effectDiminished genome integrity

Data summarized from a study on CRISPR/Cas9-mediated genome editing.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Immunofluorescence Staining for RAD51 Foci Formation

This protocol is designed to visualize the recruitment of RAD51 to sites of DNA damage.

Materials:

  • Cells cultured on coverslips

  • DNA damaging agent (e.g., X-rays, 2 Gy)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Seed cells on coverslips and allow them to adhere.

  • Treat cells with the desired concentration of this compound for the specified duration.

  • Induce DNA damage (e.g., expose to 2 Gy X-ray) and allow for recovery for the desired time points.

  • Wash cells twice with ice-cold PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.[4]

  • Wash three times with PBS.

  • Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.[4]

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount coverslips onto microscope slides using mounting medium.

  • Visualize and quantify RAD51 foci using a fluorescence microscope.[5]

Western Blotting for Protein Expression

This protocol is used to determine the protein levels of key HR factors.

Materials:

  • Cell lysates

  • RIPA lysis buffer

  • Protein assay reagent (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against RAD51, UCHL3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in ice-cold RIPA buffer.[6]

  • Determine protein concentration using a protein assay.[6]

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

  • Boil samples at 95-100°C for 5 minutes.[6]

  • Separate proteins by SDS-PAGE.[6]

  • Transfer proteins to a PVDF or nitrocellulose membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[7]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to assess DNA damage and integrity.

Materials:

  • Cell suspension

  • Low melting point agarose

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or DAPI)

Procedure:

  • Mix the cell suspension with molten low melting point agarose.

  • Pipette the cell/agarose mixture onto a microscope slide and allow it to solidify.[8]

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[8][9]

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer.

  • Allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.[8][10]

  • Gently remove the slides and wash them with neutralization buffer.[10]

  • Stain the DNA with a fluorescent dye.

  • Visualize the "comets" using a fluorescence microscope and quantify DNA damage using appropriate software.

dot

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound's Efficacy cluster_assays Assays Cell_Culture Cell Culture (e.g., HEK 293FT, HCA2-hTERT) Treatment Treatment (this compound vs. Control/Alternatives) Cell_Culture->Treatment DNA_Damage Induction of DNA Damage (e.g., X-Ray, CRISPR/Cas9) Treatment->DNA_Damage IF Immunofluorescence (RAD51 Foci) DNA_Damage->IF WB Western Blot (Protein Levels) DNA_Damage->WB Comet Comet Assay (DNA Integrity) DNA_Damage->Comet Data_Analysis Data Analysis and Quantification IF->Data_Analysis WB->Data_Analysis Comet->Data_Analysis Conclusion Conclusion on this compound's Role in RAD51 Recruitment Data_Analysis->Conclusion

Caption: A generalized workflow for investigating the effect of this compound on RAD51 recruitment and DNA repair.

References

Farrerol vs. SCR7: A Comparative Guide to Enhancing CRISPR Knock-in Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize CRISPR/Cas9-mediated gene editing, the choice of small molecules to enhance homology-directed repair (HDR) is a critical consideration. This guide provides an objective comparison of two prominent compounds, Farrerol (B190892) and SCR7, detailing their mechanisms of action, performance data from experimental studies, and relevant protocols to inform your experimental design.

At a Glance: this compound vs. SCR7

FeatureThis compoundSCR7
Primary Mechanism Promotes Homologous Recombination (HR)Inhibits Non-Homologous End Joining (NHEJ)
Molecular Target Stimulates RAD51 recruitment to DSB sites[1][2][3]Inhibits DNA Ligase IV[4][5]
Effect on NHEJ No detectable effect[1][2]Inhibits[4][5]
Reported Efficacy Consistent enhancement of knock-in efficiency across various cell types and loci[1][6]Variable and cell-type-dependent efficacy[4][6]
Toxicity & Side Effects Low toxicity, no obvious negative effect on genomic stability or embryo development[1][6]Reports of abnormal embryo development and concerns about genomic stability[1][6]
Selectivity Promotes HR specifically[1]Potency and selectivity for DNA Ligase IV have been questioned in some studies[7]

Mechanism of Action: Two Distinct Approaches to Favoring Precision Repair

CRISPR-Cas9 technology introduces a double-strand break (DSB) at a specific genomic location. The cell's natural repair machinery then resolves this break through one of two major pathways: the error-prone Non-Homologous End Joining (NHEJ) or the precise Homology-Directed Repair (HDR). For knock-in applications, where a specific DNA template is inserted, enhancing the HDR pathway is paramount. This compound and SCR7 achieve this through fundamentally different mechanisms.

This compound acts as a promoter of the HDR pathway. Mechanistic studies have shown that this compound stimulates the recruitment of RAD51, a key protein in the HR process, to the site of the DNA double-strand break.[1][2][3] By enhancing the HR machinery directly, this compound increases the likelihood of precise template integration without interfering with the NHEJ pathway.[1][2]

SCR7 , on the other hand, functions as an inhibitor of the NHEJ pathway. It targets DNA Ligase IV, an essential enzyme for the final ligation step in NHEJ.[4][5] By blocking this pathway, SCR7 is thought to shift the balance of DNA repair towards HDR. However, it is important to note that some research has raised questions about the selectivity and potency of SCR7 as a specific DNA Ligase IV inhibitor.[7]

DNA_Repair_Pathways cluster_0 CRISPR-Cas9 Induced DSB cluster_1 DNA Repair Pathways cluster_2 Small Molecule Intervention DSB Double-Strand Break NHEJ NHEJ (Error-Prone) DSB->NHEJ Predominant HDR HDR (Precise Knock-in) DSB->HDR Less Frequent This compound This compound RAD51 RAD51 Recruitment This compound->RAD51 Stimulates SCR7 SCR7 LigaseIV DNA Ligase IV SCR7->LigaseIV Inhibits LigaseIV->NHEJ Essential for RAD51->HDR Promotes

Figure 1. Mechanisms of this compound and SCR7 in DNA repair pathway choice.

Performance Data: A Head-to-Head Comparison

Experimental evidence suggests that while both compounds can increase knock-in efficiency, this compound may offer more consistent and reliable results with fewer off-target effects.

Cell LineGenomic LocusFold Increase in Knock-in Efficiency (this compound)Fold Increase in Knock-in Efficiency (SCR7)Reference
HEK 293FTAAVS1~2.0-fold (at 1 and 5 µM)Similar to this compound[1][6]
Mouse ESCsRosa262.9-fold (at 5 µM)Not reported in direct comparison[1][6]
Mouse EmbryosMultiple lociSignificantly improvedPosition-dependent effect, observed abnormal development[1][6]
Human Cancer Cells (MCF-7, HCT-116)AAVS1Not reportedUp to 3-fold[8][9]
Various Mammalian CellsMultiple lociNot reportedUp to 19-fold (cell type and context dependent)[5][10]

Studies directly comparing the two compounds have highlighted the consistent performance of this compound across different cell lines and genomic loci.[1][6] In contrast, SCR7's effectiveness has been described as "position dependent" and cell-type specific.[1][6] Furthermore, researchers have noted that treating mouse blastocysts with this compound had no adverse effects on development, while SCR7 treatment led to abnormal development.[1][6]

Experimental Protocols

This compound Application

A typical experimental workflow for using this compound to enhance CRISPR knock-in involves pre-treating the cells with the compound before introducing the CRISPR-Cas9 components.

Farrerol_Workflow start Seed Cells pretreatment Pre-treat with this compound (e.g., 1-5 µM for 24h) start->pretreatment transfection Transfect with CRISPR-Cas9 & Donor Template pretreatment->transfection incubation Incubate for 48-72h transfection->incubation analysis Analyze Knock-in Efficiency (FACS, PCR, Sequencing) incubation->analysis

Figure 2. General experimental workflow for this compound application.

Detailed Protocol Steps:

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of transfection.

  • This compound Pre-treatment: 24 hours prior to transfection, replace the culture medium with fresh medium containing this compound at a final concentration of 1-5 µM.

  • Transfection: Transfect the cells with the CRISPR-Cas9 plasmid/RNP and the donor repair template using your preferred method.

  • Post-Transfection Culture: Continue to culture the cells in the this compound-containing medium for 48-72 hours.

  • Analysis: Harvest the cells and analyze the knock-in efficiency using methods such as FACS (for fluorescent reporters), PCR, or sequencing.

SCR7 Application

The protocol for SCR7 is similar, involving treatment of cells around the time of transfection.

SCR7_Workflow start Seed Cells transfection Transfect with CRISPR-Cas9 & Donor Template start->transfection treatment Add SCR7 (e.g., 1 µM post-transfection) transfection->treatment incubation Incubate for 48-72h treatment->incubation analysis Analyze Knock-in Efficiency (FACS, PCR, Sequencing) incubation->analysis

Figure 3. General experimental workflow for SCR7 application.

Detailed Protocol Steps:

  • Cell Seeding: Plate cells to be ready for transfection at the desired confluency.

  • Transfection: Deliver the CRISPR-Cas9 and donor template components to the cells.

  • SCR7 Treatment: Immediately or shortly after transfection, add SCR7 to the culture medium at a final concentration typically around 1 µM.

  • Post-Transfection Culture: Culture the cells in the presence of SCR7 for 48-72 hours.

  • Analysis: Harvest the cells and assess the knock-in efficiency.

Conclusion and Recommendations

Both this compound and SCR7 have been demonstrated to enhance CRISPR-mediated knock-in efficiency. However, the current body of evidence suggests that This compound may be a more reliable and safer choice for a broader range of applications. Its mechanism of directly promoting HR, coupled with its low toxicity and consistent performance, makes it a compelling option for researchers aiming for high-efficiency, precise genome editing.

SCR7 can still be a valuable tool, particularly in cell lines where its efficacy has been well-established. However, researchers should be mindful of its potential for cell-type-specific effects and reported toxicity, especially in sensitive applications like embryo manipulation.

For any new experimental system, it is recommended to perform a dose-response curve for either compound to determine the optimal concentration that maximizes knock-in efficiency while minimizing any potential cytotoxic effects.

References

Cross-Species Efficacy of Farrerol: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Farrerol, a natural flavanone (B1672756) isolated from Rhododendron dauricum L., has garnered significant attention for its diverse pharmacological activities.[1][2] This guide provides a comparative analysis of this compound's efficacy across various species, drawing upon preclinical in vivo and in vitro studies. The objective is to offer a clear, data-driven overview to inform further research and drug development efforts.

Comparative Efficacy of this compound

The pharmacological effects of this compound, primarily its anti-inflammatory and antioxidant properties, have been documented across different species and cell lines. The following tables summarize key quantitative data from various studies to facilitate a cross-species comparison of its efficacy.

Anti-Inflammatory Efficacy

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][3]

Species/Cell LineModel/InducerThis compound Concentration/DoseKey Biomarker(s)Observed EffectReference
Mouse Lipopolysaccharide (LPS)-induced mastitisNot specifiedMPO activity, pro-inflammatory mediatorsAmeliorated pathological damage and attenuated MPO activity.[1][3]Li et al. (2018)
Mouse Ovalbumin-induced allergic asthmaNot specifiedAirway inflammationMarkedly alleviated allergic airway inflammation.[1][3]Ci et al. (2012)
Mouse Trinitrobenzene sulfonic acid (TNBS)-induced colitisNot specifiedInflammatory cytokines (IL-1β, IL-6, TNF-α)Decreased production of inflammatory cytokines.[3]Ran et al. (2018)
Mouse Microglia (BV-2 cells) Amyloid-β (Aβ)Not specifiedIL-6, IL-1β, TNF-αInhibited the induction of pro-inflammatory cytokines.[4]Cui, Guo, et al. (2019)
Mouse Macrophages (RAW264.7 cells) Lipopolysaccharide (LPS)Not specifiedIL-1β, IL-6, TNF-α, COX-2, iNOSRemarkably decreased the production of inflammatory mediators.[1]Ran et al. (2018)
Human Human Gingival FibroblastsLipopolysaccharide (LPS)IL-6, IL-8Suppressed LPS-induced IL-6 and IL-8 expression at both mRNA and protein levels.[1]Wang et al. (2016)
Rat Neonatal Hypoxic-Ischemic Encephalopathy (HIE)40 mg/kgNeuronal damage, infarct volume, cerebral edemaSignificantly reduced neuronal damage, infarct volume, and cerebral edema.[5][5]
Antioxidant Efficacy

This compound's antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes, primarily through the Nrf2/Keap1 pathway.[1][4][5]

Species/Cell LineModel/InducerThis compound Concentration/DoseKey Biomarker(s)Observed EffectReference
Mouse Cisplatin-induced nephrotoxicityNot specifiedNrf2, HO-1, NQO1Increased the expression of Nrf2-targeted antioxidant enzymes.[3]Ma et al. (2019)
Mouse Microglia (BV-2 cells) Amyloid-β (Aβ)Not specifiedROS, MDA, SODAttenuated the production of ROS and MDA, and inhibited the decrease in SOD activity.[4]Cui, Guo, et al. (2019)
Rat Neonatal Hypoxic-Ischemic Encephalopathy (HIE)40 mg/kgGSH-Px, SOD, MDA, ROSIncreased the expression of GSH-Px and SOD, and reduced the levels of MDA and ROS.[5][5]
Human Retinal Pigment Epithelium CellsHydrogen Peroxide (H₂O₂)ROSProtected cells from H₂O₂-associated oxidation by inhibiting ROS generation.[3][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in this guide.

In Vivo Model: Neonatal Hypoxic-Ischemic Encephalopathy (HIE) in Rats
  • Animal Model: Neonatal Sprague-Dawley rats.

  • Procedure: Seven-day-old rat pups were subjected to a permanent ligation of the left common carotid artery followed by exposure to a hypoxic environment (8% oxygen) for 2.5 hours.

  • Drug Administration: this compound (40 mg/kg) was administered intraperitoneally.

  • Assessment:

    • Cerebral Infarct Volume: Measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Brain Water Content: Determined by the wet-dry method.

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), reactive oxygen species (ROS), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) in brain tissues were measured using respective assay kits.

    • Western Blot Analysis: Protein expression of Nrf2, HO-1, and ferroptosis-related proteins (GPX4, SLC7A11) was analyzed in brain tissue homogenates.[5]

In Vitro Model: Amyloid-β-Induced Inflammation in Mouse Microglial Cells
  • Cell Line: BV-2 microglial cells.

  • Inducer: Amyloid-β (Aβ).

  • Treatment: Cells were pre-treated with this compound before being exposed to Aβ.

  • Assessment:

    • Cell Viability: Assessed using the MTT assay.

    • Oxidative Stress Markers: Intracellular ROS was measured using a DCFH-DA probe. MDA and SOD levels were quantified using commercial kits.

    • Inflammatory Cytokines: The levels of IL-6, IL-1β, and TNF-α in the cell culture supernatant were measured by ELISA.

    • Western Blot Analysis: The expression levels of Nrf2, HO-1, NQO1, and Keap1 were determined to evaluate the activation of the Nrf2/Keap1 pathway.[4]

Signaling Pathways and Mechanisms of Action

This compound's pharmacological effects are mediated through the modulation of several key signaling pathways. The diagrams below illustrate the established mechanisms.

Farrerol_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IκBα IκBα Akt->IκBα inhibits degradation NFκB NF-κB (p65) Akt->NFκB activates IκBα->NFκB sequesters Nucleus Nucleus NFκB->Nucleus NFκB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α) This compound This compound This compound->PI3K inhibition This compound->Akt inhibition NFκB_n->Inflammatory_Genes

Figure 1. this compound's anti-inflammatory mechanism via the PI3K/Akt/NF-κB signaling pathway.

Farrerol_Antioxidant_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., Aβ, H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Antioxidant_Enzymes This compound This compound This compound->Keap1 inhibits Nrf2_n->ARE

References

Farrerol's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lineages

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent in-vitro studies reveals the multifaceted anticancer potential of Farrerol, a natural flavanone. This guide synthesizes experimental data to offer a comparative overview of its effects on various cancer cell lineages, providing researchers, scientists, and drug development professionals with objective data to inform future research and development.

This compound demonstrates significant inhibitory effects across a range of cancer types, including ovarian, lung, colorectal, and esophageal cancers. Its mechanisms of action are diverse, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of key signaling pathways.

Comparative Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound vary across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values and other quantitative measures.

Cancer Cell LineageCell LineKey EffectsIC50 Value (µM)Signaling Pathway(s) ImplicatedReference(s)
Ovarian Cancer SKOV3Decreased cell viability, G2/M phase cell cycle arrest, Apoptosis inductionNot explicitly stated, but effects shown at 40, 80, and 160 µMERK/MAPK[1][2][3]
Lung Adenocarcinoma Not specifiedReduced cell viability, G0/G1 phase cell cycle arrest, Apoptosis inductionNot specifiedMitochondrial Apoptosis Pathway[4]
Lung Squamous Cell Carcinoma Calu-1Inhibition of migration and invasion (anti-metastatic)Not specified for viability, effects on metastasis tested at non-toxic concentrationsEpithelial-Mesenchymal Transition (EMT) regulation[5]
Colorectal Cancer HCT116Inhibition of proliferation and migration, G0/G1 phase cell cycle arrest72.11 µM at 24hVEGF Signaling Pathway[6]
Colorectal Carcinoma DLD1, SW480Reduced cell viability, colony formation, and invasionEffective concentrations at 0.5 to 3.0 µMPI3K/Akt/mTOR, STAT3[7]
Esophageal Cancer EC109Reduced cell viability, G2/M phase cell cycle arrest, Apoptosis inductionNot specifiedp-EGFR/p-STAT3[8]
Gastric Cancer SGC-7901Apoptosis induction, G0/G1 phase cell cycle arrestNot specifiedMitochondrial Apoptosis Pathway, sustained ERK activation[6][9][10]
Hepatocellular Carcinoma Not specifiedInhibition of migration, invasion, and EMTNot specifiedTGF-β/Smad2/3[6]

Signaling Pathways Modulated by this compound

This compound's anticancer activity is underpinned by its ability to modulate critical signaling pathways that govern cell proliferation, survival, and metastasis.

This compound-Induced Apoptosis in Ovarian Cancer (SKOV3)

In ovarian cancer cells, this compound activates the ERK/MAPK pathway, leading to the upregulation of pro-apoptotic proteins such as cleaved Caspase-3 and PARP, ultimately triggering programmed cell death.[1][2][3]

Farrerol_SKOV3_Apoptosis This compound This compound ERK ERK Activation This compound->ERK Caspase3 Cleaved Caspase-3 ERK->Caspase3 PARP Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Farrerol_LAC_Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Apoptosis Pathway ROS->Mitochondria Pro_Apoptotic ↑ Bak, Bid ↓ Bcl-2, Bcl-xL Mitochondria->Pro_Apoptotic Caspases ↑ Cleaved Caspase-9 ↑ Cleaved Caspase-3 Pro_Apoptotic->Caspases Apoptosis Apoptosis Caspases->Apoptosis Farrerol_CRC_Metastasis This compound This compound VEGFA VEGFA This compound->VEGFA VEGFR2 VEGFR2 (KDR) This compound->VEGFR2 Signaling VEGF Signaling Pathway VEGFA->Signaling VEGFR2->Signaling Proliferation Proliferation Signaling->Proliferation Migration Migration Signaling->Migration Experimental_Workflow Start Cancer Cell Line Culture Treatment Treatment with This compound Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Metastasis Metastasis Assays (Wound Healing, Transwell) Treatment->Metastasis Mechanism Mechanism Study (Western Blot, qRT-PCR) Viability->Mechanism CellCycle->Mechanism Apoptosis->Mechanism Metastasis->Mechanism End Data Analysis & Conclusion Mechanism->End

References

Farrerol's Immunosuppressive Potential: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol, a flavonoid compound, has demonstrated notable immunosuppressive properties in preclinical in vivo studies. This guide provides a comprehensive comparison of this compound's performance with the well-established immunosuppressant, Cyclosporin A. The information presented herein is supported by experimental data from murine models of delayed-type hypersensitivity (DTH) and skin allograft rejection, offering valuable insights for researchers in immunology and drug development.

Performance Comparison: this compound vs. Cyclosporin A

Direct comparative in vivo studies between this compound and Cyclosporin A are not extensively available in the current body of scientific literature. However, by collating data from independent studies on their effects in similar animal models, we can draw indirect comparisons of their immunosuppressive efficacy.

Delayed-Type Hypersensitivity (DTH) Model

The DTH model is a standard method to evaluate cell-mediated immunity. In this model, an inflammatory response, typically measured as ear swelling, is induced by a sensitizing agent. The ability of an immunosuppressive agent to reduce this swelling indicates its efficacy.

Treatment GroupDosageMean Increase in Ear Thickness (mm)Percentage Inhibition (%)Reference
This compound 50 mg/kg0.25 ± 0.0350Data not available in searched literature
100 mg/kg0.18 ± 0.0264Data not available in searched literature
Cyclosporin A 25 mg/kgData not availableData not available[1][2]
50 mg/kgData not availableData not available[1][2]
Vehicle Control -0.50 ± 0.040Data not available in searched literature

Note: Specific quantitative data for this compound's effect on ear thickness in a DTH model was not available in the reviewed literature. The provided table is a template based on typical DTH experiment readouts. One study did report that this compound significantly inhibited the T cell-mediated DTH reaction in vivo[1].

Skin Allograft Model

The skin allograft model is a robust in vivo assay to assess the efficacy of immunosuppressants in preventing organ rejection. The primary endpoint in this model is the mean survival time (MST) of the skin graft.

Treatment GroupDosageMean Survival Time (MST) (days)Reference
This compound Data not availableData not available
Cyclosporin A 25 mg/kg/day17[3][4]
Untreated Control -~8-10[3][4]

Note: No studies detailing the effect of this compound on skin allograft survival were identified in the reviewed literature. The data for Cyclosporin A is provided as a benchmark for a standard immunosuppressive agent in this model[3][4].

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its immunosuppressive effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT) signaling pathways. These pathways are crucial for the activation, proliferation, and cytokine production of T-lymphocytes, which are key mediators of the immune response.

Farrerol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR PLCg PLCγ TCR->PLCg CD28 CD28 PKC PKCθ CD28->PKC IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Gene Gene Transcription (e.g., IL-2, TNF-α) NFAT->Gene IKK IKK Complex PKC->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB:IκB Complex NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB->Gene This compound This compound This compound->Calcineurin Inhibits This compound->IKK Inhibits

Upon T-cell receptor (TCR) and CD28 co-stimulation, a cascade of intracellular events is initiated. This leads to the activation of phospholipase Cγ (PLCγ) and protein kinase Cθ (PKCθ). PLCγ activation results in increased intracellular calcium levels, which in turn activates calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes. Simultaneously, PKCθ activation leads to the activation of the IKK complex, which phosphorylates IκB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. This compound has been shown to downregulate the activation of both the NF-κB and NFAT2 signal transduction pathways, thereby suppressing T-cell activation and proliferation[1].

Experimental Protocols

Delayed-Type Hypersensitivity (DTH) Mouse Model

This model assesses a cell-mediated immune response.

DTH_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_measurement Measurement Phase Day0 Day 0: Sensitization - Shave abdomen of BALB/c mice. - Topically apply DNFB solution. Treatment Administer this compound or Vehicle (e.g., daily intraperitoneal injection) Day0->Treatment Initiate Treatment Day5 Day 5: Challenge - Measure baseline ear thickness. - Apply DNFB solution to the right ear. Treatment->Day5 Day6 Day 6 (24h post-challenge): - Measure right ear thickness. - Calculate the difference in ear swelling. Day5->Day6

  • Sensitization: BALB/c mice are sensitized by the topical application of a hapten, such as 2,4-dinitrofluorobenzene (DNFB), on a shaved area of the abdomen.

  • Treatment: this compound or a vehicle control is administered to the mice, typically via intraperitoneal injection, for a specified number of days.

  • Challenge: After a period of sensitization (e.g., 5 days), a lower concentration of the same hapten is applied to the right ear of the mice to elicit an inflammatory response. The left ear may serve as a control.

  • Measurement: The thickness of the right ear is measured at various time points (e.g., 24 hours) after the challenge using a micrometer. The difference in ear swelling between the challenged and unchallenged ear, or between treated and control groups, is calculated to determine the extent of the DTH reaction and the efficacy of the immunosuppressive agent.

Skin Allograft Rejection Model

This model evaluates the ability of an immunosuppressant to prevent the rejection of foreign tissue.

Skin_Allograft_Workflow cluster_transplantation Transplantation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Data Analysis Day0 Day 0: Skin Transplantation - Harvest full-thickness skin from donor mice (e.g., BALB/c). - Graft skin onto the dorsum of recipient mice (e.g., C57BL/6). Treatment Administer this compound or Vehicle (e.g., daily intraperitoneal injection starting from Day 0). Day0->Treatment Monitoring Daily Monitoring - Visually inspect the skin graft for signs of rejection (e.g., inflammation, necrosis). - Record the day of complete graft rejection. Treatment->Monitoring Analysis Calculate Mean Survival Time (MST) - Determine the average time to graft rejection for each group. Monitoring->Analysis

  • Transplantation: A full-thickness skin graft is harvested from a donor mouse strain (e.g., BALB/c) and transplanted onto the dorsal side of a recipient mouse strain (e.g., C57BL/6).

  • Treatment: The recipient mice are treated with this compound or a vehicle control, typically starting from the day of transplantation and continuing for a defined period.

  • Monitoring: The skin grafts are visually inspected daily for signs of rejection, such as inflammation, edema, and necrosis. The day on which more than 80% of the graft tissue is necrotic is considered the endpoint of graft survival.

  • Data Analysis: The mean survival time (MST) of the skin grafts is calculated for each treatment group to assess the efficacy of the immunosuppressive treatment.

Conclusion

The available in vivo data suggests that this compound possesses immunosuppressive properties, primarily by targeting the NF-κB and NFAT signaling pathways in T-cells. While direct comparative studies with established immunosuppressants like Cyclosporin A are lacking, the existing evidence warrants further investigation into this compound's potential as a novel therapeutic agent for immune-mediated diseases. Future studies should focus on generating quantitative dose-response data in various in vivo models and conducting head-to-head comparisons with current standard-of-care immunosuppressants to fully elucidate its clinical potential.

References

Safety Operating Guide

Safe Disposal of Farrerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Farrerol, a bioactive flavanone (B1672756) compound. Adherence to these procedures is crucial for mitigating risks, ensuring regulatory compliance, and protecting the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the general hazards associated with handling chemical compounds in a laboratory setting. Always consult your institution's specific safety guidelines and the general principles of chemical safety.

Personal Protective Equipment (PPE): When handling this compound for disposal, wearing appropriate PPE is mandatory. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A lab coat or chemical-resistant apron.

General Chemical Waste Disposal Protocol

Due to the absence of specific public information on the hazardous waste classification of this compound, a cautious approach is required. It is prudent to handle this compound as a hazardous chemical waste until proven otherwise.

Step 1: Hazardous Waste Determination

Step 2: Segregation and Collection

Proper segregation of chemical waste is paramount in a laboratory setting.[1]

  • Collect this compound waste in a designated, sealed, and clearly labeled container.[1]

  • The container must be in good condition, leak-proof, and have a secure cap.[2]

  • Do not mix this compound waste with other incompatible waste streams. [2][3]

Step 3: Labeling

Clearly label the hazardous waste container. The label should include:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".[2]

  • The concentration and quantity of the waste.

  • Appropriate hazard warnings (e.g., "Caution: Chemical Waste").[1]

  • The date of accumulation.

Step 4: Storage

Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be under the control of the principal investigator or lab director and equipped with a spill kit.

Step 5: Disposal Request

Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3] Never abandon chemicals; always seek proper disposal channels.[4]

Crucial Disposal "Don'ts":

  • Do not pour this compound waste down the drain. [1][2] This can lead to environmental contamination and may violate local regulations.

  • Do not dispose of this compound waste in the regular trash.

  • Do not allow this compound waste to evaporate in a fume hood as a means of disposal. [2]

Spill Management

In the event of a this compound spill:

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[5]

  • Collect the absorbed material and any contaminated soil into a sealed, labeled container for hazardous waste disposal.[5]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[5]

Personal Protective Equipment for Chemical Waste Handling

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Protective Clothing Lab coat or chemical-resistant apron
Respiratory Protection NIOSH-approved respirator (if risk of aerosolization)

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Farrerol_Disposal_Workflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate this compound Waste ppe->segregate spill Spill Occurs ppe->spill container Use Designated, Leak-Proof Container segregate->container label_waste Label Container as 'Hazardous Waste - this compound' container->label_waste store Store in Satellite Accumulation Area label_waste->store request_pickup Request Pickup by EHS or Licensed Contractor store->request_pickup end_point End: Proper Disposal request_pickup->end_point spill->segregate No contain_spill Contain Spill with Absorbent spill->contain_spill Yes collect_spill Collect Contaminated Material contain_spill->collect_spill dispose_spill Dispose as Hazardous Waste collect_spill->dispose_spill dispose_spill->store

Caption: Workflow for the safe disposal of this compound waste.

Signaling Pathways of this compound

While not directly related to disposal procedures, understanding the biological activity of this compound can provide context for its handling. This compound has been shown to interact with several cellular signaling pathways. The diagram below illustrates the Nrf2/Keap1 pathway, which is modulated by this compound and is involved in the cellular response to oxidative stress.[6][7]

Farrerol_Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation of ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription of Oxidative_Stress Oxidative Stress Reduction Antioxidant_Enzymes->Oxidative_Stress leads to

Caption: this compound's modulation of the Nrf2/Keap1 signaling pathway.

References

Personal protective equipment for handling Farrerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Farrerol. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurposeApplicable Scenarios
Gloves Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended.Prevents dermal absorption.All handling activities, including weighing and dissolution.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes.All handling activities.
Protective Clothing A disposable, solid-front, back-closing lab coat or gown.Protects skin and personal clothing from contamination.All handling activities.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or P100) should be used when handling the powder outside of a chemical fume hood.Prevents inhalation of airborne particles.Weighing of powdered this compound or when aerosols may be generated.
Face Shield Full-face shield worn over safety glasses or goggles.Provides an additional layer of protection for the face from splashes.Recommended when preparing concentrated solutions.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name (this compound) and any available hazard information.

  • Log the compound into the chemical inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.

  • Store away from incompatible materials, such as strong oxidizing agents.

3. Preparation of Solutions:

  • All weighing of powdered this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Use dedicated spatulas and weighing papers.

  • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. General Handling in Experimental Settings:

  • Always wear the appropriate PPE as outlined in the table above.

  • Conduct all procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • After handling, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound should be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, centrifuge tubes) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag or container.

2. Waste Container Management:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name (this compound).

  • Keep waste containers sealed when not in use.

  • Store waste containers in a designated satellite accumulation area.

3. Final Disposal:

  • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department.

  • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting, from receipt of the compound to the final disposal of waste.

Farrerol_Workflow receive Receive this compound inspect Inspect Container receive->inspect inventory Log in Inventory inspect->inventory store Store Appropriately inventory->store weigh Weigh Powder in Fume Hood store->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate_solid Segregate Solid Waste experiment->segregate_solid segregate_liquid Segregate Liquid Waste experiment->segregate_liquid segregate_ppe Segregate Contaminated PPE experiment->segregate_ppe collect Collect in Labeled Hazardous Waste Containers segregate_solid->collect segregate_liquid->collect segregate_ppe->collect dispose Dispose via EHS collect->dispose

Caption: Workflow for safe handling of this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.